5-bromo-2-chloro-N-methylpyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYDDCMISMIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444044 | |
| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-24-8 | |
| Record name | 5-bromo-2-chloro-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine for Advanced Drug Discovery
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS No. 205672-24-8), a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will explore the causality behind its synthetic route and its strategic utility in constructing complex molecular architectures, particularly for targeted therapies.
Core Compound Profile and Significance
This compound is a disubstituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. Its structure is primed for sequential, regioselective functionalization, making it an invaluable tool for building libraries of compounds for screening and lead optimization. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.
The strategic placement of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methylamino group at the 4-position creates a unique reactivity profile that allows for controlled, stepwise modifications. This makes it a sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.
Physicochemical Properties
A summary of the core physicochemical properties is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 205672-24-8 | [1] |
| Molecular Formula | C₅H₅BrClN₃ | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [1] |
Safety and Handling
This compound is associated with significant health hazards and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word : Warning.
Synthesis and Mechanistic Rationale
The primary and most logical synthetic route to this compound is through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The commercially available precursor, 5-bromo-2,4-dichloropyrimidine, is the ideal starting material.
The Principle of Regioselectivity
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C4 positions are both good leaving groups. However, the C4 position is significantly more activated towards nucleophilic attack than the C2 position. This is due to the greater ability of the nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.
The workflow for this synthesis is depicted in the following diagram:
Caption: Regioselective synthesis of the target compound.
Exemplary Experimental Protocol
Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Methylamine (e.g., as a solution in a suitable solvent like THF or as a gas)
-
Anhydrous solvent (e.g., 1,4-dioxane or tetrahydrofuran)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add methylamine (1.1 to 1.2 equivalents) to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the inherent regioselectivity of the starting material. The significant difference in reactivity between the C4 and C2 positions ensures the formation of the desired product as the major isomer, minimizing the need for complex purification to separate isomers.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. This hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Caption: Stepwise functionalization based on halide reactivity.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The C5-Br bond will selectively react with a boronic acid or ester in the presence of a palladium catalyst and a base, leaving the C2-Cl bond untouched.
Generic Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Flush the vessel with an inert gas.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the mixture (e.g., 80-100 °C) until the starting material is consumed.
-
Perform an aqueous workup and purify by chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
While the C4 position is already functionalized with a methylamino group, the C2 and C5 positions can also be aminated. The Buchwald-Hartwig reaction is particularly useful for introducing amines at the less reactive C2-Cl position after the C5-Br has been functionalized.
Generic Protocol for C2-Cl Amination:
-
To a reaction vessel under an inert atmosphere, add the 5-substituted-2-chloro-N-methylpyrimidin-4-amine (1.0 eq.), the desired amine (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu).
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the mixture (e.g., 80-110 °C) until the reaction is complete.
-
Perform a careful aqueous workup and purify the product.
Applications in Drug Discovery
The this compound scaffold is a precursor to a multitude of complex molecules with potential therapeutic applications. Its utility is exemplified by the synthesis of the N-cyclopentyl analog, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is a key intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in the treatment of HR-positive breast cancer.
The ability to selectively introduce different functionalities at the C5 and C2 positions allows for the systematic exploration of the chemical space around the pyrimidine core. This is crucial for structure-activity relationship (SAR) studies, where modifications are made to optimize a compound's potency, selectivity, and pharmacokinetic profile. The N-methyl group itself can play a role in modulating solubility and metabolic stability compared to larger alkyl groups.
Conclusion
This compound is a high-value chemical intermediate whose properties are dictated by the orchestrated interplay of its functional groups. A sound understanding of its regioselective synthesis and the differential reactivity of its halogen substituents empowers medicinal chemists to design and execute efficient synthetic routes to novel and complex drug candidates. The principles and protocols outlined in this guide provide a solid framework for leveraging this versatile building block in advanced drug discovery programs.
References
-
ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link]]
Sources
A Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS 205672-24-8): A Cornerstone Intermediate in Modern Medicinal Chemistry
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, reactivity, and applications of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. As a key heterocyclic building block, this compound offers a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. The insights provided herein are grounded in established chemical principles and supported by data from analogous structures to empower innovation in drug discovery.
Core Physicochemical & Structural Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification. The key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 205672-24-8 | [1][2] |
| Molecular Formula | C₅H₅BrClN₃ | [3] |
| Molecular Weight | 222.47 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| SMILES | CNC1=NC(=NC=C1Br)Cl | [3][4] |
| InChIKey | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1][3] |
| Purity (Typical) | ≥95% | [1][5] |
| Computed XLogP3 | 2.2 | [3][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Appearance | Inferred to be an off-white to yellow solid, based on analogous compounds. | |
| Solubility | Expected to be soluble in polar aprotic solvents such as DMF, DMSO, and THF, as well as chlorinated solvents like dichloromethane. |
Synthesis Pathway: Regioselective Amination
The most logical and field-proven approach to synthesizing this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of a readily available precursor, 5-bromo-2,4-dichloropyrimidine. The rationale behind this strategy lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is more activated towards nucleophilic attack by amines, allowing for a controlled, selective reaction.
A synthesis based on a closely related N-cyclopentyl analog provides a robust template for this transformation.[6]
Caption: A typical workflow for the synthesis of the title compound.
Experimental Protocol (Adapted from Analogous Syntheses)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv.) in a suitable anhydrous solvent such as dioxane or THF (approx. 0.5 M concentration).[6]
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methylamine (1.1 equiv., e.g., as a 2M solution in THF) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Purification: The resulting this compound is often of sufficient purity for subsequent steps.[6] If required, further purification can be achieved via column chromatography on silica gel.
The Duality of Reactivity: A Chemist's Toolkit
The synthetic value of this compound is rooted in the distinct reactivity of its two halogen substituents. This duality allows for a powerful, sequential, and regioselective functionalization strategy, which is a cornerstone of modern library synthesis for drug discovery.[7]
-
Position C2 (Chloro): The chlorine atom is activated by the adjacent ring nitrogens, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position is ideal for introducing fragments, often amines, that are designed to interact with the hinge region of a kinase active site.[7]
-
Position C5 (Bromo): The bromine atom is significantly less reactive towards SNAr but serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions . This allows for the introduction of diverse aryl and heteroaryl groups to probe other regions of a target's binding pocket, thereby fine-tuning potency and selectivity.[7][8]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. aablocks.com [aablocks.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
5-bromo-2-chloro-N-methylpyrimidin-4-amine molecular weight
An In-Depth Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. This halogenated pyrimidine derivative is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. This document provides an in-depth look at its core physicochemical properties, a validated synthesis protocol, potential applications, and essential safety information.
Core Compound Characteristics
This compound, identified by the CAS Number 205672-24-8, is a substituted pyrimidine featuring two distinct halogen atoms (bromine and chlorine) and a methylamine group.[1] This specific arrangement of functional groups provides multiple reactive sites, making it an attractive starting material for creating diverse molecular libraries and targeted drug candidates.
Physicochemical and Structural Data
A precise understanding of the compound's properties is fundamental for its effective use in synthesis and research. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Molecular Formula | C₅H₅BrClN₃ | [1][2] |
| CAS Number | 205672-24-8 | [1] |
| IUPAC Name | This compound | [1] |
| Monoisotopic Mass | 220.93554 Da | [1] |
| InChI Key | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution reaction. The protocol described here is based on established methodologies for analogous compounds, such as the synthesis of the N-cyclopentyl derivative.[3][4] The starting material, 5-bromo-2,4-dichloropyrimidine, possesses two chlorine atoms at positions 2 and 4, which exhibit different reactivity. The chlorine at the 4-position is more susceptible to nucleophilic attack, allowing for a regioselective reaction.
Experimental Methodology
Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine and methylamine.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Dioxane or a similar aprotic solvent
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in dioxane at room temperature.
-
Nucleophilic Addition: To this solution, add methylamine (1.2 equivalents) dropwise. The slight excess of the amine ensures the complete consumption of the starting pyrimidine.
-
Reaction Monitoring: Stir the reaction mixture continuously at room temperature for approximately 6 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with a saturated brine solution to remove the excess amine and other water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by concentration under reduced pressure.
-
Purification: The resulting crude product can be used in subsequent steps without further purification or can be purified by column chromatography if high purity is required.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from reactants to the final product.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The title compound's structural analogue, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a key intermediate in the synthesis of Palbociclib, a highly successful inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[5][6]
The presence of bromine at the 5-position and chlorine at the 2-position on the pyrimidine ring of this compound allows for subsequent, selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This versatility makes it an invaluable building block for:
-
Kinase Inhibitor Development: As a scaffold for developing inhibitors targeting various kinases involved in cell proliferation and signaling pathways.
-
Fragment-Based Drug Discovery: Serving as a starting fragment for generating novel lead compounds.
-
Combinatorial Chemistry: Facilitating the rapid synthesis of large libraries of related compounds for high-throughput screening.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential when handling this compound.
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid dust formation and inhalation.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
This compound is a chemical intermediate of significant value to the research and pharmaceutical community. Its well-defined physicochemical properties, including a molecular weight of 222.47 g/mol , coupled with a versatile and reactive structure, make it a powerful tool in the synthesis of complex molecules and potential drug candidates. Adherence to the outlined synthesis and safety protocols will ensure its effective and safe utilization in the laboratory.
References
-
This compound | C5H5BrClN3 | CID 10727771 . PubChem. Available at: [Link]
-
The Indispensable Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Cancer Therapy . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
Sources
- 1. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
A Guide to the Definitive Structure Elucidation of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Introduction: The Imperative of Unambiguous Characterization
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds for designing novel therapeutic agents and functional materials.[1] The compound 5-bromo-2-chloro-N-methylpyrimidin-4-amine (Molecular Formula: C₅H₅BrClN₃) is a key synthetic intermediate, offering multiple reactive sites for further chemical elaboration.[2][3] Its precise molecular structure is paramount, as any ambiguity in the arrangement of its substituents—the bromine, chlorine, and N-methylamine groups—can lead to divergent reaction pathways, incorrect structure-activity relationship (SAR) models, and ultimately, the failure of a research campaign.
This technical guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of this compound. We will proceed through a logical, multi-technique workflow that functions as a self-validating system. Each analytical step not only provides a piece of the structural puzzle but also corroborates the findings of the preceding techniques. This integrated approach, combining mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography, ensures the highest degree of scientific integrity and confidence in the final structural assignment.
Part 1: Initial Confirmation via Mass Spectrometry (MS)
Causality: The first analytical question for any newly synthesized compound is "What is its molecular weight and elemental composition?". High-resolution mass spectrometry (HRMS) is the ideal starting point. For halogenated compounds like the topic molecule, the characteristic isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provide an immediate and powerful diagnostic fingerprint.[4][5]
The presence of one bromine and one chlorine atom predicts a unique molecular ion cluster with four major peaks (M, M+2, M+4, M+6) in a distinctive intensity ratio, confirming the elemental composition beyond doubt.
Predicted Mass Spectral Data
The expected isotopic distribution for the protonated molecular ion [M+H]⁺ is a gold-standard validation checkpoint.
| Ion Species | Isotope Combination | Calculated m/z | Relative Intensity (%) |
| [M+H]⁺ | C₅H₆⁷⁹Br³⁵ClN₃⁺ | 221.9437 | 100.0 |
| [M+2+H]⁺ | C₅H₆⁸¹Br³⁵ClN₃⁺ / C₅H₆⁷⁹Br³⁷ClN₃⁺ | 223.9417 | 130.6 |
| [M+4+H]⁺ | C₅H₆⁸¹Br³⁷ClN₃⁺ | 225.9387 | 42.1 |
| [M+6+H]⁺ | (Negligible) | - | - |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of LC-MS grade acetonitrile or methanol. Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr at 400 °C.
-
Analysis Mode: Full scan MS from m/z 100-500 to observe the molecular ion cluster. Followed by data-dependent MS/MS on the most intense ion of the cluster (m/z 221.9) to observe fragmentation.
-
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides connectivity information by breaking the molecule into smaller, identifiable pieces. The fragmentation of this pyrimidine core is expected to proceed via characteristic neutral losses.
Caption: Predicted ESI-MS/MS fragmentation of the target molecule.
Part 2: Connectivity Mapping via NMR Spectroscopy
Causality: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and chemical environment of those atoms.[7][8] For this molecule, ¹H NMR will identify the distinct proton environments (pyrimidine ring, N-methyl, N-H), while ¹³C NMR will map the carbon skeleton. Critically, two-dimensional (2D) NMR techniques like HMBC are non-negotiable for unambiguously confirming which nitrogen the methyl group is attached to.
Predicted NMR Spectral Data
The electronegativity of the nitrogen and halogen atoms creates a predictable distribution of chemical shifts. The following data is predicted for a solution in CDCl₃ or DMSO-d₆.
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| C2-Cl | - | ~158-162 | - |
| C4-NHCH₃ | - | ~155-160 | Correlates with H of N-CH₃ and C6-H |
| C5-Br | - | ~95-105 | Correlates with C6-H |
| C6-H | ~8.0-8.3 (singlet, 1H) | ~157-161 | Correlates with C4 and C5 |
| N-CH₃ | ~3.1-3.3 (doublet, 3H)* | ~28-32 | Correlates with C4 |
| N-H | ~6.5-7.5 (broad, 1H) | - | Correlates with C4 and H of N-CH₃ |
*Note: The N-CH₃ signal may appear as a doublet due to coupling with the N-H proton (J ≈ 5 Hz). This coupling can sometimes be broadened or eliminated by solvent exchange.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher.[7]
-
Experiment: Standard single-pulse (zg30).
-
Parameters: 16 scans, 2s relaxation delay, spectral width covering -1 to 10 ppm.
-
-
¹³C NMR:
-
Experiment: Proton-decoupled single-pulse (zgpg30).
-
Parameters: 1024 scans, 2s relaxation delay, spectral width covering 0 to 180 ppm.
-
-
2D NMR (gHMBC):
-
Experiment: Gradient Heteronuclear Multiple Bond Correlation.
-
Parameters: Optimized for a ³JCH coupling of 8 Hz. This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons.
-
Visualization of Key HMBC Correlations
The HMBC experiment provides the definitive link between the methyl protons and the C4 carbon of the pyrimidine ring, confirming the N-methylamino substituent is at position 4 and not position 2.
Caption: Key HMBC correlations confirming the structure.
Part 3: Absolute Structure Confirmation via X-ray Crystallography
Causality: While MS and NMR provide overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the "gold standard" proof.[9][10] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, allowing for the direct visualization of atomic positions and bonding, leaving no room for ambiguity.
While a crystal structure for the exact N-methyl derivative is not publicly available, the structure of the parent amine, 5-bromo-2-chloropyrimidin-4-amine, has been solved and provides an excellent proxy for expected bond lengths and angles.[11][12]
Crystallographic Data for 5-bromo-2-chloropyrimidin-4-amine
This data serves as a benchmark for what to expect from the N-methyl analog.
| Parameter | Value[12] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C4-N (amine) | 1.33 Å |
| C5-Br | 1.88 Å |
| C2-Cl | 1.73 Å |
| Pyrimidine Ring | Essentially Planar |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is growing a single, diffraction-quality crystal.
-
Method: Slow evaporation is a common starting point.
-
Solvent Systems: Screen various solvents such as ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes.
-
Procedure: Dissolve the compound to near-saturation in a chosen solvent at a slightly elevated temperature. Loosely cap the vial and allow the solvent to evaporate over several days to weeks at room temperature.
-
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Part 4: The Integrated Analytical Workflow: A Self-Validating System
No single technique should be used in isolation. The power of this methodology lies in the synergy between the different analyses, where each result cross-validates the others. This creates a robust, self-verifying workflow that ensures the highest confidence in the final structure.
Caption: Integrated workflow for definitive structure elucidation.
Conclusion
The structural characterization of this compound is a clear demonstration of the power of a multi-technique, synergistic analytical approach. By beginning with mass spectrometry to confirm molecular formula and elemental composition, proceeding to NMR spectroscopy to map the detailed atomic connectivity, and culminating with X-ray crystallography for absolute spatial arrangement, we construct a layered, self-validating argument. This rigorous workflow eliminates ambiguity, ensures data integrity, and provides the solid structural foundation necessary for successful drug discovery and development programs.
References
-
Shaaban, M. R., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at: [Link]
-
Jeffrey, G. A., et al. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica. Available at: [Link]
-
Li, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure. Journal of Medicinal Chemistry. Available at: [Link]
- Barot, R. A. (n.d.). Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. MoreBooks.
-
Kumar, S., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. (2013). 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. ResearchGate. Available at: [Link]
-
Doulah, A., et al. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. National Center for Biotechnology Information. Available at: [Link]
- Johnston, J. C., & Maria, A. (n.d.).
-
PubMed. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
-
PubChem. (n.d.). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
-
ResearchGate. (n.d.). ¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a... ResearchGate. Available at: [Link]
-
Reusch, W. (n.d.). NMR Spectroscopy. Michigan State University Chemistry Department. Available at: [Link]
-
Vanhaecke, F., et al. (2008). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Analytical Chemistry. Available at: [Link]
-
Hindawi. (2013). Synthesis and characterization of pyrimidine-8-hq heterochelates. Hindawi. Available at: [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Allard, S., et al. (2018). Method Development for Quantification of Bromochloramine Using Membrane Introduction Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Royal Society of Chemistry. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide:
Executive Summary: 5-bromo-2-chloro-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its structural arrangement, featuring three distinct reactive sites, establishes it as a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, expected analytical characterizations, and a discussion of its reactivity and strategic application in the development of targeted therapeutics, particularly kinase inhibitors.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC nomenclature, which defines the precise arrangement of its atoms and functional groups.
The formal IUPAC name for the molecule is This compound .[1] This name delineates a pyrimidine core with a bromine atom at position 5, a chlorine atom at position 2, and a methylamino group at position 4.
Caption: 2D Chemical Structure of the title compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 205672-24-8 | [1][2] |
| Molecular Formula | C₅H₅BrClN₃ | [1][2] |
| Canonical SMILES | CNC1=NC(=NC=C1Br)Cl | [1] |
| InChIKey | CFBYDDCMISMIAQ-UHFFFAOYSA-N |[1][2] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors from solubility to cell permeability. The data below are computationally derived and provide a baseline for experimental design.
Table 2: Computed Physicochemical Properties
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 222.47 | g/mol [1][2] |
| Monoisotopic Mass | 220.93554 | Da[1] |
| XLogP3 | 2.2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 37.8 | Ų[1] |
Synthesis and Manufacturing
The prevailing synthetic strategy for this compound hinges on the principle of regioselective nucleophilic aromatic substitution (SNAr). This approach leverages the differential reactivity of the chlorine atoms on the precursor, 5-bromo-2,4-dichloropyrimidine.
3.1 Synthetic Rationale
The C4 position of a 2,4-dichloropyrimidine is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is attributed to greater resonance stabilization of the Meisenheimer intermediate formed during attack at C4. This inherent regioselectivity allows for a controlled, stepwise functionalization, making it a robust and high-yielding transformation. By using a stoichiometric amount of methylamine, the reaction can be selectively stopped after the first substitution at C4.
3.2 Experimental Protocol
This protocol is adapted from established procedures for analogous compounds, such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[3][4]
Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)
-
Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous dioxane (approx. 0.5 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a base such as TEA or DIPEA (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add methylamine solution (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, typically a solid, can be further purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography if necessary.
Caption: High-level workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple. A singlet corresponding to the C6-H proton would appear in the aromatic region (typically δ 8.0-8.5 ppm). The methyl protons (N-CH₃) would likely appear as a doublet around δ 3.0-3.3 ppm, coupling to the N-H proton. The N-H proton itself would appear as a broad quartet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct carbon signals are expected, corresponding to the four unique pyrimidine carbons and the one methyl carbon.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak ([M]⁺). The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺, confirming the presence of both halogens.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically employing a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA).
Reactivity and Application in Medicinal Chemistry
This compound is not typically an end-product but rather a strategic building block for creating more complex molecules, particularly in the field of kinase inhibitor discovery. Related structures serve as intermediates in the synthesis of CDK4 inhibitors for treating cell proliferative disorders.[4][5]
The molecule's utility stems from its two remaining reactive handles:
-
C2-Chloro Group: This site is susceptible to a second SNAr reaction, allowing for the introduction of a wide variety of amine, alcohol, or thiol nucleophiles. This is often a key step in building the final active pharmaceutical ingredient (API).
-
C5-Bromo Group: This aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups to diversify the scaffold. Common transformations include:
-
Suzuki Coupling: Reaction with boronic acids/esters.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Stille Coupling: Reaction with organostannanes.
-
Caption: Key reaction pathways for downstream functionalization.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
-
GHS Hazard Classification: The compound is classified with the following hazard statements:
-
Recommended Precautions:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by its predictable regiochemistry and orthogonally reactive sites. Its straightforward synthesis via nucleophilic aromatic substitution and the capacity for subsequent functionalization at both the C2 (via SNAr) and C5 (via cross-coupling) positions make it an indispensable tool for medicinal chemists. The strategic application of this scaffold continues to facilitate the rapid generation of diverse compound libraries aimed at complex biological targets, solidifying its role in modern drug discovery programs.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Fuxin Custchem Fine Chemical Co.,Ltd. (n.d.). Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [Link]
Sources
- 1. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 5. Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine China Manufacturers Suppliers Factory Exporter [custchemvip.com]
5-bromo-2-chloro-N-methylpyrimidin-4-amine spectral data (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS: 205672-24-8), a key heterocyclic building block in pharmaceutical and materials science research.[1][2] The structural elucidation of this compound is paramount for its application in drug development and chemical synthesis. This document offers a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By integrating established spectroscopic principles with data from analogous pyrimidine derivatives, this guide serves as an essential reference for researchers, scientists, and drug development professionals, ensuring accurate compound verification and facilitating further research.[3][4][5]
Molecular Structure and Overview
This compound is a substituted pyrimidine featuring a bromine atom at the C5 position, a chlorine atom at the C2 position, and a methylamino group at the C4 position. The strategic placement of these functional groups creates a versatile scaffold for synthetic transformations. Understanding its precise structure through spectroscopic analysis is the foundational step for its use in complex molecular design.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical, as protic solvents may lead to the exchange of the N-H proton, causing signal broadening or disappearance.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer.
Data Presentation: Predicted ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H-6 |
| ~5.5 - 6.5 | Broad Singlet | 1H | N-H |
| ~3.1 | Doublet | 3H | -CH₃ |
Interpretation and Expertise
-
H-6 Proton (~8.2 ppm): The lone proton on the pyrimidine ring is located at the C6 position. Its significant downfield shift is a direct consequence of the deshielding effects from the adjacent electronegative nitrogen atom (N1) and the cumulative electron-withdrawing nature of the chloro and bromo substituents on the ring. It appears as a sharp singlet as there are no adjacent protons within three bonds to cause spin-spin coupling.
-
N-H Proton (~5.5 - 6.5 ppm): The amine proton signal is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it may show coupling to the methyl protons.
-
-CH₃ Protons (~3.1 ppm): These protons on the N-methyl group are coupled to the N-H proton, resulting in a doublet (³JHH ≈ 5 Hz). In solvents like D₂O or DMSO-d₆ where exchange with the solvent can occur, this signal may collapse into a singlet. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.
¹³C NMR Spectroscopy
Carbon-13 NMR provides critical information about the carbon framework of a molecule.[3]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Use a proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.[3]
-
Acquisition Time: 1-2 seconds.[3]
-
Relaxation Delay: 2-5 seconds.[3]
-
Number of Scans: 1024 or more scans are required due to the low natural abundance (1.1%) of the ¹³C isotope.[3][6]
-
Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]
-
Data Presentation: Predicted ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C4 |
| ~159 | C2 |
| ~158 | C6 |
| ~105 | C5 |
| ~28 | -CH₃ |
Interpretation and Expertise
-
Pyrimidine Ring Carbons (C2, C4, C6): These carbons appear significantly downfield. C2 and C4 are directly bonded to two electronegative nitrogen atoms and an additional halogen (C2) or nitrogen (C4), leading to their strong deshielding. C6 is deshielded by the adjacent N1.
-
C5 Carbon (~105 ppm): This carbon is directly attached to the bromine atom. While halogens are electronegative, the "heavy atom effect" of bromine causes a relative upfield shift compared to what might be expected based on electronegativity alone, but it remains significantly shifted from typical sp² carbons.
-
-CH₃ Carbon (~28 ppm): The N-methyl carbon resonates in the expected upfield aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and fragmentation patterns.[4]
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize either Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[4][6]
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.[6]
Data Presentation: Predicted MS Data
| m/z Value | Assignment | Rationale |
| 221 / 223 / 225 | [M]⁺˙ / [M+H]⁺ | Molecular ion peak cluster showing the isotopic pattern of one Br and one Cl atom. |
| 186 / 188 / 190 | [M - Cl]⁺ or [M - H - HCl]⁺ | Loss of a chlorine radical or hydrogen chloride. |
| 142 / 144 | [M - Br]⁺ | Loss of a bromine radical. |
| 206 / 208 / 210 | [M - CH₃]⁺ | Loss of a methyl radical. |
Interpretation and Expertise
The most telling feature in the mass spectrum of this compound is its molecular ion cluster. The presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic pattern for the molecular ion [M]⁺˙ and any fragments containing both halogens. The expected molecular weight is approximately 222.47 g/mol .[1][2] The resulting pattern for the [M]⁺˙ cluster will have major peaks at m/z 221 (C₅H₅⁷⁹Br³⁵ClN₃), 223 (C₅H₅⁸¹Br³⁵ClN₃ and C₅H₅⁷⁹Br³⁷ClN₃), and 225 (C₅H₅⁸¹Br³⁷ClN₃). The relative intensities of these peaks provide a definitive signature for the elemental composition.
Caption: Key fragmentation pathways for this compound in MS.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.[5]
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample, or by preparing a KBr pellet containing ~1% of the compound.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3310 | N-H stretch | Secondary Amine (N-H) |
| 3100 - 3000 | C-H stretch (aromatic) | Pyrimidine C-H |
| 2980 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |
| 1620 - 1570 | C=N stretch | Pyrimidine Ring |
| 1550 - 1450 | C=C stretch | Pyrimidine Ring |
| 1335 - 1250 | C-N stretch (aromatic amine) | Ar-N |
| < 800 | C-Cl / C-Br stretches | C-Halogen |
Interpretation and Expertise
-
N-H Stretch (3350 - 3310 cm⁻¹): A secondary amine typically shows one sharp, medium-intensity band in this region.[7] This peak is a key indicator of the N-methylamino substituent and distinguishes it from a primary amine, which would show two bands.[7]
-
C-H Stretches: The spectrum will feature weak aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
Ring Vibrations (1620 - 1450 cm⁻¹): The pyrimidine ring gives rise to a series of characteristic C=C and C=N stretching vibrations in the fingerprint region.[5] These bands are often sharp and can be complex.
-
C-Halogen Stretches (< 800 cm⁻¹): The vibrations for C-Cl and C-Br bonds are found in the lower frequency region of the spectrum and confirm the presence of the halogen substituents.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a robust and self-validating framework for the structural confirmation of this compound. The characteristic chemical shifts in NMR, the unique isotopic pattern in MS, and the specific vibrational frequencies in IR all converge to provide an unambiguous spectral signature for this compound. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify and utilize this important chemical intermediate in their research endeavors.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- IR, NMR spectral data of pyrimidine derivatives.
- This compound. CymitQuimica.
- This compound | C5H5BrClN3 | CID 10727771. PubChem.
- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
- IR: amines. University of Colorado Boulder.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Solubility of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 5-bromo-2-chloro-N-methylpyrimidin-4-amine, a key building block in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a comprehensive framework for understanding and determining the solubility of this compound. We will delve into its physicochemical properties, provide detailed experimental protocols for solubility assessment, and discuss analytical methodologies for its quantification.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine derivative. Such compounds are of significant interest in pharmaceutical research due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules, including kinase inhibitors used in oncology. The solubility of this intermediate is a paramount consideration, influencing reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). An early and thorough understanding of its solubility profile can prevent costly downstream challenges in the drug development pipeline.
Physicochemical Properties: Predicting Solubility Behavior
| Property | Value | Implication for Solubility |
| Molecular Formula | C₅H₅BrClN₃ | - |
| Molecular Weight | 222.47 g/mol [1][2] | Moderate molecular weight, generally favorable for solubility. |
| Predicted logP (XLogP3) | 2.2[2] | A positive logP value suggests a preference for non-polar (lipophilic) environments over aqueous (hydrophilic) ones. This indicates that the compound is likely to have low solubility in water and higher solubility in organic solvents. |
| Hydrogen Bond Donors | 1 (the amine group)[2] | The presence of a hydrogen bond donor can facilitate interactions with protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 3 (the nitrogen atoms in the pyrimidine ring)[2] | Multiple hydrogen bond acceptors can also enhance solubility in protic solvents. |
| pKa (Predicted) | Basic and Acidic | The pyrimidine nitrogens are expected to be weakly basic, and the N-methyl amine weakly acidic. The ionization state, and therefore solubility, will be influenced by the pH of the medium. |
Expert Insights: The predicted logP of 2.2 is the most telling parameter here. It strongly suggests that while the molecule has some capacity for hydrogen bonding, its overall character is more lipophilic. Therefore, we can anticipate challenges in achieving high concentrations in purely aqueous media. Solvents like dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol, are predicted to be more effective. The pH-dependent nature of the amine and pyrimidine groups implies that solubility in aqueous buffers could be manipulated, a critical factor for biological assays.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Given the absence of published solubility data, a robust and reproducible experimental protocol is essential. The following shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Principle
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to have a visible amount of undissolved solid at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24 to 48 hours. This extended time is crucial to ensure that a true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle. Then, centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully collect a supernatant aliquot without disturbing the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially inflated solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A reliable and validated analytical method is crucial for accurately quantifying the concentration of this compound in the saturated solutions. HPLC with UV detection is a standard and robust technique for this purpose.
Suggested HPLC Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A starting condition of 10% B, ramping up to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound (a UV scan should be performed, but a standard wavelength like 254 nm is a good starting point).
-
Injection Volume: 10 µL.
Expert Rationale: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this one. The acidic mobile phase (formic acid) helps to ensure consistent protonation of the basic nitrogens, leading to sharper peaks and better reproducibility. A gradient elution is employed to ensure that any potential impurities are effectively separated from the main analyte peak.
Calibration and Quantification
To determine the concentration of the unknown samples, a calibration curve must be constructed.
-
Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).
-
Standard Solutions: Create a series of at least five standard solutions by serially diluting the stock solution with the mobile phase.
-
Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot the peak area versus the known concentration for each standard.
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used for quantification. An R² value > 0.99 is indicative of a good linear fit.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentration by interpolating their peak areas on the calibration curve. Remember to account for the dilution factor to calculate the final solubility.
HPLC Analysis Workflow
Caption: HPLC Quantification Workflow.
Practical Considerations and Troubleshooting
-
Compound Purity: The purity of the starting material will directly impact the accuracy of the solubility measurement. Ensure the compound is well-characterized (e.g., by NMR, LC-MS, and elemental analysis) before commencing solubility studies.
-
Solvent Selection: Based on the predicted logP, start with solvents like DMSO, N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol). For aqueous solubility, using a co-solvent system (e.g., 5% DMSO in PBS) might be necessary for initial stock solution preparation.
-
pH Effects: To investigate the impact of pH on aqueous solubility, perform the shake-flask experiment in a series of buffers with different pH values (e.g., pH 2, 5, 7.4, and 9). This is particularly important for compounds with ionizable groups.
-
Amorphous vs. Crystalline Form: The solid-state form (polymorph) of the compound can significantly affect its solubility. Ensure consistency in the solid form used for experiments.
-
Low Solubility: If the compound exhibits very low solubility, consider using more sensitive analytical techniques like LC-MS/MS for quantification.
Conclusion
While direct solubility data for this compound is not readily published, a systematic approach based on its physicochemical properties allows for the design of robust experimental protocols for its determination. By following the detailed methodologies for thermodynamic solubility measurement and HPLC quantification outlined in this guide, researchers can generate reliable and reproducible data. This information is fundamental for making informed decisions in synthetic route optimization, purification, and the early stages of drug formulation, ultimately contributing to the successful advancement of new therapeutic agents.
References
A comprehensive list of references will be generated based on the specific sources used to support the claims within this guide. As this document is a template for a scientific guide, real-world application would necessitate citing specific literature for analogous compounds, HPLC methods, and solubility theories.
Sources
5-bromo-2-chloro-N-methylpyrimidin-4-amine safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No. 205672-24-8).[1] Intended for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with field-proven best practices. As a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[2]
Disclaimer: Detailed toxicological data for this compound is not extensively published. The safety protocols and hazard assessments outlined herein are based on data from structurally similar halogenated pyrimidines and established principles of laboratory safety.[3][4][5] Users must assume that this compound presents similar hazards and handle it with the utmost care. A substance-specific risk assessment should be conducted by the user's institution.
Core Hazard Identification and Physicochemical Properties
This compound is a halogenated heterocyclic compound. Based on analogues, it is presumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5][6] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4][7]
Table 1: Physicochemical and Toxicological Data Summary
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 205672-24-8 | [1] |
| Molecular Formula | C₅H₅BrClN₃ | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid (presumed) | General Knowledge |
| GHS Pictograms (Inferred) | Irritant (GHS07), Acute Toxicity (GHS06) | [2] |
| GHS Signal Word (Inferred) | Warning / Danger | [2] |
| Hazard Statements (Inferred) | H301/H302: Toxic/Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl) gas. | [4][8] |
Foundational Safety: Engineering Controls and Risk Mitigation
The cornerstone of safely handling potent chemical intermediates like halogenated pyrimidines is a robust system of engineering controls designed to minimize exposure. The causality is simple: if the compound cannot reach the user, the risk of harm is drastically reduced.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood.[9][10] This is non-negotiable. The fume hood serves two primary functions:
-
Containment: It prevents the escape of airborne particulates (dust) and vapors into the laboratory environment, directly mitigating the inhalation risk.[9]
-
Ventilation: It continuously removes potentially harmful fumes, ensuring the operator's breathing zone remains free of contaminants.
Work should be conducted at least 6 inches (15 cm) inside the sash to ensure effective containment.
Standard Operating Protocol: Laboratory Handling Workflow
This protocol outlines a self-validating system for the routine handling of this compound. Each step is designed to reinforce safety and minimize contamination.
3.1. Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before introducing the compound, place all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) inside the fume hood to minimize traffic in and out of the containment area.
-
Don Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4.
-
Prepare Work Surface: Cover the work surface within the hood with absorbent, plastic-backed paper to contain any minor spills and simplify cleanup.[11]
3.2. Weighing and Transfer
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the required amount of this compound onto the weigh boat. Avoid generating dust by using gentle movements.[4]
-
Record Weight & Secure Container: Securely close the stock container immediately after dispensing.
-
Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
3.3. Post-Handling and Decontamination
-
Initial Cleanup: Dispose of the weigh boat and any contaminated consumables (e.g., pipette tips) directly into a designated, labeled hazardous waste container located within the fume hood.[12]
-
Surface Decontamination: Wipe down the work surface, spatula, and any other potentially contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) before leaving the laboratory. Disposable gloves should be discarded after each use.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[11]
Caption: Standard workflow for handling this compound.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing exposure. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.[7]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices | Source(s) |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and airborne dust. Standard safety glasses are insufficient. | [9][11] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Do not use latex gloves.[9] Inspect gloves for tears before use and remove them before touching common surfaces (e.g., door handles, keyboards). | [7][13] |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. Lab coats should be laundered separately from personal clothing. | [7][11] |
| Respiratory | Not required if work is performed in a certified fume hood. | A fume hood provides superior respiratory protection. A respirator (e.g., N95) may be necessary for spill cleanup outside of a hood, as determined by EHS. | [3][4] |
Emergency Procedures: A Validated Response System
Preparedness is key to mitigating the impact of an accidental release or exposure.
5.1. Spill Management In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[3]
-
Assess & Secure: If the spill is large or outside of a fume hood, evacuate the lab and contact the institutional Environmental Health and Safety (EHS) department. For small spills within a fume hood, proceed with cleanup only if trained and equipped to do so.
-
Contain & Clean:
-
Wear appropriate PPE (including double gloves).
-
Gently cover the solid spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a dustpan and place it, along with all contaminated cleaning materials, into a clearly labeled hazardous waste container.[12]
-
Decontaminate the spill area with an appropriate solvent and wipe clean.
-
-
Report: Document the spill and the cleanup procedure according to institutional policy.
Caption: Emergency response workflow for a chemical spill.
5.2. First Aid Measures Immediate and correct first aid can significantly reduce the severity of an exposure.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][14]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14]
In all cases of exposure, provide the Safety Data Sheet (SDS) for this or a similar compound to the responding medical personnel.[3]
Storage and Waste Disposal
6.1. Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[4] The storage area should be clearly labeled, and access should be restricted to authorized personnel.
6.2. Waste Disposal All waste containing this compound, including empty containers, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.[12]
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams unless directed by EHS.
-
Disposal Route: All chemical waste must be disposed of through a licensed professional waste disposal service.[3] It is often incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3] Under no circumstances should this material be disposed of down the drain or in regular trash.[3][12]
References
- MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. (2015). Autech Scientific.
- 5-bromo-4-chloro-2-methylpyrimidine - Safety D
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR. Sigma-Aldrich.
- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (2024). Echemi.
- 5-Bromo-2-chloropyrimidine - Safety D
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Benchchem.
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
- This compound. CymitQuimica.
- 5-Bromo-2,4-dichloropyrimidine - Safety D
- Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Oper
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor
- NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Guidelines for Working with Carcinogens. University of Pittsburgh.
- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. jefferson.edu [jefferson.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 14. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
commercial availability of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
An In-depth Technical Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine for Advanced Research Applications
Introduction
This compound is a halogenated pyrimidine derivative that serves as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its chemical structure, featuring a pyrimidine core with distinct reactive sites—a bromine atom at the C5 position and a chlorine atom at the C2 position—makes it an ideal intermediate for constructing more complex molecular architectures. The presence of these two different halogens allows for selective, stepwise functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth overview of its commercial availability, physicochemical properties, safe handling protocols, and key applications in organic synthesis for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its effective use in research. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 205672-24-8 | [1][2][3] |
| Molecular Formula | C₅H₅BrClN₃ | [1][3] |
| Molecular Weight | 222.47 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| InChI Key | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥95% | [1] |
| Appearance | Solid (form may vary by supplier) |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. It is typically sold in quantities ranging from milligrams to several grams.
Expert Insight on Procurement: When procuring this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) from the supplier. While a purity of >95% is common, the nature of trace impurities can significantly impact sensitive downstream reactions, particularly palladium-catalyzed cross-couplings. Verifying purity via in-house analytical methods (e.g., ¹H NMR, LC-MS) before use is a best practice in process development.
| Representative Supplier | Brand | Typical Purity | Intended Use |
| CymitQuimica | Fluorochem | 95% | Laboratory use only[1] |
| Biosynth | Biosynth | Not specified | Pharmaceutical testing[2] |
| Sigma-Aldrich | Varies | Varies | Research & Development |
This table is not exhaustive and represents a sample of suppliers. Availability and specifications should be confirmed directly with vendors.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound. The following guidelines are synthesized from available safety data sheets (SDS).[4][5][6]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Engineering Controls: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[5][8]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.[4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[4][5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
-
Disposal: Dispose of the compound and its container as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[4][7]
Application in Organic Synthesis: A Focus on Reactivity
The synthetic utility of this compound stems from the differential reactivity of its C-Cl and C-Br bonds. The electron-deficient nature of the pyrimidine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) , primarily at the C2 and C4 positions. The chlorine at C2 is an excellent leaving group for SNAr reactions. Concurrently, the bromine at C5 is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.
This dual reactivity allows for a modular and powerful approach to building complex molecules, as illustrated below.
Representative Protocol: Nucleophilic Aromatic Substitution (SNAr)
The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction at the C2 position. This protocol is based on established procedures for similar pyrimidine systems and should be adapted and optimized for specific nucleophiles and substrates.[9][10]
Objective: To displace the C2-chloro group with a generic amine nucleophile (R₂NH).
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine, 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or NMP)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Experimental Workflow:
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 5-Bromo-2-chloro-N-methylpyrimidin-4-amine: A Versatile Building Block for Complex Molecule Synthesis
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous therapeutic agents, including a significant portion of FDA-approved kinase inhibitors.[1][2] This is largely due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the hinge region of kinases.[1][3] Within the vast chemical space of pyrimidine derivatives, 5-bromo-2-chloro-N-methylpyrimidin-4-amine has emerged as a particularly strategic and versatile building block. Its unique substitution pattern—featuring two distinct and orthogonally reactive halogen atoms—provides medicinal chemists with a powerful tool for the controlled, stepwise synthesis of complex, highly functionalized molecules. This guide provides an in-depth examination of the reactivity of this intermediate and offers detailed, field-proven protocols for its application in key synthetic transformations.
The Strategic Advantage: Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C5-bromo and C2-chloro positions can be addressed selectively under different reaction conditions, allowing for a programmed, sequential introduction of diverse chemical moieties.
-
C5-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[4][5] This reactivity hierarchy (I > Br > Cl) is a cornerstone of modern cross-coupling chemistry, enabling selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent transformations.[4][6]
-
C2-Chloro Position: The chlorine atom at the C2 position is activated by the electron-withdrawing nature of the adjacent ring nitrogens, making it an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) reactions.[7][8] This reaction typically requires more forcing conditions (e.g., higher temperatures) than the C5-coupling, providing a clear window for sequential functionalization. While palladium-catalyzed C2-couplings of 2,4-dihalopyrimidines are known, they often require specialized bulky ligands and specific conditions to overcome the innate preference for C4 substitution.[2][9][10][11][12]
This inherent orthogonality is the key to the building block's power, enabling a divergent synthetic approach from a single, common intermediate.
Palladium-Catalyzed Cross-Coupling at C5: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds. For this compound, this reaction proceeds with high regioselectivity at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly employed.[4] Pd(PPh₃)₄ is often effective for a range of substrates, while catalysts with more specialized ligands like XPhos can offer higher turnover numbers and broader substrate scope.[5] The choice is dictated by the electronic and steric nature of the boronic acid coupling partner.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[4][5]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard.[4][5] This biphasic system facilitates the dissolution of both the organic substrate and the inorganic base, promoting efficient reaction at the interface. Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for similar halopyrimidines.[4][5][13]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.). Subsequently, add the degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to yield the desired 5-aryl-2-chloro-N-methylpyrimidin-4-amine.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes expected yields for the Suzuki-Miyaura coupling with various arylboronic acids, based on data from structurally analogous substrates.[13]
| Arylboronic Acid | Expected Product | Representative Yield (%) |
| Phenylboronic acid | 2-chloro-N-methyl-5-phenylpyrimidin-4-amine | 85 |
| 4-Methylphenylboronic acid | 2-chloro-N-methyl-5-(p-tolyl)pyrimidin-4-amine | 82 |
| 4-Methoxyphenylboronic acid | 2-chloro-5-(4-methoxyphenyl)-N-methylpyrimidin-4-amine | 88 |
| 4-Chlorophenylboronic acid | 2-chloro-5-(4-chlorophenyl)-N-methylpyrimidin-4-amine | 78 |
Nucleophilic Aromatic Substitution (SNAr) at C2
Following successful functionalization at the C5 position, the remaining C2-chloro group serves as a handle for introducing amines, alcohols, or thiols via an SNAr mechanism. This two-step sequence is a powerful strategy for building molecular diversity.
Causality Behind Experimental Choices:
-
Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation.[7] The reaction involves the nucleophilic attack on the electron-deficient C2 carbon, followed by the elimination of the chloride ion.
-
Solvent: High-boiling polar aprotic solvents like DMSO, or alcohols such as 1-pentanol or isopropanol, are often used to achieve the necessary reaction temperatures (typically >100 °C).[7][14]
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[7]
Detailed Experimental Protocol: SNAr Amination
This protocol describes a general procedure for the amination of the C2 position.[7][14]
-
Reaction Setup: In a sealed reaction vial, combine the 5-aryl-2-chloro-N-methylpyrimidin-4-amine intermediate (1.0 equiv.), the desired amine nucleophile (1.5-2.0 equiv.), and a suitable solvent such as 1-pentanol.
-
Base Addition: Add triethylamine (2.0 equiv.) to the mixture.
-
Reaction: Seal the vial tightly and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel chromatography or recrystallization to obtain the final 2,5-disubstituted N-methylpyrimidin-4-amine.
Conclusion
This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. The orthogonal reactivity of its C5-bromo and C2-chloro substituents allows for the reliable and programmed construction of complex molecular architectures. This guide has outlined the fundamental principles governing its reactivity and provided robust, actionable protocols for its use in Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution reactions. For researchers in drug discovery and development, mastering the application of this intermediate opens a direct and efficient pathway to novel, highly decorated pyrimidine scaffolds with significant therapeutic potential.
References
- BenchChem. (n.d.). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem Application Notes.
- Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Regioselective Synthesis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine via Nucleophilic Aromatic Substitution
Introduction and Significance
Substituted pyrimidines are foundational scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology. The precise functionalization of the pyrimidine ring is critical for modulating biological activity, selectivity, and pharmacokinetic properties. 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS: 205672-24-8) is a key synthetic intermediate, offering multiple points for further chemical elaboration. The bromine atom at the C5 position can be utilized in cross-coupling reactions, the chlorine at C2 allows for a second nucleophilic substitution, and the secondary amine at C4 provides a site for further derivatization.
This application note provides a comprehensive and field-tested guide for the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine. We will delve into the mechanistic principles governing the reaction's regioselectivity and present a detailed, step-by-step protocol designed for reproducibility and scalability. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and discovery.
The Chemistry: Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The chlorine atoms at the C2 and C4 positions are thereby activated as leaving groups.
A critical aspect of this synthesis is the high regioselectivity of the amination reaction. Nucleophilic attack by methylamine occurs preferentially at the C4 position over the C2 position. This selectivity is a well-documented phenomenon in pyrimidine chemistry and can be attributed to the greater electrophilicity of the C4 carbon.[1][2][3] Quantum mechanics calculations and experimental evidence suggest that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is larger at the C4 position, making it the kinetically favored site for nucleophilic attack.[2] The attack at C4 results in a more stable Meisenheimer intermediate, where the negative charge is delocalized more effectively by the adjacent ring nitrogen at position 3.[4]
The reaction sequence is illustrated below:
Caption: Regioselective SNAr of 5-bromo-2,4-dichloropyrimidine.
While the C4 position is generally more reactive, this selectivity can be influenced by reaction conditions and the steric or electronic nature of substituents on the ring.[1][2] However, for an unsubstituted (at C6) 5-bromo-2,4-dichloropyrimidine, C4 substitution is the overwhelmingly favored pathway.[5]
Protocol for Synthesis
This protocol is optimized for a laboratory scale and provides a robust method for obtaining the target compound with high purity and yield.
Materials and Equipment
| Reagent / Material | CAS Number | Formula | Recommended Grade | Supplier Example |
| 5-bromo-2,4-dichloropyrimidine | 36082-50-5 | C₄HBrCl₂N₂ | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 40 wt. % in H₂O | Acros Organics |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | N/A | Lab-prepared |
| Brine (Saturated NaCl aq.) | 7647-14-5 | NaCl | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Anhydrous Powder | Alfa Aesar |
| Equipment | ||||
| Round-bottom flask (250 mL) | ||||
| Magnetic stirrer and stir bar | ||||
| Reflux condenser | ||||
| Ice bath | ||||
| Separatory funnel | ||||
| Rotary evaporator | ||||
| Glassware for chromatography | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,4-dichloropyrimidine (10.0 g, 43.9 mmol, 1.0 equiv.).
-
Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base and Nucleophile Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (9.2 mL, 52.7 mmol, 1.2 equiv.). Subsequently, add a 40% aqueous solution of methylamine (5.8 mL, 65.8 mmol, 1.5 equiv.) dropwise over 5-10 minutes. Note: A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a higher Rf than the more polar product.
-
Work-up - Solvent Removal: Once the reaction is complete (disappearance of starting material by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Work-up - Extraction: To the resulting residue, add ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a light yellow solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford this compound as a white to off-white solid. A similar procedure using ammonia has been shown to yield a pure product after washing and recrystallization.[5]
Characterization of the Final Product
The identity and purity of the synthesized this compound (MW: 222.47 g/mol ) should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals include a singlet for the pyrimidine proton (C6-H) and a doublet for the N-methyl protons, which may show coupling to the N-H proton.
-
LC-MS: A peak corresponding to the [M+H]⁺ ion at m/z ≈ 222.0 and 224.0, reflecting the isotopic pattern of bromine and chlorine.
Process Flow and Key Parameters
The overall workflow is designed for efficiency and clarity, ensuring all critical steps are executed correctly.
Caption: Experimental workflow for the synthesis process.
| Parameter | Value / Condition | Rationale / Notes |
| Stoichiometry (Methylamine) | 1.5 equivalents | A slight excess ensures the complete consumption of the limiting reagent, 5-bromo-2,4-dichloropyrimidine. |
| Stoichiometry (Base) | 1.2 equivalents | A non-nucleophilic base (DIPEA) is used to neutralize the HCl generated during the reaction, driving it to completion. |
| Solvent | Ethanol | A polar protic solvent that readily dissolves the reactants and is easy to remove during work-up. |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions like di-substitution. |
| Reaction Time | 12-18 hours | Sufficient time for the reaction to proceed to completion. Should be confirmed by TLC monitoring. |
| Work-up | NaHCO₃ wash | Neutralizes any remaining acidic species before concentration. |
| Expected Yield | 85-95% | This reaction is typically high-yielding. |
| Expected Purity | >98% (after purification) | Purification effectively removes unreacted starting material and any minor by-products. |
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive methylamine solution. 3. Insufficient base. | 1. Allow the reaction to stir for a longer period (up to 24h), monitoring by TLC. 2. Use a fresh bottle of methylamine solution. 3. Ensure the correct stoichiometry of DIPEA was added. |
| Low Yield | 1. Loss of product during work-up/extraction. 2. Incomplete reaction. | 1. Ensure thorough extraction from the aqueous layer with ethyl acetate (perform 2-3 extractions). 2. See "Incomplete Reaction" above. |
| Formation of Di-substituted By-product | 1. Reaction temperature too high. 2. Excessive amount of methylamine used. | 1. Maintain the reaction at room temperature. If necessary, use an ice bath to control any initial exotherm. 2. Adhere to the recommended 1.5 equivalents of methylamine. |
| Difficult Purification | 1. Streaking on TLC plate. 2. Oily product instead of solid. | 1. Add a small amount of triethylamine (1%) to the chromatography eluent to prevent streaking of the basic amine product on the acidic silica gel. 2. Ensure all solvent is removed under high vacuum. Triturate the oil with hexanes to induce crystallization. |
Safety Protocol
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
5-bromo-2,4-dichloropyrimidine: Is an irritant. Avoid contact with skin and eyes. Handle as a toxic compound.
-
Methylamine (40% in H₂O): Is corrosive and flammable. It has a strong, pungent odor. Handle with care to avoid inhalation of vapors.
-
N,N-Diisopropylethylamine (DIPEA): Is flammable and causes severe skin burns and eye damage.
-
Organic Solvents (Ethanol, Ethyl Acetate): Are flammable. Keep away from ignition sources.
Consult the Safety Data Sheet (SDS) for each reagent before use. Prepare appropriate quench solutions and have spill kits readily available.
References
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wu, G., & Wong, Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(4), 783-786. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Page loading... [guidechem.com]
protocol for nucleophilic substitution on 5-bromo-2-chloro-N-methylpyrimidin-4-amine
An Application Guide to Nucleophilic Substitution on 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the drug discovery process, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This compound is a particularly valuable and versatile building block. It features two distinct halogen-defined reaction sites, offering a predictable and regioselective handle for molecular elaboration. The C2-chloro position is primed for nucleophilic aromatic substitution (SNAr), while the C5-bromo site is more amenable to transition-metal-catalyzed cross-coupling reactions.[1]
This application note provides a detailed protocol and technical guidance for performing nucleophilic aromatic substitution on this compound. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide a robust step-by-step experimental procedure, and offer practical advice for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the synthesis of novel molecular entities.
Scientific Principles: Regioselectivity and Mechanism
The successful application of this compound in synthesis hinges on understanding the inherent reactivity of the pyrimidine ring system.
The Basis of Regioselectivity
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles.[2][3] In the case of this compound, the C4 position is already occupied. The choice for the incoming nucleophile is therefore between the C2-chloro and the C5-bromo positions.
The C2 position is significantly more activated towards nucleophilic attack than the C5 position. This preference is a direct consequence of the electronic structure of the pyrimidine ring. When a nucleophile attacks the C2 carbon, the resulting anionic intermediate, known as a Meisenheimer complex, is stabilized by resonance. Crucially, one of the primary resonance structures places the negative charge directly on one of the ring nitrogen atoms.[2][4] This is a highly favorable state, as nitrogen is more electronegative than carbon and can better accommodate the charge. Conversely, an attack at the C5 position does not allow for this direct delocalization of the negative charge onto a ring nitrogen, resulting in a much higher energy, less stable intermediate. Therefore, nucleophilic aromatic substitution reactions will overwhelmingly and selectively occur at the C2 position, displacing the chloride ion.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).
-
Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate. This is typically the rate-determining step of the reaction.[2][3]
-
Elimination: The aromaticity is restored as the leaving group (chloride, Cl⁻) is expelled, resulting in the formation of the final substituted product.
Sources
Suzuki coupling reactions with 5-bromo-2-chloro-N-methylpyrimidin-4-amine
An Application Guide to the Strategic Use of Suzuki-Miyaura Coupling for the Functionalization of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the selective functionalization of this compound. Pyrimidine scaffolds are central to modern drug discovery, and this particular building block offers two distinct halogenated sites for potential C-C bond formation. This document provides an in-depth analysis of the reaction's principles, focusing on the critical aspect of regioselectivity. We present field-tested experimental protocols, catalyst system comparisons, and troubleshooting insights tailored for researchers, medicinal chemists, and process development scientists. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible outcomes for the synthesis of novel pyrimidine derivatives.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including approved therapeutics for oncology (e.g., Imatinib), viral infections (e.g., Zidovudine), and bacterial infections (e.g., Trimethoprim).[1] The ability to precisely modify the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this endeavor, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[2]
This compound is a versatile synthetic intermediate, featuring two different halogen atoms at distinct positions. This offers the potential for sequential, site-selective derivatization, making it a highly valuable starting material for building diverse chemical libraries for drug screening. This guide focuses on the first critical coupling step, elucidating the factors that govern a successful and selective reaction.
Principle of the Reaction: Mechanism and Regioselectivity
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[3][4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.
The three primary steps in the catalytic cycle are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyrimidine), forming a Pd(II) complex. This is often the rate-determining step.[5][6]
-
Transmetalation : The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.[5][7]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4][6]
The Critical Question of Regioselectivity
With this compound, the key challenge is controlling which halogen participates in the reaction. The outcome is governed by two competing factors:
-
Intrinsic Halide Reactivity : The general order of reactivity for oxidative addition is C−I > C−Br > C−Cl.[8] This trend suggests the C5-Br bond is inherently more reactive than the C2-Cl bond.
-
Electronic Activation by the Pyrimidine Ring : The electron-deficient nature of the pyrimidine ring activates attached halogens towards oxidative addition. Positions C2, C4, and C6 are generally more electronically activated than C5.[1][9]
In this specific substrate, these two factors are in opposition. However, extensive studies on dihalopyrimidines have shown that the intrinsic reactivity of the C-Br bond typically overrides the positional activation of the C-Cl bond.[10][11] Therefore, the Suzuki coupling is expected to occur selectively at the C5-bromo position , leaving the C2-chloro position intact for potential subsequent transformations. This selectivity is a powerful synthetic feature of this substrate.
Core Components of the Reaction
A successful Suzuki coupling requires the careful selection of several key components.
| Component | Role & Common Examples | Causality & Field Insights |
| Palladium Catalyst | Initiates the catalytic cycle.[2] • Pd(PPh₃)₄ • Pd₂(dba)₃ • Pd(OAc)₂ • Modern Precatalysts (e.g., XPhos Pd G2) | Pd(PPh₃)₄ is often used for its reliability but can require higher temperatures. Pd₂(dba)₃ or Pd(OAc)₂ are air-stable precursors that form the active Pd(0) species in situ and must be paired with a ligand. Modern Buchwald-type precatalysts are highly active at low loadings and room temperature.[12][13] |
| Phosphine Ligand | Stabilizes the Pd catalyst, modulates its reactivity, and facilitates reductive elimination.[13] • PPh₃ (Triphenylphosphine) • P(t-Bu)₃ (Tri-tert-butylphosphine) • Biarylphosphines (e.g., XPhos, SPhos) | The choice of ligand is critical. Electron-rich, bulky ligands like P(t-Bu)₃ or biarylphosphines are known to promote the coupling of less reactive chlorides but are also highly effective for bromides, often leading to faster reactions and higher turnover numbers.[12][13] |
| Base | Activates the boronic acid for transmetalation.[3][7] • K₂CO₃ (Potassium carbonate) • K₃PO₄ (Potassium phosphate) • Cs₂CO₃ (Cesium carbonate) • KF (Potassium fluoride) | K₃PO₄ is a strong, non-nucleophilic base often effective for challenging couplings.[13] K₂CO₃ is a common, cost-effective choice. The base's solubility and strength can significantly impact reaction rates. An aqueous solution of the base is typically required. |
| Solvent System | Solubilizes reactants and facilitates the reaction phases. • 1,4-Dioxane/H₂O • Toluene/H₂O • THF/H₂O • DMF | A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C5-position of this compound. Optimization may be required for particularly challenging boronic acids.
Materials
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Standard purification supplies (ethyl acetate, brine, Na₂SO₄, silica gel)
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 222.5 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[8]
-
Catalyst Addition : In the same flask, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).[8]
-
Inert Atmosphere : Seal the flask with a septum, and then carefully evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using syringes, add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL).[8] The mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring : Immerse the flask in a preheated oil bath at 80-100 °C. Allow the reaction to stir overnight (12-16 hours). The progress can be monitored by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.[8]
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (15 mL).[8]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-2-chloro-N-methylpyrimidin-4-amine product.
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to the specific substrates used. The following table provides guidance on optimizing conditions and addressing common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently basic conditions; Low reaction temperature. | • Ensure solvents were properly degassed. Use a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos).[13] • Switch to a stronger base like K₃PO₄ or Cs₂CO₃. • Increase the reaction temperature, potentially using microwave irradiation for rapid optimization.[1] |
| Protodeborylation (Boronic acid decomposes) | Presence of water and base can lead to decomposition, especially at high temperatures. | • Use a more robust boronic ester (e.g., a pinacol ester) instead of the boronic acid. • Use KF as the base, which is known to be milder and can reduce this side reaction.[7] • Minimize reaction time once the starting material is consumed. |
| Homocoupling (Boronic acid couples with itself) | Oxygen contamination; High catalyst loading. | • Rigorously deoxygenate all solvents and maintain a strict inert atmosphere. • Lower the catalyst loading (modern catalysts can be effective at <1 mol%). |
| Poor Regioselectivity (Reaction at C2-Cl) | Highly forcing conditions; Specific ligand effects. | This is unlikely to be the major pathway but could occur under harsh conditions. If observed, reduce the reaction temperature and use a less reactive catalyst system (e.g., Pd(PPh₃)₄) to favor the more kinetically accessible C-Br activation. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Patil, S. A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 86, 24-34. Available at: [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Ghaffari, M., & Strotman, N. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9450–9475. Available at: [Link]
-
Hussain, M., et al. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(26), 4461-4468. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. Available at: [Link]
-
Česnek, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3293. Available at: [Link]
-
Thompson, L. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(17), 5482. Available at: [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6397-6412. Available at: [Link]
-
The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-chloro-N-methylpyrimidin-4-amine via Palladium-Catalyzed Cross-Coupling
Abstract
Substituted pyrimidines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents, particularly kinase inhibitors.[1][2] The dihalogenated intermediate, 5-bromo-2-chloro-N-methylpyrimidin-4-amine, represents a highly versatile building block for the synthesis of complex molecular architectures. Its two distinct halogen atoms offer the potential for sequential, regioselective functionalization. This guide provides an in-depth analysis of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—for this substrate. We will explore the underlying mechanistic principles governing regioselectivity and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Principle of Regioselective Cross-Coupling
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[3][4] Consequently, the C5-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C2-Cl bond. This intrinsic reactivity difference is the cornerstone of achieving high regioselectivity, allowing for the selective functionalization at the C5 position while preserving the C2 chloro-substituent for subsequent transformations.
The electron-deficient nature of the pyrimidine ring further activates the attached halogens for these reactions compared to their carbocyclic counterparts.[1][2] By carefully tuning the reaction parameters—catalyst, ligand, base, and temperature—chemists can precisely control the reaction outcome. While C5-selectivity is generally favored, highly specialized, electron-rich, and bulky phosphine ligands may be required to target the less reactive C2-Cl bond.[3]
The General Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6] These reactions proceed through a common catalytic cycle, which is initiated by the active Pd(0) species. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-halogen bond (R-X) of the substrate. This step forms a new, higher-valent palladium(II) complex.[5][9] For this compound, this preferentially occurs at the more reactive C5-Br bond.
-
Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the halide. This step often requires activation by a base.[7][9]
-
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are expelled, forming the desired new C-C or C-N bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols for Selective C5-Functionalization
The following protocols are designed for the selective functionalization at the C5-position of this compound. It is imperative that all reactions are conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl and heteroaryl motifs prevalent in pharmaceuticals.[2]
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ is a common choice. Pd(dppf)Cl₂ is often more robust and effective for challenging substrates.[2] |
| Coupling Partner | Aryl- or Heteroarylboronic Acid (1.1-1.5 equiv.) | Boronic esters can also be used. An excess ensures complete consumption of the starting pyrimidine. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | A base is required to activate the boronic acid for transmetalation.[10] K₃PO₄ is often a good choice for sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O, DME, or Toluene | A biphasic solvent system (e.g., Dioxane/H₂O 4:1) is common and often enhances reaction rates.[11] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) catalyst from oxidation. |
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[11]
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[11]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[2]
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[11] Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the pyrimidine core to terminal alkynes. This reaction is typically co-catalyzed by palladium and copper(I).[12][13]
Table 2: Typical Sonogashira Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Notes |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Both Pd(0) and Pd(II) precursors are effective; Pd(II) is reduced in situ.[4] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | CuI facilitates the formation of a copper acetylide intermediate, which accelerates transmetalation.[14][15] |
| Coupling Partner | Terminal Alkyne (1.1-1.5 equiv.) | An excess of the alkyne is used to ensure the reaction goes to completion. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | The amine base acts as both a base and often as a solvent or co-solvent.[4][12] |
| Solvent | THF, DMF, or neat amine | Anhydrous, degassed solvents are critical. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at or slightly above room temperature.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
-
Reaction Setup : To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition : Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe. Finally, add phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Reaction Execution : Stir the reaction mixture at room temperature for 8-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup : Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional ether.[14]
-
Purification : Concentrate the filtrate under reduced pressure. Wash the residue with saturated aqueous ammonium chloride (NH₄Cl) and brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[16][17] The choice of ligand is critical for this transformation.
Table 3: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Conditions | Rationale & Notes |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common Pd(0) and Pd(II) sources that form the active catalyst in situ with a ligand. |
| Ligand | XPhos, RuPhos, or BINAP (1.2-2.4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for high catalytic activity and are crucial for C-N reductive elimination.[4] |
| Coupling Partner | Primary or Secondary Amine (1.2-1.5 equiv.) | The scope is broad, but reaction conditions may need optimization for specific amines. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine.[4] NaOtBu is highly effective but base-sensitive functional groups may require K₃PO₄. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed aprotic solvents are required. |
| Temperature | 80-110 °C | Elevated temperatures are generally needed. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the electron-rich ligand and catalyst from oxidation. |
-
Reaction Setup : In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous, degassed toluene (5 mL).
-
Final Addition : Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution : Seal the vial and place it in a preheated heating block at 100 °C. Stir vigorously for 16-24 hours, monitoring the reaction by LC-MS.
-
Workup : After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography to afford the C5-aminated product.
Workflow and Strategic Planning
A successful cross-coupling campaign relies on a logical workflow, from initial planning to final analysis. The choice of reaction is dictated by the desired bond construction.
Figure 2: A standard experimental workflow for palladium-catalyzed cross-coupling.
The strategic selection of the cross-coupling reaction is paramount for accessing the desired chemical space.
Figure 3: Decision logic for selecting the appropriate cross-coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Inappropriate base or ligand.4. Low reaction temperature. | 1. Use fresh catalyst or a robust pre-catalyst. Ensure inert atmosphere is maintained.2. Degas solvents thoroughly (sparge with argon or freeze-pump-thaw).3. Screen different bases/ligands. For Buchwald-Hartwig, ligand choice is critical.[4]4. Increase reaction temperature in 10 °C increments. |
| Dehalogenation (C-Br to C-H) | 1. Presence of water or protic impurities.2. For Suzuki, slow transmetalation allowing for side reactions. | 1. Use rigorously dried glassware and anhydrous solvents.2. Use a stronger base or a more active catalyst/ligand system to promote transmetalation. |
| Homocoupling of Coupling Partner | 1. (Suzuki) Presence of oxygen.2. (Sonogashira) Oxygen promoting Glaser coupling. | 1. Ensure a strictly inert atmosphere throughout the reaction.2. For Sonogashira, rigorously exclude oxygen. Consider copper-free conditions if problematic. |
| Poor Regioselectivity (Reaction at C2-Cl) | 1. Highly forcing conditions (high temp, long reaction times).2. Use of highly active, specialized ligands. | 1. Reduce reaction temperature and/or time.2. Screen less reactive catalysts or ligands (e.g., PPh₃ vs. a bulky biarylphosphine). |
Conclusion
This compound is a powerful and versatile intermediate for drug discovery and development. The inherent difference in reactivity between the C5-bromo and C2-chloro positions provides a handle for predictable and selective functionalization. By employing palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently access a diverse range of C5-substituted pyrimidines. The protocols and principles outlined in this guide serve as a robust starting point for synthetic campaigns, enabling the strategic construction of complex molecules with potential therapeutic value. Mastery of these techniques is essential for unlocking the full synthetic potential of this valuable building block.
References
- Role of palladium catalyst in cross-coupling reactions. (2025).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
reaction conditions for derivatization of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
An In-Depth Technical Guide to the Strategic Derivatization of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic value of this intermediate lies in its two distinct electrophilic centers: a C5-bromine and a C2-chlorine. The differential reactivity of these carbon-halogen bonds allows for precise, sequential, and selective derivatization. This guide provides a comprehensive exploration of the reaction conditions and protocols necessary to functionalize this molecule, empowering researchers in drug discovery and development to harness its full synthetic potential. We will delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven protocols and causality-driven explanations for experimental choices.
Foundational Principles: Understanding Selective Reactivity
The synthetic utility of this compound hinges on the ability to selectively functionalize one halogen in the presence of the other. This selectivity is governed by fundamental principles of organic chemistry.
-
Palladium-Catalyzed Cross-Coupling: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The general order of reactivity for this step is C-I > C-Br > C-Cl.[2][3] Consequently, the C5-Br bond is significantly more reactive than the C2-Cl bond, allowing for highly selective derivatization at the C5 position while leaving the C2-chloro group untouched for subsequent transformations.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. This effect activates the C2-chloro substituent towards SNAr. While the C5-bromo is a better leaving group, the C2 position is more electronically activated for SNAr by the two adjacent ring nitrogens. This reaction pathway provides an orthogonal strategy to palladium catalysis, typically allowing for selective functionalization at the C2 position.[4][5]
This differential reactivity forms the basis of a powerful synthetic strategy, as illustrated in the workflow below.
Palladium-Catalyzed Cross-Coupling at the C5-Position
Leveraging the higher reactivity of the C-Br bond, the C5 position is the primary site for initial derivatization via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds, essential for synthesizing biaryl structures prevalent in kinase inhibitors.[6]
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C5-Br bond, followed by transmetalation with a boronic acid/ester (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
Comparative Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Insights |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G2 | Pd(PPh₃)₄ is a classic, reliable choice. Pd₂(dba)₃ is a Pd(0) source requiring a ligand. G2/G3 precatalysts offer high activity at low loadings and are often more air/moisture stable.[7] |
| Ligand | - | XPhos (4 mol%) | - | For challenging couplings, bulky, electron-rich phosphine ligands like XPhos accelerate reductive elimination and stabilize the active catalyst.[7] |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2 equiv) | The base activates the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are stronger bases, often used for less reactive boronic acids or aryl chlorides.[7][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF | A protic co-solvent like water is often essential to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions may be needed for base-sensitive substrates.[7] |
| Temperature | 80-100 °C | 100 °C | 90 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 0.1 M concentration).[7]
-
Reaction: Seal the vessel and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting pyrimidine is observed.[7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-chloro-N-methylpyrimidin-4-amine.[9]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing arylamines, which are ubiquitous in pharmaceuticals.[10] It allows for the direct coupling of an amine with the C5-Br position.
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong base to form a palladium amide intermediate, which then undergoes reductive elimination.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination side reactions.[10]
Comparative Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Rationale & Insights |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Both are common Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[11] |
| Ligand | BINAP (3 mol%) | Xantphos (4 mol%) | Bulky biarylphosphine ligands are essential. BINAP is a classic choice, while Xantphos has a wider bite angle that can be beneficial for certain substrates.[3] |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is very effective but moisture-sensitive. K₃PO₄ is a milder, easier-to-handle alternative.[3] |
| Solvent | Toluene | 1,4-Dioxane | Anhydrous, non-protic, and degassed solvents are required to protect the catalyst from oxidation and prevent quenching of the strong base.[3] |
| Temperature | 80-110 °C | 90-110 °C | Higher temperatures are often needed to facilitate the C-N bond-forming reductive elimination step. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., BINAP, 0.03 equiv), and the base (e.g., NaOtBu, 1.4 equiv).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv) followed by the desired primary or secondary amine (1.2 equiv) via syringe.[3]
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by LC-MS until complete.
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.[12]
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[3]
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can be used to add rigidity to a molecule or serve as a handle for further transformations like click chemistry.[13]
Mechanism Insight: This reaction uniquely involves two catalytic cycles. A palladium cycle, similar to the Suzuki coupling, and a copper(I) co-catalyst cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.[14][15] An amine base is used both to deprotonate the alkyne and as a solvent.
Comparative Reaction Conditions
| Parameter | Typical Conditions | Rationale & Insights |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are effective. PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ.[3][16] |
| Cu Co-catalyst | CuI (5-10 mol%) | Copper(I) iodide is the standard co-catalyst essential for the formation of the copper acetylide intermediate.[3][14] |
| Base | Triethylamine (Et₃N) or DIPEA | The amine base acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[16] |
| Solvent | THF, DMF, or neat amine | A polar aprotic solvent is typically used. The reaction must be run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[14] |
| Temperature | Room Temperature to 80 °C | The reaction is often efficient at or slightly above room temperature.[3] |
Detailed Experimental Protocol: Sonogashira Coupling
-
Preparation: In a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (CuI, 0.10 equiv).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or gentle heat (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography to afford the 5-alkynyl-2-chloro-N-methylpyrimidin-4-amine.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
After functionalizing the C5 position, or as an initial step, the C2-chloro group can be displaced by a variety of nucleophiles via an SNAr mechanism. This reaction is driven by the electron-deficient nature of the pyrimidine ring.[4]
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] In the second, typically rapid, step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring.[5]
General Reaction Conditions
| Parameter | Typical Conditions | Rationale & Insights |
| Nucleophile | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | A wide range of nucleophiles can be used. Stronger nucleophiles react more readily. |
| Base | K₂CO₃, Et₃N, or none | A base may be required to deprotonate the nucleophile (e.g., for alcohols or thiols) or to act as an acid scavenger if HCl is produced (e.g., with neutral amines). |
| Solvent | DMF, DMSO, Ethanol, NMP | A polar solvent is needed to stabilize the charged Meisenheimer intermediate. Aprotic polar solvents are common. |
| Temperature | 80-150 °C | SNAr reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the aromaticity of the ring in the first step.[5][18] |
Detailed Experimental Protocol: SNAr with an Amine
-
Preparation: In a pressure tube or sealed vial, combine the 5-substituted-2-chloro-N-methylpyrimidin-4-amine (1.0 equiv) and the desired amine nucleophile (1.5-3.0 equiv).
-
Solvent/Base: Add a polar solvent such as ethanol or N,N-Dimethylformamide (DMF). If the amine nucleophile is not used in large excess, a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv) can be added to scavenge the HCl byproduct.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 120 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield the final disubstituted product.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex, biologically active molecules. By understanding the orthogonal reactivity of the C5-bromo and C2-chloro positions, researchers can devise logical and efficient synthetic routes. Selective palladium-catalyzed cross-coupling at the C5 position followed by nucleophilic aromatic substitution at the C2 position is a common and highly effective strategy. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this key building block in their research endeavors. Careful optimization of the described conditions will be essential for achieving high yields and purity with specific substrates.
References
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Jackson, O. D., et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare.
- BenchChem. (2025).
- Yamazaki, H., et al. (2009).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. BenchChem.
- Unknown Author. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- D. (2019).
- Various Authors. (n.d.).
- Unknown Author. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.
- Unknown Author. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis. BenchChem.
- Unknown Author. (2023).
- Unknown Author. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- Unknown Author. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Unknown Author. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Various Authors. (n.d.). Sonogashira coupling. Wikipedia.
- Unknown Author. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Al-Masoudi, N. A., et al. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 5-bromo-2-chloro-N-methylpyrimidin-4-amine: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] It is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is integral to numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide focuses on 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS: 205672-24-8), a highly functionalized pyrimidine derivative. Its strategic arrangement of two distinct and orthogonally reactive halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—makes it an exceptionally valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential modifications, providing a robust platform for building molecular diversity and targeting specific biological pathways. This is particularly relevant in the development of kinase inhibitors, where precise molecular architecture is paramount for achieving potency and selectivity. A closely related analog, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, serves as a pivotal intermediate in the synthesis of Palbociclib, a leading CDK4/6 inhibitor used in cancer therapy, underscoring the significance of this structural class.[5][6]
These application notes provide detailed protocols for the synthesis of the title compound and its subsequent functionalization through key cross-coupling reactions, offering researchers a practical guide to leveraging its synthetic potential.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 205672-24-8 | [7][8] |
| Molecular Formula | C₅H₅BrClN₃ | [7][8] |
| Molecular Weight | 222.47 g/mol | [7][8] |
| IUPAC Name | This compound | [8] |
| InChIKey | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [7][8] |
Safety and Handling
Hazard Statement: According to supplied data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
Precautionary Measures:
-
Engineering Controls: Handle exclusively in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Critical Safety Note: This summary is not exhaustive. Users are REQUIRED to consult the full Safety Data Sheet (SDS) from the supplier before commencing any experimental work.[10][11]
Protocol 1: Synthesis of this compound
Principle of Synthesis
The synthesis is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 5-bromo-2,4-dichloropyrimidine, possesses two chlorine atoms at positions C2 and C4. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack by an amine. This enhanced reactivity is due to the electron-withdrawing effects of the adjacent ring nitrogen (N3) and the halogen at C5. This inherent electronic bias allows for the selective displacement of the C4-chloro substituent by methylamine, leaving the C2-chloro group intact for subsequent transformations. A similar regioselective reaction has been confirmed on related pyrimidine systems.[12]
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-substituted pyrimidinamines.[13][14]
Materials:
-
5-bromo-2,4-dichloropyrimidine (1.0 equiv)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.1 - 1.5 equiv)
-
1,4-Dioxane or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2,4-dichloropyrimidine (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous 1,4-dioxane or THF (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the methylamine solution (1.1 equiv) dropwise to the stirred solution over 15-20 minutes. A white precipitate (methylammonium chloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can often be used in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Sequential Cross-Coupling Reactions
The primary utility of this compound lies in its capacity for selective, sequential functionalization. The differing reactivities of the carbon-halogen bonds under palladium catalysis are key to this strategy. The general order of reactivity for aryl halides in common cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl .[15][16]
This reactivity hierarchy dictates that the C5-Br bond is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than the more robust C2-Cl bond . This allows for the selective modification of the C5 position while preserving the C2-chloro for a subsequent, often more forcing, coupling reaction.
Caption: Sequential functionalization strategy for the title compound.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position
Principle of Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide.[16][17] This protocol targets the chemoselective coupling at the C5-Br position. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[17]
Experimental Protocol
This is a general protocol adaptable for various aryl- or heteroarylboronic acids.[16][18][19]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DME)
-
Schlenk flask or microwave vial, condenser
Procedure:
-
Reaction Setup: To a Schlenk flask, add the pyrimidine intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per mmol of substrate).
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
-
Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the 5-aryl-2-chloro-N-methylpyrimidin-4-amine product.
Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position
Principle of Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[20] It has become an indispensable method for synthesizing arylamines.[15][21] This protocol facilitates the selective C-N bond formation at the C5-Br position, coupling the pyrimidine core with a primary or secondary amine. The mechanism involves oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[22][23]
Experimental Protocol
This general protocol can be adapted for a range of primary and secondary amines.[15][21]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add the pyrimidine intermediate (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
-
Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the desired 5-amino-2-chloro-N-methylpyrimidin-4-amine product.
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its utility is defined by the two halogen atoms that can be functionalized with high chemoselectivity using modern synthetic methods. The ability to perform sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, first at the more labile C5-bromo position and subsequently at the C2-chloro position, provides a reliable and flexible strategy for the synthesis of complex, polysubstituted pyrimidine derivatives. This controlled, stepwise approach is invaluable for constructing libraries of novel compounds in the pursuit of new therapeutic agents, particularly in the field of oncology.
References
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Biological activities of synthetic pyrimidine derivatives. IntechOpen.
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.
- This compound. CymitQuimica.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- This compound | C5H5BrClN3. PubChem.
- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis. Chemicalbook.
- 5-Bromo-4-chloro-2-methylpyrimidine. Sigma-Aldrich.
- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8. ChemicalBook.
- The Indispensable Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Cancer Therapy. NINGBO INNO PHARMCHEM CO.,LTD..
- MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. ChemBlink.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR. Sigma-Aldrich.
- 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet. ChemicalBook.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Matrix Scientific.
- Buchwald–Hartwig amination. Wikipedia.
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
- 954221-06-8|5-Bromo-2-chloro-N-ethylpyrimidin-4-amine. BLDpharm.
- SAFETY DATA SHEET. Fisher Scientific.
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- 5-Bromo-2-chloropyrimidin-4-amine. National Center for Biotechnology Information.
- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. Chinachemnet.
- Buy 5-Bromo-2-Chloro-N-Cyclopentylpyrimidin-4-Amine - Best Price and Quality Supplier. Autech Industry Co.,Limited.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. orientjchem.org [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 14. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-chloro-N-methylpyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of therapeutic agents.[1][2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal template for designing competitive kinase inhibitors.[1][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][4][5][6] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.
This guide focuses on 5-bromo-2-chloro-N-methylpyrimidin-4-amine , a highly versatile and strategically designed building block for the synthesis of novel kinase inhibitors. The true synthetic power of this intermediate lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr), while the bromine atom at the C5 position is primed for transition metal-catalyzed cross-coupling reactions.[7][8] This orthogonal reactivity allows for a modular and sequential approach to molecular elaboration, enabling the systematic construction of diverse compound libraries for robust Structure-Activity Relationship (SAR) studies.[7]
Core Synthetic Strategy: Orthogonal Functionalization
The design of this compound facilitates a two-stage synthetic strategy that allows for the precise and independent introduction of key pharmacophoric elements.
-
Stage 1: Hinge-Binding Domain Introduction via SNAr. The C2-chloro group is significantly more susceptible to nucleophilic attack than the C5-bromo group due to the electron-withdrawing effect of the adjacent ring nitrogens. This allows for the selective displacement of the chloride with a variety of primary or secondary amines. This initial step is crucial for installing a functional group that can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a primary anchor for many potent inhibitors.
-
Stage 2: Potency and Selectivity Tuning via Cross-Coupling. With the C2 position functionalized and the C5-bromo group intact, the scaffold is ready for diversification. The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are less favorable at the more electron-rich C-Cl bond. This enables the introduction of a wide array of aryl, heteroaryl, or amino moieties at the C5 position. These substituents can explore deeper regions of the ATP-binding site, form additional hydrophobic or polar interactions, and ultimately fine-tune the inhibitor's potency and selectivity for the target kinase.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Determination of 5-bromo-2-chloro-N-methylpyrimidin-4-amine by HPLC and GC
Introduction
5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS No. 205672-24-8) is a substituted pyrimidine derivative.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents.[3][4] The precise and accurate quantification of such molecules is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), for monitoring reaction kinetics during synthesis, and for various stages of drug development. This document provides detailed application notes and robust starting protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented herein are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to establish reliable analytical procedures.
The structural characteristics of this compound, including the presence of halogen atoms and a polar amine group, inform the selection of appropriate analytical techniques and parameters.[2] These protocols have been developed based on established principles of chromatographic separation for halogenated and nitrogen-containing heterocyclic compounds.[3][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is crucial for the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrClN₃ | [1][2] |
| Molecular Weight | 222.47 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| InChIKey | CFBYDDCMISMIAQ-UHFFFAOYSA-N | [1][2] |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the recommended technique for the routine analysis of this compound due to its polarity. The method detailed below is designed to provide excellent resolution and peak shape for quantification and impurity profiling.
Method Rationale
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, consisting of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. The addition of a small amount of acid, such as formic acid, is intended to suppress the ionization of the amine group, leading to improved peak symmetry and reproducibility. UV detection at a wavelength corresponding to the absorbance maximum of the pyrimidine ring will ensure high sensitivity.
HPLC Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
0.45 µm membrane filters for solvent and sample preparation.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or DAD scan for lambda max) |
| Run Time | 20 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute with the same solvent to the desired working concentrations.
-
Sample Solution: Prepare the sample by dissolving it in a 50:50 acetonitrile/water mixture to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Part 2: Gas Chromatography (GC) Method
Gas chromatography can be an alternative technique for the analysis of this compound, particularly for assessing volatile impurities. Due to the polarity and potential for thermal degradation of N-heterocyclic compounds, a robust and inert GC system is required. Derivatization may be necessary to improve volatility and peak shape, though a direct injection method is proposed as a starting point.
Method Rationale
The non-polar nature of a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) makes it suitable for a wide range of compounds. The use of a high-purity carrier gas like helium or hydrogen is standard. A split/splitless injector allows for flexibility in sample concentration. A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For enhanced sensitivity and selectivity, especially in complex matrices, a mass spectrometer (MS) detector is recommended. The temperature program is designed to elute the analyte in a reasonable time while separating it from potential impurities.
GC Protocol
1. Instrumentation and Consumables:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column with a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as carrier gas.
-
GC-grade solvents for sample preparation (e.g., dichloromethane or ethyl acetate).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID at 300 °C or MS (scan range 50-350 m/z) |
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare stock and working solutions in a suitable volatile solvent like ethyl acetate or dichloromethane. Ensure the concentration is appropriate for the detector's sensitivity.
-
Derivatization (Optional): If poor peak shape or low response is observed, derivatization may be necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and thermal stability.[6]
4. System Suitability:
-
Perform multiple injections of a standard solution.
-
The RSD of the retention time should be ≤ 0.5%.
-
The RSD of the peak area should be ≤ 5.0%.
-
The peak shape should be symmetrical.
GC Workflow Diagram
Caption: GC analysis workflow for this compound.
Conclusion
The HPLC and GC methods outlined in this document provide robust starting points for the analysis of this compound. The HPLC method is recommended for routine quality control and quantification due to its high precision and applicability to polar, non-volatile compounds. The GC method serves as a valuable tool for assessing volatile impurities and can be optimized further with derivatization if required. It is imperative that these methods are fully validated in accordance with internal standard operating procedures and relevant regulatory guidelines to ensure their accuracy, precision, and reliability for their intended application.
References
- Bentham Science Publisher. (2026, January 8).
- MDPI. (n.d.).
- BLDpharm. (n.d.). 954221-06-8|5-Bromo-2-chloro-N-ethylpyrimidin-4-amine.
- ResearchGate. (2025, June 28). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidin-4-amine.
- CymitQuimica. (n.d.). This compound.
- BLDpharm. (n.d.). 733039-20-8|5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
- ResearchGate. (2025, August 6).
- Smolecule. (n.d.). 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine.
- Benchchem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8.
- ChemicalBook. (2025, September 25). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine.
- Vibrant Pharma Inc. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
- Semantic Scholar. (n.d.).
- MDPI. (n.d.).
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2022, July 22). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
- ACS Publications. (2009, November 11). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods.
- RSC Publishing. (2024, April 23). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions.
- National Institutes of Health. (2023, May 20).
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H5BrClN3 | CID 10727771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine | 57054-89-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Welcome to the technical support guide for the purification of 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS No. 205672-24-8). This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to ensure you obtain your target compound with the desired purity specifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities typically arise from the starting materials, side reactions, or subsequent degradation. Key impurities to monitor include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 5-bromo-2,4-dichloropyrimidine.
-
Isomeric By-products: Regioselectivity issues during amination can lead to the formation of the undesired isomer, 5-bromo-4-chloro-N-methylpyrimidin-2-amine.
-
Dehalogenated Impurities: Loss of the bromine or chlorine atom can occur under certain reaction or purification conditions, leading to by-products that can be difficult to separate.[2]
-
Hydrolysis Products: The chloro-group at the C2 position can be susceptible to hydrolysis, forming the corresponding 2-hydroxy derivative, especially if exposed to aqueous basic conditions during workup.
Q2: Which purification technique should I try first?
A2: The choice of the initial purification technique depends on the scale of your reaction and the initial purity of your crude product.
-
For crude material that is >85% pure and solid: Recrystallization is an excellent, cost-effective first choice for removing minor impurities and achieving high purity on a large scale.[3]
-
For complex mixtures or oily crude products: Flash column chromatography is the most versatile and effective method for separating the target compound from multiple impurities, especially those with similar polarities.[4]
Q3: My compound is a nitrogen-containing heterocycle. Are there special considerations for column chromatography?
A3: Yes, basic nitrogen heterocycles often present challenges during silica gel chromatography. The amine functional groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to significant peak tailing or even irreversible binding.[4] To counteract this, it is standard practice to add a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia solution, to the mobile phase. This deactivates the acidic sites on the silica, resulting in improved peak shape and recovery.[4]
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity determination, providing high resolution and sensitivity to detect even minor impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the main compound and identifying any structurally related impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help in the identification of unknown impurities.
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Recrystallization Issues
Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What went wrong?
A: This is a common issue that can be attributed to several factors:
-
Excess Solvent: This is the most frequent cause. Using too much solvent prevents the solution from becoming supersaturated upon cooling, which is necessary for crystallization.[4]
-
Solution: Evaporate a portion of the solvent under reduced pressure to concentrate the solution and then attempt to cool it again.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound remains highly soluble even when cold, crystallization will not occur.
-
Solution: Switch to a different solvent or employ a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Gently warm to redissolve, then cool slowly.[3]
-
-
Lack of Nucleation Sites: Sometimes a supersaturated solution needs a "trigger" to begin crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.
-
Column Chromatography Issues
Q: My compound is streaking severely on the silica TLC plate and column, leading to poor separation. How do I resolve this?
A: As mentioned in the FAQs, this is characteristic of basic compounds on acidic silica gel.[4]
-
Primary Solution: Add a basic modifier to your eluent. Start by preparing your mobile phase (e.g., Hexane:Ethyl Acetate) and adding 0.5-1% triethylamine (TEA). This will neutralize the acidic sites on the silica surface and dramatically improve the chromatography.
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Neutral or basic alumina can be an effective alternative for purifying basic compounds.[4]
-
Reversed-Phase Chromatography: For very polar or stubborn compounds, reversed-phase (C18) chromatography is an excellent option, as it is less prone to issues with basic analytes.[4]
Q: My compound is not eluting from the silica column, even when I switch to 100% ethyl acetate.
A: This indicates that your compound is highly polar and strongly adsorbed to the silica stationary phase. Ethyl acetate is not a sufficiently polar mobile phase to elute it.
-
Solution: You need to significantly increase the polarity of your mobile phase. Begin adding a more polar solvent like methanol to your ethyl acetate. A gradient starting from 100% ethyl acetate and gradually increasing to 5-10% methanol in ethyl acetate is often effective. Remember to include your basic modifier (e.g., 0.5% TEA) in this new mobile phase.
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying solid crude material that is already relatively pure (>85%).
-
Solvent Selection: Begin by testing the solubility of your crude material in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). The ideal solvent will fully dissolve the compound when hot but show low solubility at room temperature and near 0°C. Acetonitrile is often a good starting point for similar pyrimidine structures.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or when recrystallization is ineffective.
-
TLC Analysis: Develop a suitable solvent system using TLC. The goal is to find a mobile phase that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes.
-
Crucial Step: Prepare the TLC eluent with 0.5-1% triethylamine (TEA) to assess and mitigate peak tailing.
-
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen initial mobile phase (a low polarity mixture, e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions throughout the run.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Summary: Purity Specifications
The following table outlines typical specifications for high-purity this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥ 98.0% (by area %) | HPLC |
| Identity | Conforms to structure | ¹H NMR, MS |
| Single Largest Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
Visualization of Workflows
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for choosing the appropriate purification strategy based on the characteristics of your crude material.
Caption: Decision tree for selecting an initial purification method.
Troubleshooting Flash Chromatography
This flowchart provides a step-by-step guide for troubleshooting common issues encountered during flash chromatography of basic heterocycles.
Caption: Troubleshooting flowchart for flash column chromatography.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbHUJQnG_s88hhF4qIirl8D4HrjoqBFR69mn1x_n_Zv4CkOMRbLOLwpI9OO_luQXXemEZA9N_j108YARDYeAwKWIkY2I1a0NktJuFibLsjlWh9Ar6XjVn91MYSbM-ISP4b8CcIRVNsH0oxHKrsrOa7xG0evcZ2KkHsvorCHNaUAfvBxIm52NXbvIP6KgaFMuMipwJoIZa3S9BGr_UHsA==]
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o557. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from [https://vertexaisearch.cloud.google.
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ5dZI4bbTJRjwLyqkGSdBE5JlQZCDWI0l4Uj4S_OSe8RrzQsCPL3yFRD8nWQwYfliYWHxrs5BstdwP_fp_sk5XnyWMLn-Jl2c1zTIYDje0qstwP949mlYWru6B0_wTTjxDMUVk-jYokkgyv0rk0qzwhYUR1rgaQcyqGtXu-I10i70Fc-c-u09tzreGNVfFZkDasViU2zRudA24mXOjkuOgALGWWq6hC4aiPlj4fubR5FTLKBJPCjxFfe5DaqDG-f22eZC5TnmspI=]
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSTlIbSVYzdNNGWpHaYrn7KswFw8E5DHDgCnEFmicqjIY4lGTW-0xUM46q2Bf8ukjawNfwhGr21d56XuyTGFGF1kSkqfKQ8NpiO_WsfFesIJEYrwNzOxh3edoj-3FqXE1XYeneWqsnEA-hJzxhlhLUpnX56ETp0dqA--ZRt4EI_kjGaVESFAoALgUStheIRqci-BDQioFVKCUL05nivMQf]
- ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [https://www.researchgate.
- ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals | Request PDF. Retrieved from [https://www.researchgate.
Sources
common side reactions in the synthesis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Technical Support Center: Synthesis of 5-Bromo-2-chloro-N-methylpyrimidin-4-amine
Introduction: The synthesis of this compound is a critical step in the development of numerous pharmacologically active molecules. While the synthetic route appears straightforward, researchers frequently encounter challenges related to side reactions, impurity profiles, and reaction optimization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience to help you navigate common pitfalls and ensure a successful, high-purity synthesis.
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific, observable issues you may encounter during the synthesis. Each entry details the problem, its likely chemical cause, and actionable protocols for resolution.
Issue 1: Presence of a Di-brominated Impurity
-
Question: "My LC-MS and 1H NMR data show a significant impurity with a mass corresponding to a di-brominated product. How can I prevent its formation?"
-
Expert Analysis: The formation of a di-bromo species is a classic example of over-halogenation. The pyrimidine ring, while electron-deficient, can undergo a second bromination if the reaction conditions are too harsh or if an excess of the brominating agent is present. The initial bromination at the C5 position is electronically favored, but forcing conditions can lead to substitution at other less-activated positions.
-
Underlying Causality: This side reaction is primarily driven by:
-
Excess Brominating Agent: Using more than one stoichiometric equivalent of N-Bromosuccinimide (NBS) or bromine (Br₂) dramatically increases the likelihood of a second bromination.
-
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature provides the necessary activation energy for the less favorable second bromination to occur.[1][2]
-
-
Mitigation Protocol:
-
Strict Stoichiometric Control: Carefully weigh the starting material and the brominating agent. Use 1.0 to 1.05 equivalents of NBS. Avoid using liquid bromine unless you have precise addition control, as it is generally more reactive and harder to handle.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Temperature Management: Maintain the recommended reaction temperature. For NBS brominations, this is often at or slightly above room temperature. Avoid excessive heating.
-
Quenching: Upon completion, quench any excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Issue 2: Hydrolysis of the C2-Chloro Group to a Hydroxyl Group
-
Question: "My product yield is consistently low, and I've isolated a significant by-product that appears to be a pyrimidone derivative (C2-OH). What is causing this?"
-
Expert Analysis: The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Water, especially under non-neutral pH conditions, can act as a nucleophile, displacing the chloride to form the corresponding 2-hydroxypyrimidine (which exists in its tautomeric pyrimidone form).[3]
-
Underlying Causality:
-
Presence of Water: Using wet solvents or reagents, or exposure to atmospheric moisture during the reaction or workup.
-
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the hydrolysis of the 2-chloro group.[3][4] For instance, the workup often involves neutralization, which if not controlled, can create conditions favorable for hydrolysis.
-
-
Mitigation Protocol:
-
Anhydrous Conditions: Ensure all solvents (e.g., methanol, ethyl acetate) are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Controlled Workup: During aqueous workup, perform extractions quickly and at or below room temperature. When neutralizing, add the acid or base slowly and monitor the pH carefully to avoid prolonged exposure to harsh conditions.
-
Solvent Choice: For the N-methylation step, using an aprotic solvent like THF or DMF instead of a protic solvent like methanol can reduce the risk of hydrolysis if water is present.
-
Issue 3: Incomplete N-methylation Reaction
-
Question: "The N-methylation of 5-bromo-2-chloropyrimidin-4-amine is sluggish. I'm left with a large amount of unreacted starting material even after extended reaction times. How can I improve this conversion?"
-
Expert Analysis: The N-methylation of the C4-amino group is a standard nucleophilic substitution. Incomplete conversion is typically due to an insufficiently strong base, poor solubility of reagents, or a deactivated methylating agent.
-
Underlying Causality:
-
Weak Base: The chosen base may not be strong enough to fully deprotonate the amine, which is necessary to generate the more nucleophilic amide anion.
-
Poor Solubility: If the starting material or the base is not fully dissolved in the reaction solvent, the reaction becomes heterogeneous and slow.
-
Steric Hindrance: While less of an issue for a methyl group, steric hindrance can play a role in more complex alkylations.
-
-
Recommended Protocol for N-Methylation:
-
Reagent Selection:
-
Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. Alternatively, a strong organic base like DBU can be effective.
-
Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate (DMS) are standard choices.
-
-
Step-by-Step Procedure: a. Dissolve the 5-bromo-2-chloropyrimidin-4-amine in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add sodium hydride (60% dispersion in mineral oil, ~1.2 equivalents) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation. d. Add methyl iodide (1.1 equivalents) dropwise, keeping the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. f. Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable synthetic route to the target compound?
The most common and generally reliable route starts from 5-bromo-2,4-dichloropyrimidine. This involves a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position with methylamine.[5][6] The C4 position is more activated towards nucleophilic attack than the C2 position.
Caption: Primary synthetic route.
-
Q2: Which brominating agent is better, NBS or liquid Bromine?
For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is highly recommended. It is a solid, making it easier and safer to handle than highly corrosive and volatile liquid bromine.[1] NBS often provides better control and selectivity, reducing the risk of over-bromination.[7]
| Feature | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | | :--- | :--- | :--- | | Physical State | Solid | Fuming Liquid | | Handling | Easier, safer | Difficult, requires fume hood | | Reactivity | Milder, more controllable | Highly reactive, aggressive | | Side Reactions | Lower risk of over-bromination | Higher risk of over-bromination | | Typical Use | Preferred for selective bromination | Industrial scale, bulk processes |
-
Q3: What is the best method for purifying the final product?
Purification strategy depends on the scale and the impurity profile.
-
Column Chromatography: This is the most effective method for removing structurally similar impurities, such as isomers or over-brominated species, on a lab scale. A typical mobile phase is a gradient of ethyl acetate in hexanes.[5]
-
Recrystallization: If the primary impurities are salts or highly polar by-products, recrystallization can be a very efficient purification method, especially for larger quantities. A solvent system like ethanol/water or acetonitrile can be effective.[8]
-
-
Q4: How can I troubleshoot regioselectivity issues during the amination step?
While the C4 position of 2,4-dichloropyrimidine is significantly more reactive, trace amounts of the C2-aminated isomer can sometimes form.
Caption: Troubleshooting regioselectivity.
To maximize C4 selectivity:
-
Low Temperature: Perform the reaction at 0°C or below. The lower temperature increases the difference in activation energy between substitution at C4 and C2, favoring the more reactive C4 position.[5]
-
Slow Addition: Add the methylamine solution dropwise to the solution of the dichloropyrimidine. This maintains a low concentration of the nucleophile, further enhancing selectivity.
-
References
-
Teno, N., Gohda, K., Wanaka, K., Tsuda, Y., Sueda, T., Yamashita, Y., & Otsubo, T. (2014). Synthesis and structure-activity relationships of novel pyrimidine derivatives as potent and selective inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry, 22(7), 2339-2352. [Link]
-
Daluge, S. M., & Lindberg, G. (1998). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 2(5), 322-326. [Link]
-
Kumar, M., Mallikarjunaswamy, C., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2012). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]
-
Strekowski, L., Wydra, R. L., Janda, L., & Harden, D. B. (1991). Highly regioselective bromination reactions of polymethylpyrimidines. The Journal of Organic Chemistry, 56(20), 5890-5892. [Link]
- Process for the preparation of chloropyrimidines. (1996).
-
Doulah, A., Eshtiagh-Hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. R. (2013). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. (n.d.). Oregon State University. [Link]
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).
- Process for the production of 2-hydroxypyridine. (1990).
-
Kumar, V., & Kumar, S. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 12(4), 795-805. [Link]
-
Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. [Link]
-
Cheeseman, G. W. H., & Johnson, M. (1970). Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic, (12), 1641-1644. [Link]
- Process for bromination of pyrimidine. (1976).
-
MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. (2015). Capot Chemical. [Link]
-
5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. (5-BroMo-2-chloro-pyriMidin-4-yl)-Methyl-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-chloro-N-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field experience.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. A common and effective synthetic route involves a two-step process:
-
Chlorination: Conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine.
-
Regioselective Amination: Reaction of 5-bromo-2,4-dichloropyrimidine with methylamine to selectively form the desired product.
While this pathway is well-established, achieving high yields and purity can be challenging. Common issues include low conversion rates, formation of isomeric byproducts, and difficulties in purification. This guide will provide in-depth troubleshooting for each of these critical steps.
II. Troubleshooting Guide & FAQs
Part 1: Chlorination of 5-Bromouracil
Objective: To efficiently convert 5-bromouracil to 5-bromo-2,4-dichloropyrimidine, a key intermediate.
Frequently Asked Questions (FAQs):
Q1: My chlorination reaction is sluggish and gives low yields. What are the likely causes?
A1: Low yields in the chlorination of 5-bromouracil are often due to incomplete reaction or degradation of the product during work-up. Here are some key factors to consider:
-
Reagent Choice and Quality: Phosphorus oxychloride (POCl₃) is a common chlorinating agent. Ensure it is fresh and has not been exposed to moisture, which can reduce its reactivity. Phosphorus pentachloride (PCl₅) can also be used, sometimes in conjunction with POCl₃, to enhance reactivity.[1][2]
-
Reaction Time and Temperature: This reaction often requires prolonged heating. For instance, refluxing in POCl₃ for up to four days may be necessary for complete conversion.[2] Insufficient heating time or temperature will result in a significant amount of unreacted starting material.
-
Moisture Control: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Atmospheric moisture can hydrolyze both the chlorinating agent and the product.[2]
Q2: I'm observing significant byproduct formation during the chlorination. How can I minimize this?
A2: Byproduct formation can arise from side reactions of the chlorinating agent or decomposition of the starting material or product.
-
Catalyst Side Reactions: If using a tertiary amine catalyst (e.g., N,N-dimethylaniline), it can react with POCl₃, especially at elevated temperatures, leading to tar formation.[3][4] Careful control of the addition rate and temperature is crucial.
-
Work-up Conditions: During the quenching step with ice water, localized high temperatures can lead to hydrolysis of the dichloropyrimidine back to mono-chloro or dihydroxy derivatives.[3] Pouring the reaction mixture slowly into vigorously stirred ice water can mitigate this.
Troubleshooting Guide: Chlorination Step
| Issue | Possible Cause | Troubleshooting Step |
| Low Conversion | Insufficient reaction time or temperature. | Increase reflux time and monitor the reaction by TLC or LC-MS until the starting material is consumed.[1][2] |
| Deactivated chlorinating agent. | Use a fresh bottle of POCl₃ or PCl₅. Consider distilling POCl₃ before use. | |
| Product Decomposition | Hydrolysis during work-up. | Ensure the reaction mixture is cooled before quenching. Add the reaction mixture to ice water slowly with vigorous stirring.[1] |
| Overheating during solvent removal. | Use reduced pressure distillation at a moderate temperature to remove excess POCl₃.[2] | |
| Purification Difficulties | Tarry byproducts. | If using a catalyst, optimize the reaction temperature to minimize side reactions. Consider purification by vacuum distillation or column chromatography.[2][4] |
Part 2: Regioselective Amination of 5-Bromo-2,4-dichloropyrimidine
Objective: To achieve high regioselectivity in the reaction with methylamine, favoring substitution at the C4 position.
Frequently Asked Questions (FAQs):
Q3: My amination reaction produces a mixture of C2 and C4 substituted isomers. How can I improve the regioselectivity for the desired C4 product?
A3: The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position.[5][6][7] However, several factors can influence this selectivity:
-
Steric Hindrance: The bromine atom at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, potentially increasing the proportion of the C2 isomer.
-
Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. Reactions carried out at or below room temperature are more likely to favor the thermodynamically more stable C4-substituted product.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate the reaction, while alcoholic solvents may also be used.[8][9] Experimenting with different solvents may be necessary to optimize for your specific substrate.
Q4: I am observing a significant amount of a di-substituted byproduct. What is the cause and how can I prevent it?
A4: The formation of 5-bromo-N,N'-dimethylpyrimidine-2,4-diamine is due to the reaction of methylamine at both the C2 and C4 positions. This is typically caused by:
-
Excess Methylamine: Using a large excess of methylamine can drive the reaction towards di-substitution. Carefully controlling the stoichiometry is crucial. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.
-
Elevated Temperature or Prolonged Reaction Time: Higher temperatures and longer reaction times can provide the necessary energy for the less reactive C2-chloro to be substituted. Monitor the reaction progress closely and stop it once the mono-aminated product is maximized.
Q5: The yield of my desired product is low, and I suspect hydrolysis of the starting material. How can I mitigate this?
A5: Dichloropyrimidines are susceptible to hydrolysis, which can be a significant side reaction, especially in the presence of water and under basic conditions.[3][10]
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry and the reaction is performed under an inert atmosphere.
-
pH Control: If using an aqueous solution of methylamine, the basicity can promote hydrolysis. Using a non-aqueous source of methylamine (e.g., a solution in THF or ethanol) can be beneficial.
Troubleshooting Guide: Amination Step
| Issue | Possible Cause | Troubleshooting Step |
| Poor Regioselectivity | High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Inappropriate solvent. | Screen different solvents such as THF, dioxane, or ethanol to find the optimal balance of reactivity and selectivity.[8][9] | |
| Di-substitution | Excess methylamine. | Use a controlled stoichiometry of methylamine (e.g., 1.1-1.5 equivalents). |
| Prolonged reaction time or high temperature. | Monitor the reaction by TLC or LC-MS and quench it upon optimal formation of the desired product. | |
| Low Yield due to Hydrolysis | Presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[10] |
| Basic conditions promoting hydrolysis. | Consider using a non-aqueous solution of methylamine. | |
| Difficult Purification | Isomeric byproducts are difficult to separate. | Optimize the reaction for higher regioselectivity to simplify purification. Column chromatography with a suitable solvent system is often effective for separating isomers.[11] |
III. Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
Adapted from established procedures.[1][2]
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (at least 4 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., THF or ethanol) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.1-1.5 equivalents) in the same solvent.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.
IV. References
-
PrepChem. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine. Retrieved from [Link]
-
Larhed, M., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 26(21), 6605.
-
PubMed. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
-
Journal of Chemical Pearson. (2018). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10.
-
BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
-
National Institutes of Health. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(18), 3350.
-
Preprints.org. (2021). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for.
-
ResearchGate. (2021). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
-
BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives.
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(23), 5255–5258.
-
ResearchGate. (2020). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
-
Preprints.org. (2021). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
-
ResearchGate. (2008). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines.
-
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
-
Thieme. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. SYNLETT, 30(05), 509-514.
-
lifechem pharma. (n.d.). 5-Bromo-2-4-Dichloropyrimidine Manufacturers In India.
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
-
PubMed Central. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).
-
Pharmaffiliates. (n.d.). Chemical Name : 5-Bromo-2,4-dichloropyrimidine, CAS No : 36082-50-5.
-
PubMed. (2005). Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted Dimerization and Ring Transformation. Syntheses of Derivatives of Pyrimidinylmethylamine, Pyrimidinylmethylamino Acid Amides, and alpha-amino-2-pyrimidinylacetamides.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
-
WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
PubMed. (2015). Regioselective Synthesis and Ab Initio Calculations of Fused Heterocycles Thermally and Under Microwave Irradiation.
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-Methyl-N-(4-thien-2-ylbenzyl)amine.
-
Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
-
Google Patents. (1996). Process for the preparation of chloropyrimidines.
-
Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2294.
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-394.
-
MySkinRecipes. (n.d.). N-Methylpyrimidin-4-amine.
-
ResearchGate. (2016). The green synthesis of pyrimidine and purine derivatives under microwave irradiation.
-
BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
Sources
- 1. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. studylib.net [studylib.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 5-Bromo-2-Chloro-N-methylpyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-2-chloro-N-methylpyrimidin-4-amine. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of regioselective reactions involving this versatile heterocyclic building block. Our aim is to empower you with the scientific understanding and practical protocols necessary to achieve your desired synthetic outcomes with confidence.
Introduction: The Reactivity Landscape of a Privileged Scaffold
This compound is a highly functionalized pyrimidine derivative that serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors. The presence of two distinct halogen atoms at the C2 and C5 positions, coupled with the activating N-methylamino group at C4, presents both opportunities and challenges for selective chemical transformations. Understanding the electronic nature of the pyrimidine ring and the relative reactivity of the C-Cl and C-Br bonds is paramount to controlling regioselectivity in your reactions.
The pyrimidine ring is inherently electron-deficient, which activates the attached halogens towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The N-methylamino group at C4 is a strong electron-donating group, which modulates the reactivity of the C2 and C5 positions. This guide will delve into the nuances of these interactions and provide practical advice for achieving selective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen substituents in this compound in nucleophilic aromatic substitution (SNAr) reactions?
In SNAr reactions, the reactivity of a leaving group is influenced by the stability of the Meisenheimer complex intermediate. For dihalopyrimidines, the position of the halogen plays a crucial role. Generally, the chlorine atom at the C2 position is more activated towards nucleophilic attack than the bromine at the C5 position. This is because the electron-withdrawing nitrogen atoms of the pyrimidine ring exert a stronger activating effect on the C2 and C4/C6 positions. While the N-methylamino group at C4 is electron-donating, the inherent electronic deficiency at the C2 position typically renders the C2-Cl bond more susceptible to nucleophilic displacement.
Q2: How does the regioselectivity change in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination?
In palladium-catalyzed cross-coupling reactions, the regioselectivity is primarily governed by the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-OTf > C-Cl.[1] Therefore, for this compound, the C5-Br bond is expected to be significantly more reactive than the C2-Cl bond. This allows for selective functionalization at the C5 position while leaving the C2-Cl bond intact for subsequent transformations.[1][2]
Q3: Can I achieve selective substitution at the C2 position?
Yes, selective substitution at the C2 position is achievable, particularly through SNAr reactions. By employing a suitable nucleophile under thermal conditions, the more electrophilic C2 position can be targeted. For palladium-catalyzed reactions, achieving C2 selectivity in the presence of a C5-bromo substituent is more challenging and typically requires the C5 position to be unreactive or already functionalized.
Q4: What is the role of the N-methylamino group at the C4 position?
The N-methylamino group is a strong electron-donating group by resonance. It increases the electron density of the pyrimidine ring, which can influence the overall reactivity. While it activates the ring towards electrophilic substitution (which is generally difficult on pyrimidines), its primary effect in the context of this molecule is to modulate the electrophilicity of the C2 and C6 positions. Its presence is a key structural feature in many kinase inhibitors, often involved in hydrogen bonding interactions with the target protein.
Troubleshooting Guide
This section addresses common issues encountered during the experimental work with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Mixture of C2 and C5 substituted products in a Suzuki coupling. | 1. High reaction temperature: Elevated temperatures can promote the slower oxidative addition at the C2-Cl bond. 2. Highly active catalyst/ligand system: Some modern, highly active palladium catalysts can facilitate the coupling of less reactive aryl chlorides. | 1. Lower the reaction temperature: Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress carefully by TLC or LC-MS. This will favor the kinetically preferred reaction at the C5-Br bond. 2. Use a less reactive catalyst system: Consider using a standard catalyst like Pd(PPh₃)₄, which often shows good selectivity for C-Br over C-Cl bonds. |
| Low yield of the desired C5-substituted product in Buchwald-Hartwig amination. | 1. Incomplete reaction: The reaction may not have reached completion. 2. Catalyst deactivation: The catalyst may have been deactivated by impurities or side reactions. 3. Inappropriate base: The chosen base may not be strong enough to deprotonate the amine nucleophile effectively. | 1. Increase reaction time or temperature: Monitor the reaction over a longer period or incrementally increase the temperature. 2. Use a more robust catalyst/ligand system: Employ a well-defined palladium pre-catalyst and a suitable phosphine ligand (e.g., XPhos, SPhos) to improve catalyst stability and activity. Ensure all reagents and solvents are pure and anhydrous. 3. Switch to a stronger base: For many Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.[3][4] |
| Formation of a di-substituted product in an SNAr reaction intended for C2-substitution. | 1. Harsh reaction conditions: High temperatures and prolonged reaction times can lead to the substitution of the less reactive C5-Br. 2. Highly nucleophilic reagent: A very reactive nucleophile may not differentiate well between the two positions. | 1. Optimize reaction conditions: Carefully control the temperature and reaction time. Use just a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents). 2. Use a less reactive nucleophile if possible: If the reaction allows, consider a nucleophile with lower reactivity to enhance selectivity. |
| No reaction observed in an attempted SNAr reaction at the C2 position. | 1. Insufficient temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. 2. Poor nucleophile: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring. | 1. Increase the reaction temperature: Gradually increase the temperature, monitoring for product formation and decomposition. The use of a high-boiling point solvent like DMF or DMSO can be beneficial. 2. Use a stronger nucleophile or add a base: If applicable, deprotonating the nucleophile with a suitable base will increase its nucleophilicity. |
Experimental Protocols
The following protocols are provided as a starting point and are based on established methodologies for similar dihalopyrimidine systems. Optimization for your specific substrate and nucleophile/coupling partner is highly recommended.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is designed for the selective cross-coupling of an arylboronic acid at the C5-position, leveraging the higher reactivity of the C-Br bond.[2][5][6][7]
Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol describes a general procedure for the substitution of the C2-chloro group with a primary or secondary amine.[8]
Reaction Scheme:
Caption: Selective SNAr at the C2 position with an amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.5-2.0 equiv)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or DMF.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Insights
A deeper understanding of the underlying reaction mechanisms is crucial for rational problem-solving and optimization.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Generalized SNAr mechanism at the C2 position.
The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms, which stabilizes the intermediate. In the second, typically faster step, the chloride leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.
Palladium-Catalyzed Cross-Coupling
The catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions involves three key steps:
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) to form a Pd(II) complex.
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organic group from the organoboron reagent or the amine displaces the halide on the palladium complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[7][9]
References
-
Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
- Google Patents. (2012). Synthesis of substituted 4-amino-pyrimidines.
-
Doulah, A., Eshtiagh-Hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. R. (2012). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]
- Google Patents. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Google Patents. (1995).
- Google Patents. (2008). Synthesis of 4-amino-pyrimidines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
- Google Patents. (2012). Synthesis of 4-amino-pyrimidines scaffolds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidin-4-amine. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2018). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the synthesis of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions necessary to manage impurities and optimize your synthetic protocol.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Scenario 1: Low Yield of the Desired Product
Question: My reaction is showing low conversion to the desired this compound, with a significant amount of starting material (5-bromo-2,4-dichloropyrimidine) remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2,4-dichloropyrimidine and methylamine can be attributed to several factors. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the chloro and bromo substituents, but reaction conditions are critical for achieving high yield.
Causality and Solutions:
-
Insufficient Reaction Time or Temperature: The SNAr reaction, while generally favorable at the C4 position, may require sufficient thermal energy and time to proceed to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can promote the formation of side products.
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can limit the interaction between the reactants.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous suspension or solution.
-
-
Deactivation of Nucleophile: If using a salt form of methylamine (e.g., methylamine hydrochloride), a base is required to liberate the free amine for the reaction. An insufficient amount of base will result in low conversion.
-
Solution: Use a sufficient excess of a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and drive the reaction forward.
-
-
Poor Quality of Starting Materials: Impurities in the 5-bromo-2,4-dichloropyrimidine or the methylamine solution can interfere with the reaction.
Scenario 2: Presence of a Significant Isomeric Impurity
Question: My crude product shows a significant peak in the HPLC/LC-MS analysis that I suspect is an isomer of my target compound. How can I identify and minimize this impurity?
Answer:
The most common isomeric impurity in this synthesis is 5-bromo-4-chloro-N-methylpyrimidin-2-amine . This arises from the nucleophilic attack of methylamine at the C2 position of the 5-bromo-2,4-dichloropyrimidine ring instead of the desired C4 position.
Causality and Solutions:
-
Regioselectivity of Nucleophilic Attack: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4][5] This is due to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[6] However, this selectivity is not absolute and can be influenced by reaction conditions. The presence of an electron-withdrawing group at the C5 position, such as bromine, further enhances the preference for C4 substitution.[4][7]
-
Solution:
-
Temperature Control: Lowering the reaction temperature can often improve the regioselectivity, favoring the thermodynamically more stable C4-substituted product.
-
Solvent Choice: The polarity of the solvent can influence the C4/C2 ratio. Experimenting with different solvents (e.g., acetonitrile, THF, isopropanol) may help to optimize the selectivity.
-
Order of Addition: Adding the methylamine solution slowly to the solution of 5-bromo-2,4-dichloropyrimidine can help to maintain a low concentration of the nucleophile and favor the more reactive C4 position.
-
-
dot
Caption: Regioselectivity in the synthesis of this compound.
Scenario 3: Formation of a Di-substituted Impurity
Question: I am observing a di-substituted impurity, 5-bromo-N,N'-dimethylpyrimidine-2,4-diamine, in my reaction mixture. How can I prevent its formation?
Answer:
The formation of the di-substituted product occurs when a second molecule of methylamine displaces the remaining chloro group at the C2 position of the desired product.
Causality and Solutions:
-
Excess Nucleophile: Using a large excess of methylamine can drive the reaction towards di-substitution, especially at elevated temperatures or with prolonged reaction times.
-
Solution: Carefully control the stoichiometry of the methylamine. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting material without promoting the second substitution.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of the less favorable C2 substitution occurring.
-
Solution: Monitor the reaction closely and stop it once the formation of the desired product is maximized and before significant amounts of the di-substituted impurity appear. Running the reaction at a lower temperature will also help to minimize this side reaction.
-
dot
Caption: Formation pathway of the di-substituted impurity.
II. Frequently Asked Questions (FAQs)
1. What is the quality of the starting material, 5-bromo-2,4-dichloropyrimidine, critical for this synthesis?
The purity of 5-bromo-2,4-dichloropyrimidine is paramount for a successful and clean reaction. Impurities from its synthesis, such as unreacted 5-bromouracil or byproducts from the chlorination reaction (e.g., with POCl₃ or PCl₅), can lead to the formation of undesired side products in your reaction.[1][2][8][9] It is advisable to use a high-purity starting material (≥97%) or purify it before use.[10]
2. How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for monitoring this reaction.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the desired product, and the major impurities. This will give you a quick qualitative assessment of the reaction's progress.
-
HPLC: For more quantitative analysis, HPLC with a UV detector is recommended.[11][12] A C18 reverse-phase column is typically suitable for separating the components of the reaction mixture. This will allow you to accurately determine the consumption of the starting material and the formation of the product and impurities over time.
3. What are the recommended purification methods for the crude product?
The choice of purification method will depend on the impurity profile of your crude product.
-
Recrystallization: If the desired product is a solid and the main impurity is the C2-isomer, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective method for purification.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) will typically provide good separation.[1]
4. Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
5-bromo-2,4-dichloropyrimidine: This compound is toxic and corrosive.[10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine: Methylamine is a flammable and corrosive gas or liquid. Use it in a fume hood and take precautions to avoid inhalation and skin contact.
-
Reaction Quenching: The reaction is typically quenched by the addition of water or an aqueous solution. This should be done carefully, especially if the reaction was run at an elevated temperature.
5. What analytical techniques are essential for the final product characterization and purity assessment?
A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of the final product.[13][14][15]
| Technique | Purpose |
| HPLC/UPLC | To determine the purity of the final product and quantify any remaining impurities.[11] |
| LC-MS | To confirm the molecular weight of the desired product and identify the mass of any impurities.[14] |
| ¹H NMR | To confirm the structure of the desired product and identify the presence of isomeric impurities by looking for characteristic shifts and coupling patterns. |
| ¹³C NMR | To further confirm the carbon skeleton of the molecule. |
| FTIR | To identify the functional groups present in the molecule. |
III. Experimental Protocols
A. Synthesis of this compound
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.5 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of methylamine (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
B. HPLC Method for In-Process Control and Final Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
IV. References
-
BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
-
Doulah, A., et al. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.
-
CN103420903A. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.).
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
-
Shelke, S., & Singh, N. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
-
Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
-
5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8. (2025, September 25). ChemicalBook.
-
BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
-
5-Bromo-2,4-dichloropyrimidine 36082-50-5 wiki. (n.d.). Guidechem.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
-
5-BROMO-4-CHLORO-6-METHYLPYRIMIDIN-2-AMINE. (n.d.). gsrs.
-
Impurities and Degradation products | @rtMolecule. (n.d.). ArtMolecule.
-
5-Bromo-2,4-dichloropyrimidine synthesis. (n.d.). ChemicalBook.
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
-
5-Bromo-2,4-dichloropyrimidine 97 36082-50-5. (n.d.). Sigma-Aldrich.
-
Preparation of 5-bromo-2,4-dichloropyrimidine. (n.d.). PrepChem.com.
-
5-Bromo-2,4-dichloropyrimidine 97 36082-50-5. (n.d.). Sigma-Aldrich.
-
BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. BenchChem.
-
Gopalakrishnan, S., et al. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025, August 10). ResearchGate.
-
CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
Sources
- 1. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. jocpr.com [jocpr.com]
- 10. 5-溴-2,4-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jpharmsci.com [jpharmsci.com]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. soeagra.com [soeagra.com]
- 14. documents.lgcstandards.com [documents.lgcstandards.com]
- 15. biotech-spain.com [biotech-spain.com]
Technical Support Center: Optimization of Reaction Time and Temperature for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of reaction time and temperature in pyrimidine synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the optimization of pyrimidine synthesis.
Q1: What are the most common pyrimidine synthesis methods where time and temperature are critical parameters?
A1: Pyrimidine and its derivatives are primarily synthesized via cyclization reactions. The most critical methods where temperature and time optimization are paramount include:
-
Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions. This method is valued for its simplicity and the biological significance of its dihydropyrimidinone (DHPM) products.[1][2]
-
Hantzsch Pyridine Synthesis: While named for pyridine synthesis, this multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonium acetate can lead to dihydropyridine byproducts in pyrimidine synthesis, especially at elevated temperatures.[3][4]
-
Principal Synthesis: This general approach involves the reaction of β-dicarbonyl compounds with amidines, urea, or guanidines to yield various substituted pyrimidines.[1]
-
Microwave-Assisted Synthesis: This modern technique has revolutionized pyrimidine synthesis by offering rapid heating, which can dramatically reduce reaction times from hours to minutes.[5][6][7]
Q2: My Biginelli reaction is giving a low yield. Should I increase the temperature or the reaction time?
A2: Not necessarily. While insufficient temperature or time can lead to incomplete reactions, indiscriminately increasing either can promote side reactions and decrease the overall yield.[8] A systematic approach is recommended:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will tell you if the reaction is sluggish or has stalled.[3][9]
-
Catalyst Check: Ensure your catalyst is active. Many modern Biginelli reactions use Lewis or Brønsted acids, and their efficacy is crucial.[3][8]
-
Moderate Temperature Increase: If the reaction is slow, a moderate increase in temperature can be beneficial. However, be aware that excessively high temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts.[3][8]
-
Optimize Reaction Time: If TLC shows the reaction is proceeding but is slow, extending the reaction time is a logical step. Some reactions may require several hours to overnight for completion.[3]
Q3: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A3: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly minimize the formation of this byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[3]
Q4: How does microwave-assisted synthesis impact reaction time and temperature optimization?
A4: Microwave synthesis utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This leads to:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[5][7][10]
-
Improved Yields: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[11]
-
Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature, which is crucial for optimization.
When transitioning to microwave synthesis, it is essential to re-optimize the reaction conditions, as the optimal parameters may differ significantly from conventional heating methods.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during pyrimidine synthesis, focusing on the interplay of time and temperature.
Guide 1: Low Yield in Biginelli Reaction
Issue: The yield of the desired dihydropyrimidinone (DHPM) is significantly lower than expected.
| Potential Cause | Explanation | Troubleshooting Action | Citation |
| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions. | Monitor the reaction by TLC while gradually increasing the temperature. If side products appear, reduce the temperature. Consider microwave synthesis for rapid heating and shorter reaction times. | [3][8] |
| Insufficient Reaction Time | The reaction may simply not have had enough time to go to completion. | Continue monitoring the reaction by TLC until the starting materials are consumed. | [3] |
| Catalyst Inactivity | The acid catalyst (Lewis or Brønsted) may be inactive or used in a suboptimal amount. | Screen different catalysts and optimize the catalyst loading. Ensure reusable catalysts are properly regenerated. | [8][9] |
| Solvent Effects | The chosen solvent may not be optimal for reactant solubility or the reaction rate. | While ethanol is common, consider other polar solvents like acetonitrile or even solvent-free conditions, which have shown to improve yields in some cases. | [8][9] |
| Impure Reactants | Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. | Ensure all starting materials are of high purity. | [3][9] |
Guide 2: Formation of Significant Byproducts
Issue: The crude product is difficult to purify due to the presence of significant byproducts.
| Potential Cause | Explanation | Troubleshooting Action | Citation |
| Hantzsch Dihydropyridine Formation | As mentioned in the FAQ, this occurs at higher temperatures due to urea decomposition. | Lower the reaction temperature. | [3] |
| N-acylurea Byproducts | These can form from the reaction of the β-ketoester with urea in a competing pathway. | Optimize the order of addition of reactants. Characterize the byproduct using NMR and mass spectrometry to confirm its identity. | [3] |
| Self-Condensation of Reactants | The aldehyde or β-ketoester can undergo self-condensation, especially under harsh conditions. | Moderate the reaction temperature and consider a more selective catalyst. | [12] |
Workflow for Troubleshooting Low Yield in Biginelli Reaction
Caption: A systematic workflow for troubleshooting low yields in the Biginelli reaction.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the optimization of pyrimidine synthesis.
Protocol 1: General Procedure for a Catalyzed Biginelli Reaction with Time and Temperature Optimization
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[8]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[8]
-
Heat the reaction mixture to the desired starting temperature (e.g., 60 °C) and monitor the reaction progress by TLC every 30 minutes.
-
If the reaction is slow after 2 hours, increase the temperature by 10 °C and continue to monitor. Repeat this process until the reaction proceeds at a reasonable rate or reflux temperature is reached.
-
Once the optimal temperature is determined, run the reaction to completion, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[8]
Protocol 2: General Procedure for Microwave-Assisted Pyrimidine Synthesis
-
In a microwave reaction vial, combine the 2-amino-4-chloro-pyrimidine (2 mmol), the desired substituted amine (2 mmol), and anhydrous propanol (1 mL).
-
Add a catalytic amount of a base, such as triethylamine (200 µL).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 120-140 °C) and time (e.g., 15-30 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product by dispersing the resulting precipitate in a saturated sodium bicarbonate solution and then extracting with an appropriate organic solvent like ethyl acetate.[6]
Relationship between Key Reaction Parameters
Caption: The interplay of key parameters influencing the outcome of pyrimidine synthesis.
Section 4: Concluding Remarks
The optimization of reaction time and temperature is a cornerstone of successful pyrimidine synthesis. A logical, data-driven approach, starting with small-scale trials and careful monitoring, is essential. Modern techniques like microwave-assisted synthesis offer powerful tools for accelerating discovery and improving process efficiency. This guide provides a foundation for troubleshooting and optimizing your pyrimidine synthesis reactions. For further in-depth information, please consult the references below.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Troubleshooting common issues in pyrimidine synthesis.
- Benchchem. Technical Support Center: Optimization of Pyrimidine Synthesis.
- Wikipedia. Hantzsch pyridine synthesis.
- National Institutes of Health. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
- National Institutes of Health. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- WikiLectures. Disorders of pyrimidine metabolism.
- Benchchem. Troubleshooting low yield in Biginelli reaction for pyrimidines.
- PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- MSD Manual Professional Edition. Pyrimidine Metabolism Disorders.
- SpringerLink. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Journal of Chemical and Pharmaceutical Research. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives.
- ResearchGate. Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.
- Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Welcome to the technical support center for the regioselective functionalization of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. As a dihalogenated, electron-deficient heterocycle, this substrate presents unique challenges and opportunities in cross-coupling chemistry. This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common issues, and established protocols to ensure the success of your experiments.
Section 1: Foundational Principles of Regioselectivity
The primary challenge in the cross-coupling of this compound is controlling which halogen participates in the reaction. The outcome is a delicate balance between the inherent reactivity of the carbon-halogen bonds and the specific reaction conditions employed.
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[1][2] This principle suggests that the C-Br bond at the 5-position is the more reactive site and is more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at the 2-position.[1]
However, two factors complicate this simple prediction:
-
Electronic Activation : The pyrimidine ring is an electron-deficient system, a property that activates attached halides toward oxidative addition.[3] This effect partially counteracts the lower intrinsic reactivity of the C-Cl bond.
-
Catalyst System : The choice of palladium source, and more critically, the ancillary ligand, can dramatically influence the selectivity. Modern, highly active catalyst systems, particularly those with bulky, electron-rich phosphine ligands, are capable of activating the less reactive C-Cl bond.[4]
This interplay allows for a strategy of tunable selectivity. Milder reaction conditions can be used to favor coupling at the more reactive C-Br bond, while more robust catalyst systems and forcing conditions (e.g., higher temperatures) can be employed to target the C-Cl bond, often after the C-5 position has already been functionalized.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction shows low or no conversion. What are the primary causes?
Answer: Low conversion is a common issue that can typically be traced back to the catalyst system or reaction conditions.
-
Cause 1: Insufficient Catalyst Activity. If you are targeting the C-Cl bond, a simple catalyst like Pd(PPh₃)₄ may be insufficient. The C-Cl bond on the electron-deficient pyrimidine ring requires a highly active catalyst for efficient oxidative addition.[1][2]
-
Solution: Switch to a more active catalyst system. This typically involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4][5] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.[6]
-
-
Cause 2: Catalyst Deactivation. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] Additionally, impurities in reagents or solvents (especially oxygen) can poison the catalyst.[4][7]
-
Solution: Ensure all solvents and liquid reagents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes). Use high-purity reagents. If you suspect deactivation by the substrate, employing a more robust, pre-formed palladium precatalyst (e.g., XPhos Pd G3) can sometimes overcome this issue as they are often more resistant to deactivation pathways.[8]
-
-
Cause 3: Sub-optimal Temperature or Base. The reaction may require more thermal energy to overcome the activation barrier for oxidative addition. The base also plays a crucial role and an inappropriate choice can stall the reaction.
Question: I am observing a mixture of products. How can I improve selectivity for the C-5 (C-Br) position?
Answer: Achieving high selectivity for the C-Br bond requires conditions that favor the kinetically preferred pathway without promoting the more challenging C-Cl activation.
-
Cause: Reaction Conditions are too Forcing. A highly active catalyst, high temperatures, or prolonged reaction times can lead to competitive coupling at the C-Cl position.
-
Solution 1: Modify the Catalyst System. Use a less reactive palladium catalyst. For many Suzuki and Sonogashira reactions, Pd(PPh₃)₄ is an excellent starting point for selective C-Br coupling as it is generally not active enough to cleave the C-Cl bond under moderate conditions.[1]
-
Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can often enhance selectivity. Start at a lower temperature (e.g., 60-70 °C) and slowly increase it while monitoring the reaction by TLC or LC-MS to find the optimal window where C-Br coupling proceeds cleanly.
-
Solution 3: Limit Reaction Time. Once the starting material is consumed to form the C-5 coupled product, stop the reaction. Extended heating can lead to the slow formation of the di-substituted product.
-
Question: My catalyst appears to be decomposing, indicated by the formation of palladium black. What can I do?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive bulk metal.
-
Cause: Ligand Dissociation or Degradation. At high temperatures, the phosphine ligand can dissociate from the palladium center, leaving it unprotected and prone to aggregation. Some bulky ligands can also be sensitive to degradation.
-
Solution: Ensure you are using an appropriate ligand-to-metal ratio. For catalysts generated in situ, a 2:1 or 4:1 ligand-to-palladium ratio is common.[4] Consider switching to a more thermally stable ligand, such as a robust Buchwald-type biarylphosphine or an N-heterocyclic carbene (NHC) ligand, which form very strong bonds to the palladium center.[6] Using a well-defined, air-stable Pd(II)-NHC precatalyst can also improve catalyst stability and longevity.[6]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which palladium precatalyst should I start with: Pd(0) or Pd(II)?
-
Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂, are commonly used.[1] Pd(II) sources act as precatalysts and must be reduced in situ to the active Pd(0) state, a process often facilitated by amines, phosphines, or other reagents in the mixture.[10][11] For consistency and ease of use, many modern protocols recommend well-defined, air-stable Pd(II) precatalysts that incorporate the ligand (e.g., XPhos Pd G3), as they offer better control over the active catalyst formation.[8]
-
-
Q2: How do I choose the right ligand for my specific cross-coupling reaction?
-
For Suzuki-Miyaura: To activate the C-Cl bond, bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, SPhos) or Hartwig groups are the gold standard.[4] For selective C-Br coupling, simpler ligands like PPh₃ are often sufficient.
-
For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands such as BINAP, Xantphos, or BrettPhos are highly effective.[1] The choice often depends on the specific amine being coupled.[1]
-
For Sonogashira Coupling: Triphenylphosphine (PPh₃) is the most common ligand, often used in conjunction with a copper(I) co-catalyst.[1]
-
-
Q3: What is the role of the base, and how do I select one?
-
The base plays a critical, multi-faceted role. In Suzuki-Miyaura coupling , it facilitates the transmetalation step by forming a more nucleophilic boronate species. Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common.[2][4] In Buchwald-Hartwig amination , a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS) is required to deprotonate the amine or the N-H precursor in the catalytic cycle.[1][9] In Sonogashira coupling , an amine base like Et₃N or i-Pr₂NH is used to neutralize the HX generated and to facilitate the formation of the copper(I) acetylide.[1]
-
-
Q4: Is it possible to perform a Sonogashira coupling without a copper co-catalyst?
-
Yes, copper-free Sonogashira couplings are well-established and can be advantageous.[4] They can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts, which are often promoted by copper.[5] These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.[4]
-
Section 4: Recommended Starting Protocols (Selective for C-5 Position)
The following protocols are generalized starting points for the selective functionalization of the C-5 bromo position. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid at the C-5 position.
-
Reagent Setup : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[2]
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]
-
Reaction : Stir the mixture at 90 °C and monitor the reaction's progress by TLC or LC-MS.[1]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] The crude product can then be purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation with a primary or secondary amine at the C-5 position.
-
Reagent Setup : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.).[1]
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas.[1]
-
Solvent and Reagent Addition : Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[1]
-
Reaction : Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).[1]
-
Workup : After cooling, quench the reaction with water and extract with an organic solvent. Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.[4]
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne at the C-5 position.
-
Reagent Setup : In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]
-
Inert Atmosphere : Flush the flask with an inert gas.[1]
-
Solvent and Reagent Addition : Add a degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine (Et₃N), 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.[1]
-
Reaction : Stir the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress.[1]
-
Workup : Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution (to remove copper salts) and brine. Dry, filter, and concentrate the organic layer. Purify by column chromatography.[5]
Section 5: Quantitative Data Summary
The following table summarizes typical reaction conditions for cross-coupling reactions of dihalopyrimidines and related substrates, intended to serve as a guideline for experimental design. Yields are highly substrate-dependent.
| Coupling Reaction | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water | 100 | 12-24 | 70-95%[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 | 8-16 | 75-98%[1][4] |
| Sonogashira (Cu) | Pd(PPh₃)₄ (5) | - | Et₃N (2) | DMF | 60-80 | 6-12 | 60-88%[1][4] |
Section 6: Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to troubleshooting. The diagram below illustrates a generalized cycle for the Suzuki-Miyaura reaction, which shares the core steps of oxidative addition and reductive elimination with other cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
A Guide to Ensuring Stability and Experimental Success
Welcome to the technical support hub for 5-bromo-2-chloro-N-methylpyrimidin-4-amine. This resource is curated for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a team of Senior Application Scientists, our goal is to translate our in-depth chemical knowledge and field experience into practical solutions for the common challenges associated with the handling, storage, and use of this halogenated pyrimidine. This guide provides a framework for troubleshooting potential decomposition issues to ensure the integrity of your material and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I've noticed my batch of this compound has turned from off-white to a distinct yellow/brown. What does this mean and can I still use it?
A: A noticeable color change is a primary visual indicator of chemical decomposition. While the material may still contain a significant amount of the desired compound, the presence of color indicates the formation of chromophoric impurities. Using this material without assessment poses a significant risk to your experiment, potentially leading to low yields, complex purification, and inconsistent results.
Causality Explained: Halogenated heterocycles are often susceptible to degradation pathways initiated by environmental factors. The observed color is likely due to the formation of oxidized species or products resulting from hydrolysis. For instance, nucleophilic substitution of the highly reactive chlorine atom by ambient moisture can form 5-bromo-2-hydroxy-N-methylpyrimidin-4-amine, which can further tautomerize and degrade.
Our Recommendation: Before proceeding, you must validate the purity of the material.
-
Rapid Qualitative Check: Perform a quick Thin Layer Chromatography (TLC) analysis against a known pure standard (if available). The appearance of new, significant spots is a clear sign of degradation.
-
Quantitative Analysis: For a definitive assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. If the purity is below your experimental tolerance (typically >97% for sensitive applications), purification is necessary.
Q2: What are the definitive storage conditions to maximize the shelf-life of this compound?
A: Proper storage is the most effective preventative measure against decomposition. The reactivity of the chloro- and bromo- substituents necessitates strict control of the compound's environment. Adherence to the conditions outlined below is critical.
Table 1: Optimal Storage Protocol
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the kinetic rate of all potential decomposition reactions, including hydrolysis and oxidation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects the compound from reacting with atmospheric oxygen and moisture, which are key initiators of degradation. |
| Light Exposure | Amber Glass Vial / Protect from Light | Prevents photo-induced degradation, where UV light can initiate radical chain reactions, leading to dehalogenation or polymerization. |
| Moisture Control | Tightly Sealed Container | Prevents direct hydrolysis of the C-Cl bond, which is the most common and rapid decomposition pathway in the presence of water. |
Expert Insight: For long-term archival storage (>12 months), consider storing under an inert atmosphere at -20 °C. Crucially, always allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents atmospheric water from condensing onto the cold solid, which would immediately introduce moisture.
Troubleshooting Guide: Experimental Challenges
Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving inconsistent yields.
The success of these sensitive transformations is highly dependent on the purity of all components, especially the electrophilic partner. If you are experiencing inconsistent results, a systematic evaluation is required.
Troubleshooting Decision Workflow:
Caption: Major degradation routes for the target compound.
This diagram illustrates the three primary environmental aggressors:
-
Moisture: Leads to hydrolysis, the most common degradation pathway.
-
Air (Oxygen): Can cause oxidation at various points on the molecule.
-
Light: Provides the energy to initiate radical-based decomposition.
By implementing the storage and handling protocols described in this guide, you can effectively block these pathways and preserve the chemical fidelity of your this compound.
References
- Vertex AI Search Result on 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine Storage. This document indicates a standard storage temperature of 2-8°C for a closely related analog, which is a common recommendation for such compounds. Source: Google Cloud.
- Safety Data Sheet for 5-Bromo-2-chloropyrimidine. The SDS for a related precursor highlights the need for a well-ventilated storage area and keeping the container tightly closed, consistent with preventing exposure to atmospheric contaminants. Source: Google Cloud.
-
Recrystallization of 5-Bromo-2-chloropyrimidin-4-amine. This article describes the purification of a similar compound by successive recrystallization, demonstrating the utility of this technique for this class of molecules. Source: National Institutes of Health (NIH). URL: [Link]
-
Degradation of halogenated aromatic compounds. This review discusses the various mechanisms of dehalogenation, including reductive dehalogenation, which is relevant to the troubleshooting of side reactions. Source: PubMed. URL: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-chloro-N-methylpyrimidin-4-amine
Welcome to the technical support center for the scale-up synthesis of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production.
Introduction: A Key Intermediate for Pharmaceutical Innovation
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents, making its efficient and reliable synthesis a cornerstone of many drug development programs. However, scaling up this synthesis presents unique challenges, from managing highly reactive intermediates to controlling regioselectivity and ensuring product purity. This guide provides field-proven insights to overcome these hurdles.
Synthetic Pathway Overview
The synthesis is typically a two-step process starting from 5-bromouracil. The first step is a chlorination reaction to form the highly reactive intermediate, 5-bromo-2,4-dichloropyrimidine. The second step is a selective nucleophilic aromatic substitution (SNAr) with methylamine to yield the final product. The chlorine atom at the C4 position is significantly more reactive than the one at C2, which allows for regioselective substitution under controlled conditions.[1][2]
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Step 1: Chlorination of 5-Bromouracil
Question 1: My chlorination reaction is sluggish and shows incomplete conversion of 5-bromouracil, even after extended reaction times. What's going wrong?
Answer: This is a common issue when moving to a larger scale and can often be traced back to two main factors: mass transfer limitations and insufficient reagent.
-
Causality - Inefficient Mixing: On a larger scale, simply increasing the volume of reagents without adjusting the mixing parameters is insufficient. Inadequate agitation can lead to poor suspension of the 5-bromouracil starting material, reducing its contact with the chlorinating agent (e.g., phosphorus oxychloride, POCl₃).[3]
-
Causality - Reagent Stoichiometry: While a small excess of POCl₃ might work on a lab scale, larger scales often have more significant "dead volumes" and surface area effects, which can consume reagents.
Troubleshooting Protocol:
-
Enhance Agitation: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine) and that the stirring rate is sufficient to maintain a homogenous slurry. Baffles within the reactor can also improve mixing efficiency.[3]
-
Re-evaluate Reagent Charge: Increase the molar equivalents of the chlorinating agent (POCl₃ or PCl₅). A charge of 3-5 equivalents of POCl₃ is often required for complete conversion.[4][5]
-
Consider a Catalyst/Solvent: The addition of a catalytic amount of N,N-dimethylaniline or using a high-boiling solvent like 1,1,2-trichloroethane can facilitate the reaction and improve conversion rates.[5][6]
-
Monitor Closely: Use in-process controls (IPCs) like TLC or HPLC to monitor the disappearance of the starting material before proceeding with the work-up.
Question 2: The reaction mixture turns dark brown or black during heating, and the final intermediate is impure. How can I prevent this decomposition?
Answer: Dark coloration is a clear indicator of product degradation, likely caused by excessive temperatures or the presence of moisture.
-
Causality - Exotherm Control: The reaction is exothermic. On a large scale, inefficient heat dissipation can create localized "hot spots" where the temperature far exceeds the set point, leading to decomposition.[3]
-
Causality - Moisture Contamination: Chlorinating agents like POCl₃ and PCl₅ react violently with water. Any moisture in the starting material, solvent, or reactor will not only consume the reagent but also generate excess HCl and heat, promoting side reactions and degradation.
Troubleshooting Protocol:
-
Controlled Heating: Use a jacketed reactor with a reliable temperature control system. Heat the mixture gradually to reflux and monitor the internal temperature closely.
-
Rigorous Anhydrous Conditions: Ensure all starting materials are thoroughly dried. The reactor and all transfer lines should be dried and purged with an inert gas (e.g., nitrogen or argon) before use.[4]
-
Work-up Procedure - Quenching: The quenching of excess chlorinating agent is highly exothermic. The reaction mixture should be cooled significantly before being slowly added to a stirred vessel of crushed ice or ice-water. A reverse addition (adding water to the reaction) is extremely dangerous and should be avoided.[6]
Step 2: Selective Amination with Methylamine
Question 3: My amination reaction produces a significant amount of the di-substituted impurity, 5-bromo-N,N'-dimethylpyrimidine-2,4-diamine. How can I improve the regioselectivity?
Answer: The formation of the di-substituted byproduct is the primary challenge in this step. It arises from the reaction of methylamine at both the C4 and the less reactive C2 positions. Controlling this is a matter of managing stoichiometry and temperature.
-
Causality - Temperature: The energy difference for substitution at the C4 versus the C2 position is relatively small. Higher reaction temperatures provide enough energy to overcome the activation barrier for the C2 substitution, leading to a loss of selectivity.
-
Causality - Excess Amine: Using a large excess of methylamine will, by Le Châtelier's principle, drive the reaction towards completion, including the undesired second substitution.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.[7] The addition of the methylamine solution should be done slowly and sub-surface to dissipate the heat of reaction and avoid localized temperature spikes.
-
Precise Stoichiometry: Use only a slight excess of methylamine (e.g., 1.1 to 1.5 equivalents). This ensures there is enough amine to react with the C4 position without having a large excess available to react at the C2 position.
-
Solvent Choice: Solvents like 1,4-dioxane or ethyl acetate are commonly used.[7] The choice of solvent can influence the solubility of reactants and intermediates, potentially affecting reaction rates and selectivity.
-
Reaction Monitoring: Monitor the reaction progress carefully using HPLC. The goal is to stop the reaction once the starting material (5-bromo-2,4-dichloropyrimidine) is consumed, but before significant amounts of the di-substituted product appear.
Caption: Troubleshooting workflow for the selective amination step.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling the intermediate, 5-bromo-2,4-dichloropyrimidine?
A1: This intermediate is classified as toxic and corrosive.[8] It can cause severe skin burns and eye damage.[9] Inhalation, ingestion, or skin contact may be harmful.[10][11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. Have an emergency eyewash and shower readily available.
Q2: How should I best purify the final product, this compound, at scale?
A2: Purification at scale often requires moving away from standard laboratory silica gel chromatography.
-
Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization is often the most efficient and scalable purification method. This can effectively remove both unreacted starting material and the di-substituted byproduct.
-
Slurry Washes: Washing the crude product as a slurry in a solvent where the impurities are soluble but the product is not can be a simple and effective purification step.
-
Chromatography: If chromatography is necessary, consider using a larger-scale MPLC (Medium Pressure Liquid Chromatography) system with pre-packed columns, which is more reproducible and contained than traditional glass columns.
Q3: What analytical techniques are recommended for in-process control and final product release?
A3: A combination of techniques is essential for robust quality control.[12]
-
HPLC: High-Performance Liquid Chromatography with a UV detector is the workhorse method for monitoring reaction progress and determining the purity of the final product. It can effectively separate the starting material, product, and key impurities.[12]
-
NMR: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the final product and identifying any isomers.[7]
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify unknown impurities during process development.[7]
-
FTIR: Fourier-transform infrared spectroscopy can be used as a quick identity check for the final product.
Q4: What are the recommended storage conditions for 5-bromo-2,4-dichloropyrimidine and the final product?
A4:
-
5-Bromo-2,4-dichloropyrimidine: This intermediate is air and moisture-sensitive.[11] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
-
This compound: While more stable than the dichlorinated intermediate, it is still best stored in a cool, dry, and dark environment to prevent potential degradation over time. Storage at 2-8°C is often recommended.[13]
References
-
Preparation of 5-bromo-2,4-dichloropyrimidine - PrepChem.com. Available at: [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. Available at: [Link]
-
5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem. Available at: [Link]
-
5-Bromo-2-chloropyrimidin-4-amine - PMC - NIH. Available at: [Link]
-
Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - ResearchGate. Available at: [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry. Available at: [Link]
-
733039-20-8| Chemical Name : 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine - Pharmaffiliates. Available at: [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.
-
(PDF) 5-Bromo-2-chloropyrimidin-4-amine - ResearchGate. Available at: [Link]
-
The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. Available at: [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. Available at: [Link]
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm300407a
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 - PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. jocpr.com [jocpr.com]
- 6. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 5-Bromo-2,4-dichloropyrimidine(36082-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
comparing reactivity of 5-bromo-2-chloro-N-methylpyrimidin-4-amine with other pyrimidines
Introduction: The Pyrimidine Core in Modern Drug Discovery
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1] Among the vast array of available building blocks, 5-bromo-2-chloro-N-methylpyrimidin-4-amine stands out as a highly versatile intermediate. Its unique substitution pattern, featuring two distinct halogen atoms at electronically different positions and an N-methylamino group, allows for a predictable and sequential introduction of molecular diversity.
This guide provides an in-depth comparison of the reactivity of this compound against other key pyrimidine intermediates. We will explore the principles governing its reactivity in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Electronic Landscape of Dihalopyrimidines: A Tale of Two Positions
The reactivity of halopyrimidines is dictated by the powerful electron-withdrawing effect of the two ring nitrogens. This effect renders the carbon atoms of the pyrimidine ring electrophilic and susceptible to attack by nucleophiles. In 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[1][2][3][4] This preferential reactivity can be attributed to:
-
Greater LUMO Coefficient: Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it the preferred site for nucleophilic attack.[3][4]
-
Stabilization of the Meisenheimer Intermediate: The negative charge of the anionic intermediate formed upon nucleophilic attack at C4 can be delocalized more effectively by the adjacent nitrogen atom at position 3 and the para-nitrogen at position 1.
This inherent regioselectivity is the cornerstone of synthetic strategies involving these scaffolds. However, as we will see, this selectivity can be influenced or even reversed by the presence of other substituents on the ring.[3][5]
Figure 1: General regioselectivity in SNAr reactions of 2,4-dichloropyrimidine.
PART 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
The primary SNAr reaction involving this compound is the displacement of the remaining chlorine atom at the C2 position. To understand its reactivity, we must first consider its synthesis from 5-bromo-2,4-dichloropyrimidine.
The synthesis of the title compound's core structure begins with the regioselective substitution of 5-bromo-2,4-dichloropyrimidine with an amine.[6][7] The reaction with methylamine proceeds preferentially at the more electrophilic C4 position, leaving the C2-chloro and C5-bromo untouched for subsequent functionalization. The presence of the electron-withdrawing bromine atom at C5 further enhances the reactivity of the adjacent C4 position.
Comparison with Key Pyrimidine Intermediates:
| Compound | Reaction Site | Relative Reactivity | Comments |
| 2,4-Dichloropyrimidine | C4 > C2 | High | The benchmark for SNAr on dihalopyrimidines. C4 substitution is strongly favored.[1][5] |
| 5-Bromo-2,4-dichloropyrimidine | C4 >> C2 | Very High (at C4) | The C5-bromo group is electron-withdrawing, further activating the C4 position for the initial nucleophilic attack.[6][7] |
| This compound | C2 | Moderate | The N-methylamino group at C4 is electron-donating, which slightly deactivates the ring towards further SNAr compared to its dichloro precursor. Reaction at C2 is still readily achievable. |
Once the N-methylamino group is installed at C4, the C2-chloro atom becomes the sole site for SNAr. While the electron-donating nature of the amino group reduces the electrophilicity of the ring, the inherent activation by the ring nitrogens ensures that displacement of the C2-chloro is still a viable and crucial transformation, often with sulfur, oxygen, or other nitrogen nucleophiles.
Experimental Protocol: SNAr Displacement of the C2-Chloro Group
This protocol describes a general procedure for the reaction of this compound with a thiol nucleophile.
Objective: To synthesize 5-bromo-2-(alkylthio)-N-methylpyrimidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., benzyl mercaptan) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add potassium carbonate to the solution, followed by the dropwise addition of the thiol.
-
Causality: Potassium carbonate acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion in situ. DMF is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the anion.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Elevated temperature is often required to overcome the moderate deactivation of the ring by the C4-amino group and facilitate the displacement of the C2-chloro group.
-
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
PART 2: Palladium-Catalyzed Cross-Coupling Reactivity
The true synthetic power of this compound is realized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] The molecule presents two distinct handles for this transformation: the C5-bromo and the C2-chloro groups.
The established reactivity trend for halogens in oxidative addition to a Pd(0) complex is I > Br > OTf > Cl . This differential reactivity allows for highly selective cross-coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent SNAr or a second, more forcing cross-coupling reaction.
Figure 2: Orthogonal reactivity of this compound.
Comparison of Cross-Coupling Reactivity:
| Compound | Coupling Site Priority | Comments |
| 2,4-Dichloropyrimidine | C4 > C2 | C4 is generally more reactive in cross-coupling, but selectivity can be ligand-controlled to favor C2.[2][11] |
| 5-Bromo-2-chloropyrimidine | C5-Br >> C2-Cl | The significant difference in C-X bond reactivity allows for highly selective coupling at the C5-bromo position. |
| This compound | C5-Br >> C2-Cl | Similar to its precursor, selective Suzuki coupling occurs at the C5-bromo position, preserving the C2-chloro for other transformations. |
This predictable selectivity makes the title compound an ideal scaffold for building complex molecules in a controlled, step-wise manner, a critical advantage in constructing libraries of compounds for drug discovery.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of an arylboronic acid to the C5 position of the title compound.
Objective: To synthesize 5-aryl-2-chloro-N-methylpyrimidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄. Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Causality: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is crucial to prevent catalyst oxidation and ensure catalytic activity throughout the reaction.
-
-
Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane, followed by the aqueous sodium carbonate solution.
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species. A biphasic solvent system (dioxane/water) is common and effective for Suzuki couplings.[10]
-
-
Reaction Conditions: Heat the mixture to 90 °C with vigorous stirring for 6-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired product.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound is a paradigm of modern synthetic design. Its reactivity is governed by a clear and exploitable hierarchy:
-
SNAr at C2: The C2-chloro position is moderately reactive towards nucleophiles, allowing for the introduction of a wide range of substituents.
-
Cross-Coupling at C5: The C5-bromo position is highly reactive in palladium-catalyzed cross-coupling reactions, proceeding selectively over the C2-chloro group.
This predictable, orthogonal reactivity allows chemists to build molecular complexity in a controlled and efficient manner. By understanding the electronic principles that dictate its behavior in comparison to other pyrimidine scaffolds, researchers can fully leverage the synthetic potential of this invaluable chemical intermediate.
References
- Giffin, M. J., & He, Y. (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Structure, 19(4), 437-439.
- Billingsley, K. L., & Buchwald, S. L. (2008). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 130(47), 15798-15799.
- Gurung, S. R., Mitchell, D., & Scott, J. S. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sakamoto, T., Arakida, H., Edo, K., & Yamanaka, H. (1981). Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. HETEROCYCLES, 16(6), 965.
- Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183.
- Aly, A. A., & Bräse, S. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar.
- Golisade, A., & Patek, M. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ChemicalBook. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis. ChemicalBook.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidin-4-amine. PubChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Benchchem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Benchchem.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Gelin, C. F., et al. (2020). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Bromo-2-Chloro-N-Methylpyrimidin-4-Amine Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly in oncology. Its inherent ability to mimic the purine core of ATP allows for competitive inhibition of a vast array of protein kinases, enzymes frequently dysregulated in various cancers. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet versatile, class of pyrimidine derivatives: 5-bromo-2-chloro-N-methylpyrimidin-4-amine analogs. By dissecting the roles of individual substituents and their impact on biological activity, we aim to provide a comprehensive resource for researchers engaged in the rational design of next-generation kinase inhibitors.
The this compound core offers a trifecta of modifiable positions, each contributing uniquely to the molecule's pharmacological profile. The chloro group at the 2-position, the bromo substituent at the 5-position, and the N-methylamino group at the 4-position serve as strategic handles for synthetic chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Understanding the interplay of these modifications is paramount for the successful development of potent and selective drug candidates.
The Core Scaffold: A Privileged Starting Point
The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors due to the differential reactivity of its halogen substituents. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing fragments that can interact with the hinge region of a kinase.[1] Conversely, the bromine atom at the 5-position is more amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the installation of diverse aryl or heteroaryl groups that can probe deeper into the ATP-binding pocket.[1]
Structure-Activity Relationship Analysis
The biological activity of this class of compounds is profoundly influenced by the nature of the substituents at the 2, 4, and 5-positions of the pyrimidine ring. The following sections provide a comparative analysis of how modifications at these key positions impact overall efficacy, drawing upon data from studies on closely related 2,4,5-trisubstituted pyrimidine analogs.
Modifications at the 2-Position: The Gateway to the Hinge Region
The 2-position of the pyrimidine ring is a critical interaction point with the kinase hinge region, a key determinant of binding affinity. Replacing the chloro group with various amine-containing moieties has been a widely explored strategy to enhance potency.
| R Group at 2-Position | Observed Effect on Activity | Rationale |
| -Cl (Parent) | Baseline activity | Serves as a reactive handle for further modification. |
| -NH-Aryl | Generally increased potency | The aniline nitrogen can act as a hydrogen bond donor, mimicking the adenine of ATP. Substituents on the aryl ring can further modulate activity. |
| -NH-Cycloalkyl | Variable | The size and nature of the cycloalkyl ring influence steric fit and hydrophobic interactions within the binding pocket. |
| -NH-(Heterocycle) | Often potent | Heterocyclic rings can introduce additional hydrogen bond donors/acceptors and improve physicochemical properties. |
Studies on related 2,4-diaminopyrimidine derivatives have shown that the introduction of a substituted 4-piperidine moiety at the C2-amino position is a critical determinant for CDK inhibitory activity.[2] This highlights the importance of a carefully selected substituent at this position to achieve high potency.
The N-Methyl Group at the 4-Position: A Subtle but Significant Modulator
The N-methyl group at the 4-position, while seemingly a minor feature, plays a crucial role in the overall activity and selectivity profile. The presence of this small alkyl group can influence the conformation of the molecule and its interactions within the active site.
| Modification at N4 | Observed Effect on Activity | Rationale |
| -NH-Me (Parent) | Baseline activity | Provides a starting point for SAR exploration. |
| -NH2 | Often active | Can participate in hydrogen bonding interactions. |
| -N(Me)2 | Activity may decrease | Increased steric bulk may be detrimental to binding. |
| -NH-Et, -NH-iPr | Generally decreased activity | Larger alkyl groups can introduce steric clashes within the binding site. |
The N-methyl moiety is a common structural feature in a number of clinically used antitumor agents, and its presence can be critical for biological activity.[3] Structure-activity studies with various N-alkyl derivatives of other heterocyclic scaffolds have shown that molecules without a substituent on the nitrogen or with N-alkyl groups other than methyl are often inactive.[3]
The 5-Position: Probing the Hydrophobic Pocket
The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This position is often directed towards a hydrophobic pocket within the kinase active site, and modifications here can significantly impact both potency and selectivity.
| R Group at 5-Position | Observed Effect on Activity | Rationale |
| -Br (Parent) | Baseline activity | A good leaving group for cross-coupling reactions. |
| -Aryl/Heteroaryl | Potentially high potency | Can form favorable hydrophobic and pi-stacking interactions within the active site. The nature and substitution pattern of the aromatic ring are critical. |
| -CN | Can enhance potency | The cyano group is a strong electron-withdrawing group and can participate in dipole-dipole interactions. |
| -H | Generally lower activity | Loss of the bulky halogen or a larger substituent often reduces binding affinity. |
In a series of 2,4,5-trisubstituted pyrimidines designed as CDK9 inhibitors, the nature of the substituent at the 5-position was found to be critical for both potency and selectivity.[4] Similarly, for covalent inhibitors of MSK1, replacement of a 5-chloro with a 5-bromo substituent on the pyrimidine ring resulted in a compound with comparable potency.[5]
Experimental Protocols
General Synthesis of 2,4,5-Trisubstituted Pyrimidine Analogs
The synthesis of analogs of this compound typically involves a sequential substitution strategy, taking advantage of the differential reactivity of the chloro and bromo groups.
Caption: General synthetic workflow for 2,4,5-trisubstituted pyrimidine analogs.
Step-by-Step Methodology:
-
Synthesis of this compound: 5-Bromo-2,4-dichloropyrimidine is reacted with methylamine in a suitable solvent such as ethanol or isopropanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by filtration or extraction.
-
Modification at the 2-Position (SNAr): The resulting this compound is then reacted with a variety of primary or secondary amines in a suitable solvent, often with the addition of a base such as triethylamine or diisopropylethylamine, at elevated temperatures. The desired 2-amino-5-bromo-N-methylpyrimidin-4-amine analog is then purified by column chromatography.
-
Modification at the 5-Position (Suzuki-Miyaura Coupling): Alternatively, the this compound can be subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as dioxane/water. The resulting 5-aryl-2-chloro-N-methylpyrimidin-4-amine can then be further modified at the 2-position.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase is typically determined using an in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: A serial dilution of the test compounds is prepared in dimethyl sulfoxide (DMSO).
-
Assay Setup: The assay is performed in a microplate format (e.g., 96- or 384-well). Each well contains the kinase enzyme, a suitable buffer, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and a specific substrate (e.g., a peptide or protein).
-
Incubation: The reaction mixture is incubated for a defined period at an optimal temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications at the 2, 4, and 5-positions to achieve optimal potency and selectivity. Future research in this area should focus on the exploration of novel and diverse substituents at these positions, guided by computational modeling and a deep understanding of the target kinase's active site architecture. The continued investigation of this versatile scaffold holds significant promise for the discovery of new and effective targeted therapies for a range of human diseases.
References
-
Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. [Link]
-
Li, W., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(8), 2845-2856. [Link]
-
Kumar, A., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of the Iranian Chemical Society, 18(10), 2457-2488. [Link]
-
Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(8), 2388-2406. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
-
Jones, C. D., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1152-1159. [Link]
-
Nara, S., et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry, 27(5), 790-799. [Link]
-
Gescher, A., et al. (1982). N-methyl antitumour agents. A distinct class of anticancer drugs? British Journal of Cancer, 45(6), 843-850. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 963-970. [Link]
-
Lee, H. W., et al. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry, 18(17), 6175-6185. [Link]
-
Al-Sawah, M. A., et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry, 145, 107228. [Link]
-
Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7682-7698. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o249. [Link]
-
Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific Reports, 12(1), 12006. [Link]
-
Chauhan, A., & Kumar, R. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2998. [Link]
-
Chauhan, A., & Kumar, R. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. ResearchGate. [Link]
-
McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]
-
Gaber, A. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(5), 2315. [Link]
-
Szychta, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4991. [Link]
-
Chen, J., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 65(13), 8964-8975. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methyl antitumour agents. A distinct class of anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
in vitro screening of 5-bromo-2-chloro-N-methylpyrimidin-4-amine derivatives
An In-Depth Guide to the In Vitro Screening of 5-bromo-2-chloro-N-methylpyrimidin-4-amine Derivatives as Potential Kinase Inhibitors
Introduction: The Pyrimidine Scaffold and the Rationale for Screening
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. Its versatile structure allows for substitutions that can precisely modulate biological activity, making it a cornerstone in the design of targeted therapies.[1] Many successful kinase inhibitors, such as Gefitinib and Imatinib, incorporate a pyrimidine core, highlighting its effectiveness in targeting the ATP-binding sites of kinases.[2]
The compound this compound and its derivatives represent a promising, yet underexplored, chemical space. The pyrimidine core, substituted with a bromine atom at position 5 and a chlorine atom at position 2, offers multiple reactive sites for synthetic elaboration, enabling the creation of diverse chemical libraries.[3][4] Extensive research on similar pyrimidine systems strongly suggests their potential as inhibitors of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7] Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[2][7]
This guide provides a comprehensive framework for the . It outlines a logical, tiered approach, beginning with broad cellular assays to identify active compounds and progressing to specific enzymatic assays to confirm their mechanism of action. The protocols described are designed to be self-validating systems, providing researchers with a robust methodology to identify and characterize novel kinase inhibitors from this promising class of compounds.
A Tiered Strategy for In Vitro Screening
A successful screening campaign efficiently identifies potent and selective compounds while minimizing resource expenditure. A tiered or cascaded approach is the most logical strategy. This involves using a high-throughput, broad-spectrum assay first to identify "hits," which are then subjected to more specific, lower-throughput assays for confirmation and characterization.
Caption: A logical workflow for in vitro screening of derivative libraries.
Tier 1: Primary Antiproliferative Screening
The initial goal is to determine if the synthesized derivatives possess cytotoxic or cytostatic activity against cancer cells. This provides a broad measure of biological activity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
Tier 2: Target-Based Enzymatic Assays
Compounds that demonstrate significant antiproliferative activity in Tier 1 (the "hits") are then evaluated for their ability to directly inhibit the activity of specific molecular targets. Based on the pyrimidine scaffold, EGFR and VEGFR-2 are high-priority targets.[7][10] These in vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by the purified kinase enzyme.[11][12] A reduction in this activity in the presence of a test compound indicates direct target inhibition.
Tier 3: Potency and Selectivity Profiling
Confirmed hits from Tier 2 are further characterized to determine their potency (IC50 value) and selectivity. A full dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). To assess selectivity, compounds are often tested against a panel of other related kinases to ensure they are not broadly inhibiting multiple targets, which could lead to off-target toxicity.
Detailed Experimental Protocols
The following protocols are foundational for the screening cascade. They are presented as standardized methods that should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: MTT Cell Viability Assay
This protocol assesses the effect of the derivatives on the metabolic activity of cancer cells.[13]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[8] Incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Protocol 2: In Vitro EGFR/VEGFR-2 Kinase Assay
This protocol measures the direct inhibitory effect of the derivatives on kinase activity. This example uses a luminescence-based method that quantifies ATP consumption.[11][12]
Principle: Active kinases consume ATP to phosphorylate their substrates. The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. A reagent like Kinase-Glo® uses the remaining ATP to drive a luciferase reaction, generating a luminescent signal.[10][15] Higher kinase inhibition results in more remaining ATP and a stronger luminescent signal.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock.[12] Prepare serial dilutions of the test compounds in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[12]
-
Master Mixture: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable kinase substrate (e.g., Poly (Glu, Tyr) 4:1 for tyrosine kinases).[11][15]
-
Plate Setup: Add the master mixture to the wells of a white 96-well plate.[11]
-
Compound/Control Addition:
-
Enzyme Addition: Thaw and dilute the recombinant human EGFR or VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[12] Initiate the reaction by adding the diluted enzyme to the "Test Wells" and "Positive Control" wells. Add only buffer to the "Blank" wells.[12]
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[12][15]
-
Luminescence Detection: Add an equal volume of a commercial ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.[12] Incubate at room temperature for 10-15 minutes to stabilize the signal.[12]
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase inhibition relative to the "Positive Control" and plot against compound concentration to determine the IC50 value.
Data Presentation and Comparison
For a meaningful comparison, the screening data should be organized into a clear, tabular format. This allows for a direct assessment of the structure-activity relationship (SAR) across the derivative library. The table below presents hypothetical data for a series of derivatives compared against Erlotinib, a known EGFR inhibitor.
| Compound | R-Group Modification | Antiproliferative IC50 (A549 cells, µM) | EGFR Kinase IC50 (nM) | VEGFR-2 Kinase IC50 (nM) | Selectivity (VEGFR-2/EGFR) |
| Core | -H | > 50 | > 10,000 | > 10,000 | - |
| Derivative A | -CH₃ | 5.2 | 85 | 1,200 | 14.1 |
| Derivative B | -CH₂CH₃ | 2.8 | 45 | 950 | 21.1 |
| Derivative C | -Cyclopropyl | 0.9 | 15 | 2,500 | 166.7 |
| Derivative D | -Phenyl | 15.6 | 500 | 600 | 1.2 |
| Erlotinib | (Reference) | 0.5 | 10 | 1,500 | 150 |
This data is for illustrative purposes only.
Understanding the Target: The EGFR Signaling Pathway
To appreciate why inhibiting EGFR is a valid anticancer strategy, it is crucial to understand its role in cellular signaling. EGFR activation triggers multiple downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[7] Uncontrolled activation of this pathway is a common driver of tumor growth.[2] Pyrimidine-based inhibitors typically act as ATP-competitive agents, blocking the kinase domain and preventing the downstream signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
The offers a promising avenue for the discovery of novel anticancer agents. By employing a strategic, tiered screening cascade—beginning with broad cellular viability assays and progressing to specific enzymatic inhibition assays—researchers can efficiently identify and characterize potent and selective kinase inhibitors. The methodologies and rationale presented in this guide provide a robust foundation for evaluating this chemical series, ultimately contributing to the development of next-generation targeted therapies.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE01Pw7q0wiYhFMbgwzoWlOXL8EBjIq2ux7dcpL6qtprGtwFi7Z8-BbYfOVgNJozlRe2g2r_vYjV8uVFqjknruf1DbSwRGho_iZCTtujM36O6ZQxSRo2wKHnabL5W69FHs1OzB9_uTZvQTqGcS-kgmhfom6SEFqMlz9JhxXhohKa_Wp6ecF541EistuL1zYUJVijyUbRxUR7cCa1hs5rxo5Ky_IZ8VwGwQR0ipdDcsgLaZg91yq5WpoAx40XwEhnWiPR23GYuMFSbQ2pbzKjBr7V9H2Ar6i94TJCdev8AEkBw==
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMx6v45Lj0zji-nJWFqP8aY78edOut-OfWybu0E3lgU-tZQv-61bmmasDXGPcZmsQ_2YAiVwcE8tf7m88GSslFV6yi-qMljy6WPj7b67IuUpBW3sE1P8XRObqZzARmYyyOPzACxTA9tHoKUTCjY1k3moY1ISuGxZE1WqhU373-B5T0SaZjOzFZgrqUT4RwqT_UKP0DYG6leVo=
-
Sharma, S., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chem Biol Drug Des, 100(4), 599-621. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Al-Suhaimi, K. S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 733804. [Link]
-
Wang, S., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(15), 10492-10515. [Link]
-
Al-Nahrain University. (2023). MTT (Assay protocol). protocols.io. [Link]
-
El-Naggar, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(32), 19574-19587. [Link]
-
Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1275. [Link]
-
Moon, S., & Kim, Y. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619. [Link]
-
Al-Warhi, T., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(23), 8303. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]
-
Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 34(9), 1437-1446. [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
Measday, V., & Andrews, B. (1999). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 15(10A), 873-879. [Link]
-
Gierlik, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Patel, H. V., et al. (2020). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Journal of the Serbian Chemical Society, 85(1), 1-10. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. Retrieved from [Link]
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o223. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. Retrieved from [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 5-bromo-2-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of targeted therapies, most notably kinase inhibitors like Palbociclib.[1][2] As researchers develop novel compounds derived from precursors like 5-bromo-2-chloro-N-methylpyrimidin-4-amine, a rigorous and nuanced assessment of their cytotoxic effects is paramount. Selecting the appropriate cytotoxicity assay is not a trivial decision; it is a critical experimental choice that dictates the quality and interpretation of preclinical data.
This guide provides an in-depth comparison of the most common and robust cytotoxicity assays. We will move beyond simple protocol recitation to explore the mechanistic basis of each assay, explain the rationale behind experimental choices, and present a framework for selecting the most informative method for your specific research question.
Pillar 1: The Foundational Screen - Metabolic Viability Assays (MTT & MTS)
The initial step in evaluating a compound's cytotoxicity is often to assess its impact on the overall metabolic activity of a cell population. Tetrazolium salt-based assays, such as MTT and MTS, are the workhorses of this domain.
Principle of Tetrazolium Reduction
These assays quantify the metabolic activity of a cell population, which serves as a proxy for cell viability. In living, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of a reagent (e.g., the yellow MTT) to form a colored formazan product (purple).[3] This conversion is only possible in cells with intact mitochondrial function. The intensity of the colored product is directly proportional to the number of viable cells.[4]
Caption: Mechanism of the MTT cytotoxicity assay.
Advantages:
-
High-Throughput: Easily adaptable to 96-well or 384-well plate formats for screening large compound libraries.
-
Cost-Effective: Reagents are relatively inexpensive compared to more complex assays.
-
High Sensitivity: Can detect changes in cell viability with a high degree of sensitivity.
Limitations and Considerations:
-
Indirect Measurement: This assay measures metabolic activity, not cell death directly. A compound could inhibit mitochondrial function without immediately killing the cell, leading to a false positive for cytotoxicity.
-
Compound Interference: Colored compounds or compounds that are reducing agents can interfere with absorbance readings. A compound-only control (without cells) is essential.
-
Washout Step (MTT): The MTT formazan is insoluble and requires a solubilization step, which can introduce variability.[3] MTS assays use a soluble formazan, eliminating this step but are often more expensive.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[3]
-
96-well flat-bottom cell culture plates.
-
Test compound and vehicle (e.g., DMSO).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration of 7.5 x 10^4 cells/mL.[3]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.
-
Include wells for controls: "cells only" (untreated), "vehicle control," and "medium only" (blank).
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your pyrimidine-derived compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle/medium for controls).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against compound concentration to determine the IC₅₀ value.
-
Pillar 2: Assessing Membrane Integrity - Lactate Dehydrogenase (LDH) Assay
If the MTT assay indicates a loss of viability, the next logical question is how the cells are dying. The LDH assay provides a direct measure of cell membrane damage, a hallmark of necrosis or late-stage apoptosis.
Principle of LDH Release
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all eukaryotic cells.[8][9] When the plasma membrane is compromised, LDH is released into the cell culture supernatant.[10] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (like INT) to a red formazan product, which can be measured colorimetrically.[9][11]
Caption: Enzymatic cascade of the LDH cytotoxicity assay.
Advantages:
-
Direct Measure of Lysis: Quantifies an explicit event (membrane rupture) rather than a metabolic state.
-
Simple & Fast: The assay is performed on the culture supernatant, and no solubilization steps are required.[12]
-
Multiplexing Potential: The cells remain intact and can be used for other assays (e.g., measuring intracellular caspase activity).
Limitations and Considerations:
-
Timing is Critical: LDH release is a relatively late event in apoptosis. Early apoptotic cells with intact membranes will not be detected.
-
Serum Interference: Serum in the culture medium contains its own LDH, which can contribute to background signal.[12] A "medium only" background control is crucial.
-
Does Not Distinguish Necrosis from Late Apoptosis: Both events lead to membrane rupture.[8]
Pillar 3: Unveiling the Mechanism - Apoptosis Assays
Many anticancer drugs are designed specifically to induce apoptosis, or programmed cell death.[13] Assays that can specifically detect apoptotic events are therefore essential for mechanistic studies.
Principle of Annexin V / Propidium Iodide (PI) Staining
This is a widely used flow cytometry or fluorescence microscopy-based assay that distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells with compromised membranes (late apoptotic or necrotic) and intercalates with DNA.
| Cell State | Phosphatidylserine (PS) | Membrane Integrity | Annexin V Staining | PI Staining |
| Viable | Inner leaflet | Intact | Negative | Negative |
| Early Apoptosis | Outer leaflet | Intact | Positive | Negative |
| Late Apoptosis/Necrosis | Outer leaflet | Compromised | Positive | Positive |
Advantages:
-
Mechanistic Insight: Clearly distinguishes between different stages of cell death, providing more than just a simple "live/dead" readout.[14]
-
Quantitative: Flow cytometry provides robust, cell-by-cell quantification of different populations.
-
Early Detection: Can detect apoptosis before the loss of membrane integrity.
Limitations and Considerations:
-
Lower Throughput: Flow cytometry is generally slower and more labor-intensive than plate-reader-based assays.
-
Requires Specialized Equipment: A flow cytometer or fluorescence microscope is necessary.
-
Transient Nature: The window for detecting early apoptosis (Annexin V positive, PI negative) can be transient. Time-course experiments are often required.
Comparative Guide: Selecting the Right Assay
The choice of assay should be driven by the experimental question. The following workflow illustrates a logical progression for characterizing a novel compound.
Caption: Decision workflow for cytotoxicity assay selection.
Hypothetical Case Study: Compound PY-101
Let's consider a fictional derivative, "PY-101," and analyze its effects on the A549 lung cancer cell line after 48 hours of treatment.
| Assay | Endpoint Measured | Result for PY-101 (IC₅₀) | Interpretation |
| MTT Assay | Mitochondrial Dehydrogenase Activity | 15 µM | PY-101 significantly reduces metabolic activity, indicating a potent cytotoxic or cytostatic effect. |
| LDH Assay | LDH Release (Membrane Integrity) | > 100 µM | PY-101 does not cause significant membrane rupture at concentrations that inhibit metabolic activity. Necrosis is an unlikely primary mechanism. |
| Annexin V/PI | Phosphatidylserine Externalization | 18 µM (for Annexin V+ / PI- population) | PY-101 induces early apoptosis, consistent with the MTT results and explaining the lack of LDH release. |
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]
-
Molecules. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Retrieved from [Link]
-
Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. Retrieved from [Link]
-
National Institutes of Health. (2012). 5-Bromo-2-chloropyrimidin-4-amine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Cancer Therapy. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
A Tale of Two Intermediates: A Comparative Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine and 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, particularly in the realm of kinase inhibitor discovery, the selection of appropriate building blocks is a critical determinant of success. The 2,4,5-trisubstituted pyrimidine scaffold is a cornerstone of many approved and investigational drugs. This guide provides an in-depth, objective comparison of two closely related, yet functionally distinct, pyrimidine intermediates: 5-bromo-2-chloro-N-methylpyrimidin-4-amine and 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .
This analysis moves beyond a simple cataloging of properties. We will delve into the nuances of their synthesis, explore their physicochemical differences, and, most importantly, provide a scientifically grounded perspective on how the choice between an N-methyl and an N-cyclopentyl substituent can profoundly influence performance in a drug discovery context, particularly in the development of kinase inhibitors.
At a Glance: A Comparative Overview
| Property | This compound | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine |
| Molecular Formula | C₅H₅BrClN₃[1] | C₉H₁₁BrClN₃[2] |
| Molecular Weight | 222.47 g/mol [1] | 276.56 g/mol [2] |
| CAS Number | 205672-24-8[1] | 733039-20-8[2] |
| Key Application | Research chemical, potential intermediate for kinase inhibitors. | Key intermediate in the synthesis of Palbociclib (a CDK4/6 inhibitor).[2] |
| N-substituent | Methyl (-CH₃) | Cyclopentyl (-C₅H₉) |
Synthesis: A Tale of Two Amines
Both compounds share a common synthetic precursor, the readily available 5-bromo-2,4-dichloropyrimidine. The key differentiating step is the nucleophilic aromatic substitution (SNAr) at the C4 position with the corresponding amine (methylamine or cyclopentylamine). The C4 chlorine is significantly more reactive than the C2 chlorine, allowing for a regioselective monosubstitution.
Workflow for Synthesis
Caption: General synthetic workflow for the two pyrimidine intermediates.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a documented procedure[3].
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (10 g, 43.9 mmol) in methanol (150 ml), add a 9.8 M solution of methylamine in methanol (8.9 ml, 87.7 mmol) dropwise at 0 °C over 20 minutes.
-
Reaction: Stir the mixture for 20 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Evaporate the solvent under reduced pressure. Suspend the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography to yield the final product.
Experimental Protocol: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
This protocol is based on established methods for the synthesis of Palbociclib intermediates[4][5].
-
Reaction Setup: Dissolve 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in dioxane (400 mL) in a round-bottom flask at room temperature.
-
Reaction: Add cyclopentylamine (20.4 g, 240 mmol) to the solution. Stir the reaction mixture continuously for approximately 6 hours at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by concentration under reduced pressure to afford the product, typically as a light yellow solid.
Performance Comparison: The Significance of the N-Substituent in Kinase Inhibition
The general mechanism of action for many pyrimidine-based kinase inhibitors involves the pyrimidine core forming hydrogen bonds with the "hinge" region of the kinase, which is a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The substituents at the 2, 4, and 5 positions then project into different regions of the active site, influencing potency and selectivity.
Hypothesized Impact on Kinase Binding
-
This compound: The small size of the methyl group means it is less likely to cause steric hindrance and may be well-tolerated in a wide range of kinase active sites. However, it offers limited potential for specific hydrophobic or van der Waals interactions that can significantly enhance potency. This intermediate may be a suitable starting point for fragment-based screening or for targeting kinases with smaller, less defined pockets adjacent to the hinge region.
-
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: The bulkier and more lipophilic cyclopentyl group can engage in more extensive hydrophobic interactions within the kinase active site. This is exemplified by its use in Palbociclib, a highly selective CDK4/6 inhibitor.[2] In the case of CDK4/6, the cyclopentyl group occupies a hydrophobic pocket, contributing significantly to the compound's high affinity and selectivity.[6][7] However, this larger group could also introduce steric clashes in kinases with smaller active sites, leading to a narrower spectrum of activity.
Illustrative Kinase Inhibition Profile (Hypothetical Data)
The following table presents hypothetical IC₅₀ values to illustrate the potential differences in performance based on established SAR principles for kinase inhibitors. These values are not from direct experimental measurement but are intended to guide the researcher's thought process.
| Kinase Target | Hypothetical IC₅₀ (nM) for a derivative of N-methyl intermediate | Hypothetical IC₅₀ (nM) for a derivative of N-cyclopentyl intermediate | Rationale |
| CDK6 | 500 | 10 | The cyclopentyl group is known to fit well into a hydrophobic pocket in the CDK6 active site, significantly boosting potency. The smaller methyl group would have weaker interactions. |
| Kinase X (with a small hydrophobic pocket) | 150 | >10,000 | The bulky cyclopentyl group could cause a steric clash, preventing effective binding, whereas the smaller methyl group is accommodated. |
| Kinase Y (with a large, open pocket) | 800 | 200 | The cyclopentyl group can form more favorable hydrophobic interactions in a larger pocket, leading to higher potency compared to the methyl group. |
Signaling Pathway Context
The relevance of these intermediates is often in the context of inhibiting signaling pathways critical for cell proliferation, such as the Cyclin D-CDK4/6-Rb pathway in cancer.
Caption: Simplified CDK4/6 signaling pathway and the point of inhibition by pyrimidine-based drugs like Palbociclib.
Conclusion and Future Directions
The choice between this compound and 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is not merely a matter of synthetic convenience but a strategic decision in drug design.
-
This compound represents a more "universal" but potentially less potent building block, suitable for initial screening campaigns or for targeting kinases where steric bulk is a limiting factor.
-
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , as evidenced by its role in Palbociclib, is a more specialized intermediate. The cyclopentyl group can be a key determinant of high potency and selectivity when targeting kinases with a complementary hydrophobic pocket.
For drug development professionals, the decision of which intermediate to employ should be guided by the specific kinase target and the structural information available for its active site. For targets with known hydrophobic pockets near the hinge region, the N-cyclopentyl derivative is a logical choice. For novel targets or in the absence of structural data, the N-methyl derivative may offer a broader, albeit potentially less potent, starting point for inhibitor discovery. The principles outlined in this guide, grounded in established medicinal chemistry, should serve as a valuable resource for making these critical decisions.
References
-
Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(9-10), 364-368. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Palbociclib: Understanding Key Intermediates. Available at: [Link]
-
Asati, V., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. Available at: [Link]
-
Patnaik, A., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 25(21), 5124. Available at: [Link]
-
Geden, J. V., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(13), 6079-6101. Available at: [Link]
-
PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Chemical structures for the approved CDK4/6 inhibitors (palbociclib,...). Available at: [Link]
-
Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research. Available at: [Link]
-
Witkiewicz, A. K., et al. (2017). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. Oncotarget, 8(43), 73849–73864. Available at: [Link]
-
Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Available at: [Link]
-
Home Sunshine Pharma. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine CAS 733039-20-8. Available at: [Link]
-
Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. Available at: [Link]
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o583. Available at: [Link]
-
PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 238, 114459. Available at: [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 180–185. Available at: [Link]
-
Palmer, B. D., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. Available at: [Link]
-
ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Rudolph, J., et al. (2015). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3214–3219. Available at: [Link]
-
Fry, D. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3494–3504. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry, 129, 106173. Available at: [Link]
-
Ye, D., et al. (2014). Design, synthesis and bioevaluation of N-trisubstituted pyrimidine derivatives as potent aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3131–3142. Available at: [Link]
-
Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 835–840. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7569. Available at: [Link]
-
Harrison, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991–1004. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. (5-BroMo-2-chloro-pyriMidin-4-yl)-Methyl-aMine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 5-bromo-2-chloro-N-methylpyrimidin-4-amine as a Lead Compound for Kinase Inhibitor Discovery
A Senior Application Scientist's Guide to Structure, Activity, and Potential
In the landscape of modern drug discovery, the identification of promising lead compounds is a critical juncture that dictates the trajectory of a research program. The pyrimidine scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful therapeutics due to its inherent biocompatibility and versatile chemical properties.[1] This guide provides an in-depth technical evaluation of 5-bromo-2-chloro-N-methylpyrimidin-4-amine, a halogenated pyrimidine derivative, as a potential lead compound for the development of novel kinase inhibitors. We will objectively compare its structural features and implied activity with established alternatives, supported by established experimental data for analogous compounds, and provide detailed protocols for its comprehensive evaluation.
The Pyrimidine Scaffold: A Cornerstone of Drug Discovery
The six-membered aromatic heterocycle containing two nitrogen atoms, known as the pyrimidine nucleus, is a fundamental building block in a vast array of biologically active molecules.[2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] This has led to the extensive exploration of pyrimidine derivatives, which have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] A particularly fruitful area of research has been the development of pyrimidine-based kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
An In-Depth Look at this compound
This compound is a substituted pyrimidine with the following chemical structure:
-
Molecular Formula: C₅H₅BrClN₃
-
Molecular Weight: 222.47 g/mol
-
CAS Number: 205672-24-8[5]
The key structural features of this compound – the pyrimidine core, the chloro and bromo substitutions, and the N-methylamino group – provide a foundation for its potential as a lead compound. The halogen atoms can serve as handles for further chemical modification, allowing for the synthesis of a library of analogs to explore structure-activity relationships (SAR).[6] Specifically, the 2-chloro and 4-amino substituents are common features in many kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding pocket.
Comparison with Established CDK4/6 Inhibitors
To evaluate the potential of this compound, we will compare its core structure to that of three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. These drugs have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[9]
Structural Comparison
| Compound | Core Scaffold | Key Substituents and their Significance |
| This compound | 2-aminopyrimidine | The 2-chloro group can be displaced by a nucleophile to introduce larger aromatic systems that can interact with the ribose-binding pocket of the kinase. The 5-bromo position offers a site for further modification to enhance selectivity or potency. The N-methyl group is a simple substituent that can be expanded upon. |
| Palbociclib [10] | Pyrido[2,3-d]pyrimidin-7-one | Features a more complex, fused ring system. The 2-amino group is attached to a substituted pyridine ring, which occupies the ribose-binding pocket. The cyclopentyl group at the N8 position enhances potency and selectivity. |
| Ribociclib [11] | Pyrrolo[2,3-d]pyrimidine | Also a fused ring system. The 2-amino group is linked to a pyridine ring with a piperazine moiety, which contributes to solubility and pharmacokinetic properties. |
| Abemaciclib [1] | Pyrimidine | Has a 2-aminopyrimidine core similar to our lead compound, but with a more complex benzimidazole substituent at the 2-position that extends into a solvent-exposed region, potentially contributing to its different toxicity profile. |
This comparison highlights that while this compound possesses the fundamental 2-aminopyrimidine core, it lacks the more complex substituents of the approved drugs that are crucial for high-potency and selective inhibition of CDK4/6. Therefore, it is best viewed as a starting point or a key building block for the synthesis of more elaborate and potent inhibitors.
Experimental Evaluation Workflow
To rigorously assess this compound as a lead compound, a systematic experimental workflow is necessary. This workflow should encompass target engagement, cellular activity, and initial safety profiling.
Caption: Experimental workflow for evaluating a lead compound.
Step-by-Step Experimental Protocols
1. Biochemical Kinase Assay (e.g., TR-FRET)
-
Objective: To determine the in vitro inhibitory activity of the compound against the target kinase (e.g., CDK4/cyclin D1).
-
Methodology:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide derived from the retinoblastoma protein, Rb), and ATP.
-
Add varying concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add a solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled streptavidin.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in signal indicates inhibition of the kinase.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
2. Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To assess the general toxicity of the compound on cancer cell lines.[10]
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
3. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest, a hallmark of CDK4/6 inhibitors.
-
Methodology:
-
Treat cancer cells with the compound at its GI₅₀ concentration.
-
After incubation, harvest the cells and fix them in ethanol.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using flow cytometry.
-
An accumulation of cells in the G1 phase of the cell cycle would be indicative of CDK4/6 inhibition.
-
Data Presentation and Comparison
The following table presents hypothetical, yet plausible, data for our lead compound in comparison to a known CDK4/6 inhibitor, Palbociclib, to illustrate how the experimental results would be evaluated.
| Compound | CDK4/cyclin D1 IC₅₀ (nM) | MCF-7 GI₅₀ (nM) | Cell Cycle Arrest (at GI₅₀) |
| This compound | >10,000 | >10,000 | No significant change |
| Palbociclib | 11 | 82 | G1 arrest |
This hypothetical data would suggest that this compound itself is not a potent inhibitor of CDK4 or cancer cell growth. However, this does not diminish its value as a lead compound. Instead, it highlights the need for lead optimization.
Lead Optimization Pathway
The initial evaluation would likely guide a lead optimization campaign. The goal would be to synthesize analogs of this compound to improve its potency and selectivity.
Caption: Lead optimization strategy for the lead compound.
Conclusion
This compound, while likely not a potent biological agent in its own right, represents a valuable starting point for a drug discovery program aimed at developing novel kinase inhibitors. Its simple structure, containing the key 2-aminopyrimidine pharmacophore and versatile halogen handles, makes it an attractive scaffold for medicinal chemists. The true potential of this compound lies in its utility as a foundational building block for the synthesis of more complex and potent molecules, following in the footsteps of highly successful drugs like Palbociclib. A systematic approach to its evaluation, as outlined in this guide, is essential to unlock this potential and guide the development of the next generation of targeted therapies.
References
- The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery - Benchchem.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications.
- Cytotoxicity Assays | Life Science Applications.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
-
Palbociclib | C24H29N7O2 | CID 5330286 - PubChem. Available at: [Link]
-
Ribociclib | C23H30N8O | CID 44631912 - PubChem. Available at: [Link]
-
Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem. Available at: [Link]
-
The Indispensable Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Cancer Therapy - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. Available at: [Link]
Sources
- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abemaciclib - NCI [cancer.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ribociclib | C23H30N8O | CID 44631912 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Privileged Pyrimidine: A Comparative Analysis of Kinase Inhibitors in Oncology
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of kinases, enzymes that drive a multitude of cellular processes including proliferation, survival, and differentiation, has revolutionized the treatment of various malignancies. Among the myriad of chemical scaffolds utilized in the design of these inhibitors, the pyrimidine nucleus holds a privileged position.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase ATP-binding site, providing a robust framework for the development of potent and selective inhibitors.[2][3]
This guide provides a comparative analysis of key pyrimidine-based kinase inhibitors, offering a deep dive into their mechanisms of action, target selectivity, and the experimental methodologies used to characterize them. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutics.
The Pyrimidine Scaffold: A Foundation for Kinase Inhibition
The pyrimidine ring system is a fundamental component of nucleic acids (DNA and RNA), making it a biocompatible and synthetically accessible scaffold for drug design.[1] Its nitrogen-containing heterocyclic structure can be readily functionalized at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Many approved and investigational kinase inhibitors are built upon pyrimidine or fused pyrimidine cores, such as the pyrazolo[3,4-d]pyrimidine scaffold.[2][3] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates.
Comparative Analysis of Prominent Pyrimidine-Based Kinase Inhibitors
To illustrate the therapeutic potential and diversity of this class of drugs, we will compare two prominent examples: Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor, and Alisertib , an Aurora A kinase (AURKA) inhibitor.
| Inhibitor | Primary Target(s) | Approved Indications (Selected) | Mechanism of Action |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), Waldenström's Macroglobulinemia | Irreversible covalent inhibitor of BTK |
| Alisertib | Aurora A Kinase (AURKA) | Investigational (various solid and hematological malignancies) | Reversible, ATP-competitive inhibitor of AURKA |
Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. Off-target inhibition can lead to undesirable side effects.[4]
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Key Off-Targets (selected) |
| Ibrutinib | BTK | 0.5 nM | <10 nM | TEC family kinases, EGFR, JAK3, HER2[4][5] |
| Alisertib | AURKA | 1.2 nM[6] | 6.7 nM[6] | Aurora B Kinase (>200-fold less potent)[6][7] |
Ibrutinib , the first-in-class BTK inhibitor, demonstrates high potency but also inhibits several other kinases, which may contribute to some of its observed side effects.[4][8] Newer generation BTK inhibitors, such as acalabrutinib and zanubrutinib, have been designed for greater selectivity.[5][9] Alisertib , in contrast, exhibits remarkable selectivity for Aurora A over the closely related Aurora B kinase, a critical factor in its therapeutic window.[6][10]
Delving into the Mechanism: Signaling Pathways and Inhibition
Understanding the signaling pathways in which these kinases operate is crucial to appreciating the impact of their inhibition.
The BTK Signaling Pathway and Ibrutinib's Intervention
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[2][11] Aberrant BCR signaling is a hallmark of many B-cell malignancies.
Caption: The BTK signaling pathway in B-cells and the point of inhibition by Ibrutinib.
Ibrutinib covalently binds to a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to its irreversible inhibition.[11] This blocks the downstream signaling cascade, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[11]
The Aurora A Kinase Signaling Pathway and Alisertib's Role
Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and spindle assembly.[3][12] Its overexpression is common in many cancers and is associated with genomic instability.[13]
Caption: The role of Aurora A kinase in mitosis and its inhibition by Alisertib.
Alisertib acts as a potent and selective inhibitor of Aurora A kinase.[6] By blocking its activity, Alisertib disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells with an overactive Aurora A signaling pathway.[10]
Structure-Activity Relationship (SAR): The 2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine scaffold is a common feature in many kinase inhibitors. The SAR for this class of compounds reveals key interactions within the kinase ATP-binding site.
Caption: Key structural elements of 2,4-diaminopyrimidine inhibitors influencing their activity.
Generally, the amino group at the 2-position and one of the pyrimidine nitrogens form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[14] Substitutions at the 4- and 5-positions can be modified to enhance potency and selectivity by occupying adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site.[15]
Experimental Protocols for Kinase Inhibitor Characterization
The robust characterization of kinase inhibitors relies on a combination of biochemical and cell-based assays.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, a suitable substrate (e.g., a peptide), and the pyrimidine-based inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[16]
-
Cell-Based Proliferation Assay (e.g., using PrestoBlue™)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Viable, proliferating cells maintain a reducing environment within their cytoplasm. Resazurin-based reagents like PrestoBlue™ are reduced by metabolically active cells to the fluorescent resorufin.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the pyrimidine-based kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).[17]
-
-
Viability Assessment:
-
Add PrestoBlue™ Cell Viability Reagent to each well.[17]
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
Pyrimidine-based kinase inhibitors represent a highly successful and versatile class of anticancer agents. Their privileged scaffold allows for potent and selective targeting of a wide range of kinases implicated in cancer progression. A thorough understanding of their comparative potency, selectivity, and mechanism of action, underpinned by robust experimental characterization, is essential for the continued development of next-generation targeted therapies. The insights and methodologies presented in this guide are intended to support researchers in this critical endeavor.
References
Sources
- 1. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. courses.edx.org [courses.edx.org]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-bromo-2-chloro-N-methylpyrimidin-4-amine and Its Key Reaction Products
In the landscape of medicinal chemistry and materials science, substituted pyrimidines represent a cornerstone scaffold, prized for their versatile biological activity and tunable electronic properties. Among these, 5-bromo-2-chloro-N-methylpyrimidin-4-amine stands out as a particularly valuable synthetic intermediate. Its di-halogenated structure presents two distinct, orthogonally reactive sites: the C5-bromine, which is highly susceptible to palladium-catalyzed cross-coupling reactions, and the C2-chlorine, which can undergo nucleophilic aromatic substitution (SNAr). This duality allows for a stepwise, controlled elaboration of the pyrimidine core, making it a powerful building block for complex molecular architectures.
This guide provides an in-depth spectroscopic comparison between the parent compound and its principal synthetic derivatives. We will explore the characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between structural modifications and the resulting spectroscopic shifts. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to identify, characterize, and validate these compounds in a laboratory setting.
Part 1: Spectroscopic Profile of the Starting Material: this compound
A thorough understanding of the starting material's spectroscopic fingerprint is paramount for accurately tracking its conversion to products. While direct, published experimental spectra for this specific molecule are not widely available, we can construct a highly reliable, predicted spectroscopic profile based on established principles and data from closely related analogs.
Predicted Spectroscopic Data for this compound:
| Technique | Parameter | Predicted Value / Observation | Justification |
| ¹H NMR | δ (H6) | ~8.2 ppm (s, 1H) | The lone pyrimidine proton is significantly deshielded by the two electronegative ring nitrogens and the adjacent bromine atom. |
| δ (N-CH₃) | ~3.1 ppm (d, 3H, J ≈ 5 Hz) | The methyl protons are adjacent to a nitrogen atom. The signal is expected to be a doublet due to coupling with the N-H proton. | |
| δ (N-H) | ~6.5-7.5 ppm (br q, 1H) | The amino proton signal is typically broad and will show coupling to the adjacent methyl group (quartet). Its chemical shift can be highly variable depending on solvent and concentration. | |
| ¹³C NMR | δ (C4) | ~162 ppm | Carbon attached to the amino group and flanked by two nitrogens. |
| δ (C2) | ~160 ppm | Carbon atom bonded to an electronegative chlorine and two nitrogens. | |
| δ (C6) | ~158 ppm | Protonated carbon, deshielded by adjacent nitrogen and bromine. | |
| δ (C5) | ~108 ppm | Carbon directly attached to bromine, leading to a significant upfield shift compared to other ring carbons. | |
| δ (N-CH₃) | ~28 ppm | Typical range for an N-methyl group on an aromatic amine. | |
| IR | ν (N-H stretch) | ~3400-3300 cm⁻¹ | Characteristic stretching vibration for a secondary amine. |
| ν (C=N, C=C stretch) | ~1620-1550 cm⁻¹ | Aromatic ring stretching vibrations. | |
| ν (C-Cl stretch) | ~800-700 cm⁻¹ | Stretching vibration for the carbon-chlorine bond. | |
| Mass Spec. | [M]⁺ | m/z 221, 223, 225 | The molecular ion will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. The most prominent peaks will be at m/z 221 (C₅H₅⁷⁹Br³⁵ClN₃) and 223 (C₅H₅⁸¹Br³⁵ClN₃ / C₅H₅⁷⁹Br³⁷ClN₃). |
Part 2: The Spectroscopic Journey: From Halide to Biaryl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In our target molecule, the C5-Br bond is significantly more reactive towards the palladium catalyst's oxidative addition step than the C2-Cl bond, enabling highly selective functionalization.[1][2]
A typical transformation involves coupling with an arylboronic acid, such as phenylboronic acid, to yield 2-chloro-N-methyl-5-phenylpyrimidin-4-amine .
dot
Caption: Buchwald-Hartwig amination at the C5 position.
The key spectroscopic indicators for this transformation are:
-
¹H NMR: New signals for the protons on the introduced aryl amine will appear. A new, often broad, N-H signal for the C5-amino group will also be present. The chemical shift of the H6 proton will be influenced by the new amino substituent.
-
¹³C NMR: The C5 carbon signal will shift significantly downfield upon replacement of the bromine with a nitrogen atom. Signals for the carbons of the new phenyl group will also be observed.
-
IR Spectroscopy: The spectrum will now feature two distinct N-H stretching bands: one for the N⁴-H and a new one for the N⁵-H group, typically in the 3300-3450 cm⁻¹ region.
-
Mass Spec: The mass spectrum will reflect the loss of the bromine isotopic signature and the incorporation of the new amino group, with the characteristic 3:1 chlorine isotope pattern remaining. Crystallographic data on analogous structures, such as 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, confirm the feasibility of such structures and show the typical dihedral angles between the pyrimidine and phenyl rings. [3][4][5]
Part 4: Leveraging SNAr: Substitution at the C2 Position
While the C5-Br is ideal for cross-coupling, the C2-Cl is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring nitrogens. This allows for the introduction of a different class of nucleophiles. For instance, reaction with a secondary amine like piperidine yields 5-bromo-N-methyl-2-(piperidin-1-yl)pyrimidin-4-amine .
dot
Caption: SNAr reaction at the C2 position.
The spectroscopic evidence for successful substitution at the C2 position includes:
-
¹H NMR: The most telling change is the appearance of new signals corresponding to the protons of the nucleophile. For a piperidine substituent, broad multiplets would appear around ~3.5-3.8 ppm (for the α-CH₂ protons next to the ring nitrogen) and ~1.5-1.7 ppm (for the β- and γ-CH₂ protons). [6]The H6 proton signal would likely shift upfield due to the electron-donating nature of the piperidino group.
-
¹³C NMR: The C2 carbon signal will undergo a significant shift upon replacement of chlorine with nitrogen. New signals corresponding to the piperidine carbons will appear in the aliphatic region of the spectrum.
-
Mass Spec: The molecular ion peak will increase in mass, and the isotopic signature will change from reflecting one bromine and one chlorine to just one bromine atom. The characteristic 1:1 [M]⁺ and [M+2]⁺ pattern for bromine will be the dominant feature.
Part 5: Comparative Data Summary
The following table summarizes the key predicted and analog-derived spectroscopic shifts for the parent compound and its derivatives, providing a quick reference for comparison.
| Compound | Key ¹H NMR Shifts (ppm) | Key ¹³C NMR Shifts (ppm) | Key MS Feature |
| Starting Material | H6: ~8.2; N-CH₃: ~3.1 | C5: ~108; C2: ~160 | Br+Cl Isotope Pattern |
| Suzuki Product | H-Ph: 7.3-7.8; H6: ~8.3 | C5: ~128; C-Ph: 127-140 | Cl Isotope Pattern |
| Buchwald-Hartwig Product | H-Ph: 6.8-7.5; N⁵-H: ~8.0 | C5: ~145; C-Ph: 118-142 | Cl Isotope Pattern |
| SNAr Product | H-pip(α): ~3.7; H6: ~8.0 | C2: ~161; C-pip: ~45, 25 | Br Isotope Pattern |
Part 6: Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse ('zgpg30').
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise. [7]
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is typically suitable for these compounds, often run in positive ion mode.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire a full scan spectrum to identify the molecular ion ([M+H]⁺) and verify its isotopic distribution pattern against theoretical values.
dot
Caption: General experimental workflow for synthesis and analysis.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]
-
ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPages. Available at: [Link]
-
Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. Available at: [Link]
-
PubChem. (n.d.). 5-bromo-4-piperidin-1-yl-N-propylpyrimidin-2-amine. Available at: [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
PubChem. (n.d.). 2-N-(2-chloro-5-methylphenyl)pyrazine-2,5-diamine. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Available at: [Link]
-
ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
PubMed. (2011). 6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Novelty of 5-bromo-2-chloro-N-methylpyrimidin-4-amine Derivatives in Patent Literature: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its versatile nature allows for multi-directional substitution, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This guide delves into the novelty of a specific subclass of pyrimidines: derivatives of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. Our focus will be on the patent literature, providing researchers, scientists, and drug development professionals with a comparative analysis of existing intellectual property and the untapped potential within this chemical space.
The Strategic Importance of the this compound Scaffold
The this compound core is a strategically designed intermediate for combinatorial library synthesis. The differential reactivity of the C2-chloro and C5-bromo positions allows for sequential and regioselective functionalization. The C2-chloro group is susceptible to nucleophilic aromatic substitution, while the C5-bromo atom is amenable to various palladium-catalyzed cross-coupling reactions. This "two-point" modification capability makes it an attractive starting point for the rapid generation of diverse molecular architectures, a critical aspect of modern drug discovery campaigns.
Patent Landscape Analysis: Unveiling the Known Chemical Space
A thorough examination of the patent literature reveals that derivatives of this compound are primarily positioned as key intermediates in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. LRRK2 is a prominent target in the development of therapeutics for Parkinson's disease.
A key patent in this area is WO2013164321A1 , which discloses the use of this compound as a building block for novel LRRK2 modulators. The core novelty claimed in this patent lies in the subsequent reaction at the C2 position with various amine-containing moieties, particularly substituted pyrazoles.
Another significant patent, US9212173B2 , further solidifies the utility of this scaffold in the synthesis of LRRK2 inhibitors. The claims in this patent also revolve around the derivatization at the C2 position, highlighting the importance of the pyrazole-pyrimidine linkage for achieving potent LRRK2 inhibition.
The general synthetic approach disclosed in these patents is visualized in the workflow below:
Caption: General synthetic workflow for LRRK2 inhibitors from the core scaffold.
Comparative Analysis of Patented Derivatives
To assess the novelty of any new derivative, a direct comparison with the existing patent claims is essential. The table below summarizes the key structural features of derivatives disclosed in the representative patents.
| Patent | Core Scaffold | Key Substituent at C2 | Claimed Therapeutic Target |
| WO2013164321A1 | This compound | Substituted pyrazoles (e.g., 1,5-dimethyl-1H-pyrazol-4-amine) | LRRK2 |
| US9212173B2 | This compound | Substituted pyrazoles and other nitrogen-containing heterocycles | LRRK2 |
Analysis of Novelty: The "white space" in the patent landscape appears to be in the derivatization of the C5-bromo position. While the aforementioned patents focus on modifications at the C2 position, the C5 position remains largely underexplored for this specific scaffold. Therefore, novel derivatives could be designed by employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5 position, introducing a wide array of aryl, heteroaryl, or alkyl groups.
Experimental Protocols for Synthesis and Biological Evaluation
To provide a practical framework for exploring this chemical space, we present detailed, self-validating experimental protocols for the synthesis of the core intermediate and a representative LRRK2 inhibitor, followed by a standard biological assay.
Synthesis of this compound (Intermediate 1)
Rationale: This protocol is adapted from methodologies described for structurally similar compounds in the public domain and patent literature. The use of readily available starting materials and straightforward reaction conditions ensures reproducibility.
Step-by-Step Protocol:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add N-methylamine (2.0 eq, as a solution in THF or ethanol) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 .
Synthesis of a Representative LRRK2 Inhibitor (Compound A)
Rationale: This protocol exemplifies the nucleophilic aromatic substitution at the C2 position, as described in the patent literature, to generate a potent LRRK2 inhibitor.
Step-by-Step Protocol:
-
In a sealed microwave vial, combine Intermediate 1 (1.0 eq), 1,5-dimethyl-1H-pyrazol-4-amine (1.2 eq), and a suitable solvent such as 2-methoxyethanol.
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1 eq).
-
Heat the reaction mixture in a microwave reactor at 100-120 °C for 60-90 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield Compound A .
In Vitro LRRK2 Kinase Inhibition Assay
Rationale: The ADP-Glo™ Kinase Assay is a robust and widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay provides a reliable means to assess the inhibitory potential of newly synthesized compounds.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing recombinant LRRK2 enzyme, a suitable kinase buffer, ATP, and a substrate peptide (e.g., LRRKtide).
-
Add varying concentrations of the test compound (e.g., Compound A ) to the reaction mixture.
-
Incubate the reaction at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Comparative Biological Data and the LRRK2 Signaling Pathway
The potency of novel derivatives should be benchmarked against existing LRRK2 inhibitors. The following table provides a summary of reported IC50 values for some known LRRK2 inhibitors.
| Compound | LRRK2 G2019S IC50 (nM) | Reference |
| GNE-7915 | 3.2 | [1] |
| PF-06447475 | 11 | [1] |
| Compound from WO 2025201511 | 1.9 | [2] |
| Compound from WO 2025155711 | 0.2 | [3] |
LRRK2 Signaling Pathway: LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease. The G2019S mutation, located in the kinase domain, leads to hyperactivation of the kinase, which is thought to contribute to neuronal cell death. LRRK2 inhibitors aim to reduce this hyperactivation and thereby provide a neuroprotective effect.[4][5][6]
Caption: A simplified diagram of the LRRK2 signaling pathway in Parkinson's disease and the point of intervention for LRRK2 inhibitors.
Conclusion and Future Directions
The this compound scaffold has been established in the patent literature as a valuable intermediate for the synthesis of LRRK2 inhibitors. The novelty of derivatives based on this core is primarily dictated by the nature of the substituent introduced at the C2 position, with a significant focus on pyrazole-containing moieties.
For researchers and drug development professionals, the key takeaway is that while the C2-derivatized space is becoming increasingly populated, the C5 position of this scaffold offers a fertile ground for the discovery of novel chemical entities. By leveraging the synthetic tractability of the C5-bromo group, a new generation of LRRK2 inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties can be developed. This guide provides the foundational knowledge and experimental framework to embark on such an endeavor, with the ultimate goal of advancing the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.
References
-
New LRRK2 inhibitors disclosed in Jingxin patent. (2025, October 15). BioWorld. Retrieved from [Link]
-
Cookson, M. R. (2015). LRRK2 Pathways Leading to Neurodegeneration. Current Neurology and Neuroscience Reports, 15(7), 42. [Link]
-
Greggio, E., & Singleton, A. B. (2011). LRRK2 signaling pathways: the key to unlocking neurodegeneration? Trends in Cell Biology, 21(5), 259-267. [Link]
-
Price, A., Manzoni, C., Cookson, M. R., & Lewis, P. A. (2018). The LRRK2 signalling system. Cell and Tissue Research, 373(1), 39–50. [Link]
-
Stanford University patents new LRRK2 inhibitors. (2025, August 13). BioWorld. Retrieved from [Link]
- WO2013164321A1 - Pyrazole aminopyrimidine derivatives as lrrk2 modulators.
-
Kelly, V., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. International Journal of Molecular Sciences, 23(16), 9095. [Link]
- US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators.
Sources
- 1. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRRK2 Pathways Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-bromo-2-chloro-N-methylpyrimidin-4-amine (CAS No. 10165-23-8). As a halogenated pyrimidine derivative, this compound requires careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that goes beyond a simple checklist to explain the causality behind each critical step.
Hazard Identification and Risk Assessment: An Expert's Perspective
Therefore, the core principle of our disposal plan is prudent assumption of hazard . We will treat this compound as a hazardous, potentially cytotoxic substance. This approach aligns with OSHA's guidelines for handling hazardous drugs, which recommend treating investigational new drugs or compounds with limited toxicity data with the highest level of precaution.[4]
| Property/Hazard | Inferred Value / Classification | Source/Rationale |
| Molecular Formula | C₅H₅BrClN₃ | [6] |
| Molecular Weight | 222.47 g/mol | [6] |
| Physical Form | Solid (assumed) | Based on related compounds. |
| Acute Toxicity (Oral) | Assumed Harmful/Toxic. | Based on analogs like 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[2] |
| Skin Irritation | Assumed to be an Irritant. | A common hazard for halogenated organic compounds.[7][8] |
| Eye Irritation | Assumed to be a Serious Irritant. | Based on GHS classifications for similar structures.[8] |
| Respiratory Irritation | Assumed to be an Irritant. | Dust or aerosols may cause respiratory tract irritation.[8] |
| GHS Signal Word | Warning or Danger | [2] |
Mandatory Personal Protective Equipment (PPE)
Given the assumed hazards, a comprehensive PPE protocol is non-negotiable. The goal is to prevent all routes of exposure: inhalation, skin absorption, and ingestion.[9]
-
Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart.[10] For prolonged contact or handling of significant waste quantities, consider double-gloving.
-
Body Protection: A fully buttoned laboratory coat is required. Ensure it is clean and appropriate for the task. Long pants and closed-toe shoes are standard laboratory attire and must be worn.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to control inhalation exposure.[11] If any procedure has the potential to generate dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required. Personnel must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[12]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process.[10][13]
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Use a dedicated, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[10]
-
The container must be in good condition, free of cracks, and have a secure, leak-proof lid.
-
-
Proper Labeling:
-
Immediately label the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
-
Waste Collection:
-
Solid Waste: Carefully place the neat compound, contaminated weighing papers, and disposable labware directly into the hazardous waste container. Use tools (spatulas, brushes) that will not generate dust.[14]
-
Contaminated PPE: Place grossly contaminated gloves, bench paper, and other disposable items into the same designated container.
-
Solutions: Do not mix with non-halogenated solvent waste.[13] Collect solutions containing this compound in a separate, clearly labeled "Halogenated Organic Waste" container.[15][16]
-
-
Container Management:
Caption: Disposal workflow for this compound.
Chemical Incompatibility: Preventing Hazardous Reactions
As a halogenated amine, this compound waste must be stored away from incompatible materials to prevent dangerous reactions. The primary concern is unintentional reaction with strong oxidizing agents, strong acids, or strong bases.[7][17]
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Violent reaction, potential for fire or explosion.[18][19][20] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Exothermic reaction, potential release of toxic fumes.[7] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | May cause decomposition and release of hazardous vapors.[16] |
Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and physically segregated from these incompatible chemical classes.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Containment: For a small spill of solid material, gently cover it with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.[7][11] Avoid creating dust. Use wet paper towels for the final wipe-down and place them in the waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size.
Ultimate Disposal: The Final Step
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[21] As a halogenated organic compound, it is subject to regulations outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[22][23]
The only acceptable method for the final disposal of this waste is through a licensed hazardous waste management company.[11] The standard and most effective technology for destroying halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl and HBr).[11][13][24] Your institution's EHS department will coordinate the pickup and transport of the waste to ensure it is handled and disposed of in full compliance with all local, state, and federal regulations.
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- BOC Sciences. (2015). MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
- Oregon OSHA. (n.d.). Health Care Facilities.
- Fisher Scientific. (2025). 5-Bromo-2-chloropyrimidine Safety Data Sheet.
- ChemicalBook. (2025). 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet.
- Matrix Scientific. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
- Sigma-Aldrich. (n.d.). 5-Bromo-4-chloro-2-methylpyrimidine.
- Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR.
- CymitQuimica. (n.d.). This compound.
- University of Florida. (n.d.). Incompatible Chemicals. Risk Management and Safety.
- University of Washington. (n.d.). Halogenated Waste.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals.
- University of California, Riverside. (n.d.). Examples of Incompatible Chemicals.
- Washington State University. (n.d.). Halogenated Solvents.
- Cornell University EHS. (n.d.). Chapter 9 - What Happens To The Hazardous Waste Generated.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cintas. (n.d.). Chemical Incompatibilities.
- BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
- Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. capotchem.cn [capotchem.cn]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uakron.edu [uakron.edu]
- 16. ethz.ch [ethz.ch]
- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 18. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 21. chemicalbook.com [chemicalbook.com]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Operational Guide: Safe Handling and Disposal of 5-bromo-2-chloro-N-methylpyrimidin-4-amine
This guide provides essential operational procedures for the safe handling, use, and disposal of 5-bromo-2-chloro-N-methylpyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols. Given that detailed toxicological data for this specific compound is not extensively published, all procedures are based on a precautionary principle, treating the substance with a high degree of care based on data from structurally similar halogenated pyrimidines.
Hazard Assessment and Risk Mitigation
This compound belongs to the class of halogenated pyrimidines, which are pivotal building blocks in medicinal chemistry.[1][2][3][4][5] The primary operational principle when handling this and similar novel compounds is to assume it is hazardous. The toxicological properties have not been fully investigated, and therefore, exposure should be minimized through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[6][7]
Based on safety data from close structural analogs, the anticipated hazards include:
-
Skin Irritation: Expected to cause skin irritation upon contact.[7][9]
-
Eye Irritation: Expected to cause serious eye irritation.[7][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]
The cornerstone of laboratory safety is the Hierarchy of Controls , which prioritizes risk mitigation strategies. This guide is structured around this principle, with PPE serving as the final, critical barrier of protection.[10]
Personal Protective Equipment (PPE) Protocol
A robust PPE plan is non-negotiable. The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing chemical safety goggles are mandatory to protect against dust and splashes.[11] A full-face shield must be worn over goggles during procedures with a heightened risk of splashing or energetic reactions.[12][13] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended for incidental contact (e.g., weighing).[14] For prolonged contact or handling larger quantities, consult manufacturer data to select gloves with appropriate breakthrough times (e.g., neoprene or butyl rubber).[13] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat must be worn and kept fully buttoned.[12] For handling solutions or larger quantities of the solid, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[14] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][9] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[6][14] |
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is critical to prevent exposure and contamination.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound powder (e.g., weighing, transferring, preparing solutions) must be conducted in a properly functioning chemical fume hood with a verified face velocity.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.[7][15]
Procedural Steps for Use
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE: Before handling, don all required PPE as specified in the table above.
-
Weighing and Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. When weighing, use an analytical balance within the fume hood or a containment enclosure.
-
Container Management: Keep the primary container tightly sealed when not in use.[16][17]
-
Post-Handling: After completing the task, carefully remove and dispose of contaminated bench paper and gloves as hazardous waste. Decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, washing hands thoroughly afterward.
Storage
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][18]
-
The storage location should be secured and clearly labeled.[11][15]
Emergency Procedures
Spill Response
In the event of a spill, immediate and correct action is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for Solid Chemical Spill Response.
Detailed Spill Cleanup Protocol:
-
Evacuate: Immediately alert others and secure the area.
-
Protect: Don the appropriate PPE, including respiratory protection.[6]
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Clean: Carefully sweep the material into a designated, sealable hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Dispose: All cleanup materials (absorbent, gloves, wipes) must be placed in the hazardous waste container and disposed of according to institutional and EPA guidelines.[11][15]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[19]
Decontamination
-
Glassware and Equipment: Rinse contaminated equipment three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste. Then, wash with soap and water.
-
Work Surfaces: Wipe down the designated work area in the fume hood with a solvent-soaked towel, followed by a soap and water wash. Dispose of the towel as hazardous waste.
Waste Disposal Protocol
-
Waste Identification: All materials contaminated with this compound, including surplus chemical, rinsate, and disposable PPE, are classified as hazardous waste.[19][20]
-
Containerization: Collect all hazardous waste in a designated, compatible, and properly sealed container. Do not mix with incompatible waste streams.[17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[20]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6][15] Adhere to all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][21][22]
References
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? USFCR. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Plus-Consulting.com. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal-Clean.com. [Link]
-
Proper Handling of Hazardous Waste Guide. EPA. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Personal Protective Equipment Selection Guide. University of Wisconsin-Milwaukee. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. [Link]
-
Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. [Link]
-
5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. PubChem. [Link]
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
Sources
- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hsa.ie [hsa.ie]
- 14. research.arizona.edu [research.arizona.edu]
- 15. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 16. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 17. epa.gov [epa.gov]
- 18. ushazmatstorage.com [ushazmatstorage.com]
- 19. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 20. crystal-clean.com [crystal-clean.com]
- 21. Hazardous Waste | US EPA [epa.gov]
- 22. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
